molecular formula C10H10N2O3 B1295731 1-(6-Nitroindolin-1-yl)ethanone CAS No. 22949-08-2

1-(6-Nitroindolin-1-yl)ethanone

Cat. No.: B1295731
CAS No.: 22949-08-2
M. Wt: 206.2 g/mol
InChI Key: RLXSSISTKOLICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Nitroindolin-1-yl)ethanone is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-nitro-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7(13)11-5-4-8-2-3-9(12(14)15)6-10(8)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXSSISTKOLICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293173
Record name 1-(6-Nitroindolin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22949-08-2
Record name 22949-08-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87627
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(6-Nitroindolin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(6-Nitroindolin-1-yl)ethanone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Nitroindolin-1-yl)ethanone is a synthetic organic compound featuring an indoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The presence of a nitro group at the 6-position and an acetyl group on the indoline nitrogen imparts specific electronic and steric properties that make it a valuable intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound, based on available scientific literature.

Chemical Structure and Properties

The chemical structure of this compound consists of a bicyclic indoline core, where a benzene ring is fused to a five-membered nitrogen-containing ring. The key functional groups are a nitro group (-NO₂) attached to the C6 position of the benzene ring and an acetyl group (-C(O)CH₃) attached to the nitrogen atom (N1) of the pyrrolidine ring.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₃[1]
Molecular Weight 206.20 g/mol [1]
IUPAC Name 1-(6-nitro-2,3-dihydroindol-1-yl)ethanone[1]
CAS Number 22949-08-2[1]
Appearance Not Reported-
Melting Point Not Reported-
Boiling Point Not Reported-
Solubility Not Reported-
Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the surveyed scientific literature. Characterization of this compound would typically involve the following expected spectroscopic features:

  • ¹H NMR: Signals corresponding to the aromatic protons on the nitro-substituted ring, the two methylene groups of the indoline core, and the methyl protons of the acetyl group. The electron-withdrawing nature of the nitro and acetyl groups would influence the chemical shifts of adjacent protons.

  • ¹³C NMR: Resonances for the carbon atoms of the indoline ring system, the acetyl carbonyl carbon, and the acetyl methyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the amide, the N-O stretches of the nitro group, and C-H and C-N vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns resulting from the loss of the acetyl and nitro groups.

Experimental Protocols

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is a two-step process involving the nitration of indoline followed by N-acetylation.[1]

Step 1: Nitration of Indoline

The regioselective nitration of indoline at the 6-position is achieved through electrophilic aromatic substitution.

  • Reagents: Indoline, Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

  • General Procedure:

    • Indoline is slowly added to a cooled mixture of concentrated nitric acid and sulfuric acid with constant stirring.

    • The reaction temperature is carefully controlled to prevent over-nitration and side product formation.

    • After the addition is complete, the reaction mixture is stirred for a specified period.

    • The mixture is then poured onto ice, and the resulting precipitate (6-nitroindoline) is collected by filtration, washed with water, and dried.

Step 2: N-Acetylation of 6-Nitroindoline

The secondary amine of 6-nitroindoline is acetylated to yield the final product.

  • Reagents: 6-Nitroindoline, Acetylating agent (e.g., acetic anhydride or acetyl chloride), Base (optional, e.g., pyridine or triethylamine).

  • General Procedure:

    • 6-Nitroindoline is dissolved in a suitable solvent.

    • The acetylating agent is added to the solution, often in the presence of a base to neutralize the acid byproduct.

    • The reaction is stirred at room temperature or with gentle heating until completion.

    • The product is isolated by extraction and purified by recrystallization or column chromatography.

G Indoline Indoline Nitration Nitration (HNO₃, H₂SO₄) Indoline->Nitration Nitroindoline 6-Nitroindoline Nitration->Nitroindoline Acetylation N-Acetylation (Acetic Anhydride) Nitroindoline->Acetylation FinalProduct This compound Acetylation->FinalProduct

Caption: General synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the indoline scaffold is a common feature in many biologically active molecules. The presence of the nitro group, a known pharmacophore that can be reduced to an amino group in vivo, suggests that this compound could be a valuable starting point for the development of novel therapeutic agents. Further research is required to explore its potential biological effects.

Safety Information

Specific toxicity data for this compound is not available. However, as a nitroaromatic compound, it should be handled with caution. Nitroaromatic compounds can be toxic and may be irritants. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical.

Conclusion

This compound is a readily synthesizable indoline derivative. While its fundamental chemical identity is established, a significant gap exists in the publicly available literature regarding its specific physicochemical properties, detailed spectroscopic characterization, and biological activity. This technical guide summarizes the current knowledge and highlights the need for further experimental investigation to fully characterize this compound and explore its potential applications in research and drug development. Researchers working with this compound are encouraged to perform and publish detailed characterization to enrich the collective understanding of this chemical entity.

References

Synthesis of 1-(6-Nitroindolin-1-yl)ethanone from Indoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(6-nitroindolin-1-yl)ethanone, a valuable building block in medicinal chemistry and drug discovery, starting from indoline. The synthesis is a two-step process involving the regioselective nitration of an indoline derivative followed by N-acetylation. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound from indoline is most effectively and regioselectively achieved through a three-step sequence, beginning with the readily available indoline-2-carboxylic acid. This starting material allows for controlled nitration at the C-6 position. The subsequent decarboxylation yields the key intermediate, 6-nitroindoline, which is then N-acetylated to afford the final product.

Synthesis_Pathway Indoline Indoline Indoline_2_acid Indoline-2-carboxylic Acid Indoline->Indoline_2_acid Carboxylation (Conceptual Step) Nitro_acid 6-Nitroindoline-2-carboxylic Acid Indoline_2_acid->Nitro_acid Nitration (HNO3, H2SO4) Nitro_indoline 6-Nitroindoline Nitro_acid->Nitro_indoline Decarboxylation (Heat) Final_product This compound Nitro_indoline->Final_product N-Acetylation (Acetic Anhydride)

Caption: Overall synthetic pathway from indoline to this compound.

Experimental Protocols

Step 1: Synthesis of 6-Nitroindoline-2-carboxylic Acid

The first key step is the regioselective nitration of indoline-2-carboxylic acid. The protonated nitrogen of the indoline ring under strongly acidic conditions directs the incoming nitro group to the meta-position (C-6).[1] This method provides the 6-nitro isomer as the major product, with the 5-nitro isomer as a significant byproduct.[1]

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a stirrer and cooled to -5 °C, dissolve indoline-2-carboxylic acid (1.0 eq, e.g., 25 g, 153 mmol) in concentrated sulfuric acid (e.g., 200 mL).[1]

  • Nitration: Slowly add concentrated nitric acid (1.08 eq, e.g., 6.93 mL, 165 mmol) to the stirred solution while maintaining the temperature between -20 °C and -10 °C.[1]

  • Reaction Time: After the addition is complete, continue stirring the reaction mixture for 30 minutes at this temperature.[1]

  • Quenching: Pour the reaction mixture into crushed ice (e.g., 500 g).[1]

  • Byproduct Removal: Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.[1]

  • Product Isolation: Adjust the pH of the aqueous phase to 4.5–5.0 with an aqueous sodium hydroxide solution. Extract the pH-adjusted aqueous phase with ethyl acetate.[1]

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield pure 6-nitroindoline-2-carboxylic acid.[1]

Step 2: Synthesis of 6-Nitroindoline via Decarboxylation

The carboxylic acid group at the C-2 position is removed through decarboxylation to yield the intermediate, 6-nitroindoline. This is typically achieved by heating the 6-nitroindoline-2-carboxylic acid.

Experimental Protocol:

  • Procedure: Heat 6-nitroindoline-2-carboxylic acid under reduced pressure or in a high-boiling solvent such as quinoline, until the evolution of carbon dioxide ceases.

  • Purification: The crude 6-nitroindoline can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of this compound

The final step is the N-acetylation of 6-nitroindoline using acetic anhydride. This reaction proceeds readily due to the nucleophilicity of the secondary amine in the indoline ring.

Experimental Protocol:

  • Reaction Setup: Dissolve 6-nitroindoline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere.

  • Reagent Addition: Add a base such as triethylamine or pyridine (1.1 eq) to the solution, followed by the dropwise addition of acetic anhydride (1.2 eq) at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Reactants and Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
Indoline-2-carboxylic acidC₉H₉NO₂163.17Starting Material
6-Nitroindoline-2-carboxylic acidC₉H₈N₂O₄208.17Intermediate
6-NitroindolineC₈H₈N₂O₂164.16Intermediate
This compoundC₁₀H₁₀N₂O₃206.20Final Product

Table 2: Reaction Conditions and Yields

Reaction StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
Nitration of Indoline-2-carboxylic acidConc. HNO₃, Conc. H₂SO₄Sulfuric Acid-20 to -10~72 (for 6-nitro isomer)[2]
Decarboxylation of 6-Nitroindoline-2-carboxylic acidHeatQuinoline (optional)HighVariable
N-Acetylation of 6-NitroindolineAcetic Anhydride, Triethylamine/PyridineTHF or DCM0 to RTHigh

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Decarboxylation cluster_step3 Step 3: N-Acetylation s1_start Dissolve Indoline-2-carboxylic acid in conc. H2SO4 at -5°C s1_nitration Add conc. HNO3 at -20 to -10°C s1_start->s1_nitration s1_stir Stir for 30 min s1_nitration->s1_stir s1_quench Pour into ice s1_stir->s1_quench s1_extract_byproduct Extract with EtOAc (remove 5-nitro isomer) s1_quench->s1_extract_byproduct s1_ph_adjust Adjust pH to 4.5-5.0 s1_extract_byproduct->s1_ph_adjust s1_extract_product Extract with EtOAc s1_ph_adjust->s1_extract_product s1_dry Dry and Evaporate s1_extract_product->s1_dry s1_product 6-Nitroindoline-2-carboxylic Acid s1_dry->s1_product s2_start Heat 6-Nitroindoline-2-carboxylic Acid s1_product->s2_start s2_purify Purify by Chromatography/Recrystallization s2_start->s2_purify s2_product 6-Nitroindoline s2_purify->s2_product s3_start Dissolve 6-Nitroindoline in THF/DCM s2_product->s3_start s3_reagents Add Base and Acetic Anhydride at 0°C s3_start->s3_reagents s3_stir Stir at RT s3_reagents->s3_stir s3_quench Quench with NaHCO3 (aq) s3_stir->s3_quench s3_extract Extract with EtOAc s3_quench->s3_extract s3_purify Purify by Column Chromatography s3_extract->s3_purify s3_product This compound s3_purify->s3_product

Caption: Step-by-step experimental workflow for the synthesis.

Logical Relationship of Synthesis Steps

The logical progression of the synthesis is depicted in the following relationship diagram.

Logical_Relationship Start Indoline-2-carboxylic Acid Nitration Regioselective Nitration Start->Nitration Intermediate1 6-Nitroindoline-2-carboxylic Acid Nitration->Intermediate1 Decarboxylation Decarboxylation Intermediate1->Decarboxylation Intermediate2 6-Nitroindoline Decarboxylation->Intermediate2 Acetylation N-Acetylation Intermediate2->Acetylation Product This compound Acetylation->Product

Caption: Logical progression of the three-step synthesis.

Conclusion

This technical guide outlines a reliable and well-documented synthetic route for the preparation of this compound from a readily available indoline derivative. The provided experimental protocols and data are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the practical application of this synthetic sequence. Careful control of reaction conditions, particularly during the nitration step, is crucial for achieving high regioselectivity and yield.

References

Unveiling the Neurological Significance of Indole Scaffolds: A Technical Guide on 7-Nitroindazole as a Neuronal Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the well-characterized compound 7-nitroindazole (7-NI) as a representative member of the nitro-substituted indole family with significant applications in neuroscience. The originally requested compound, 1-(6-Nitroindolin-1-yl)ethanone, lacks documented application in neuroscience literature to date. This guide serves to provide an in-depth analysis of a closely related and neurologically active compound to fulfill the user's core request for a technical document on this chemical class.

Introduction: The Indole Nucleus in Neuroscience Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotransmitters like serotonin. The indolinone and nitroindole derivatives, in particular, have garnered interest for their potential to modulate various neurological pathways. While direct neuroscientific applications of this compound are not currently documented, the broader class of nitro-substituted indoles and indazoles has been a fertile ground for the discovery of potent and selective modulators of neuronal signaling.

This whitepaper provides a comprehensive technical overview of 7-nitroindazole (7-NI), a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). 7-NI serves as an exemplary case study for understanding how nitro-aromatic heterocyclic compounds can be utilized as research tools and potential therapeutic leads in neuroscience. We will delve into its mechanism of action, present quantitative data on its inhibitory activity, provide detailed experimental protocols for its use in key neuroscience assays, and visualize the relevant biological pathways and experimental workflows.

Mechanism of Action: Selective Inhibition of Neuronal Nitric Oxide Synthace (nNOS)

7-Nitroindazole's primary mechanism of action in the central nervous system is the selective inhibition of neuronal nitric oxide synthase (nNOS), the enzyme responsible for the synthesis of nitric oxide (NO) in neurons. NO is a critical signaling molecule involved in a wide array of physiological and pathological processes, including neurotransmission, synaptic plasticity, and neurotoxicity.

The inhibitory action of 7-NI on nNOS is competitive with respect to both the substrate, L-arginine, and the cofactor, tetrahydrobiopterin. This dual competitive inhibition contributes to its potency and selectivity for the neuronal isoform over the endothelial (eNOS) and inducible (iNOS) isoforms. By reducing the production of NO in neurons, 7-NI can modulate downstream signaling pathways and has been shown to have neuroprotective effects in various models of neurological disorders.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of 7-nitroindazole's inhibitory activity and its effects in various experimental models.

ParameterValueSpecies/SystemReference
IC50 (nNOS) 0.64 ± 0.03 µMRat Cerebellum[1]
0.68 ± 0.01 µMRat Striatum[1]
1.53 ± 0.05 µMRat Hippocampus[1]
~17 µg/mLRat Hippocampus (in vivo)
Inhibition of nNOS activity (in vivo) ~85%Rat Brain (30 mg/kg, i.p.)[2]
51-61%Rat Brain (30 mg/kg, i.p., repeated dose)[1]
~33%Rabbit Brain (50 mg/kg, i.p.)[3]
Effect on Paw Withdrawal Threshold Significant increase at 20 and 30 mg/kg (i.p.)Rat

Signaling Pathways and Experimental Workflows

nNOS Inhibition and Downstream Signaling

The following diagram illustrates the signaling pathway affected by 7-nitroindazole. By inhibiting nNOS, 7-NI prevents the conversion of L-arginine to L-citrulline and nitric oxide. This reduction in NO leads to decreased activation of soluble guanylate cyclase (sGC), resulting in lower levels of cyclic guanosine monophosphate (cGMP) and subsequent modulation of cGMP-dependent protein kinases (PKG) and other downstream effectors. In pathological conditions, such as excitotoxicity, nNOS inhibition by 7-NI can also reduce the formation of the highly reactive and neurotoxic peroxynitrite radical (ONOO-), which is formed from the reaction of NO with superoxide (O2-).

nNOS_inhibition_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron L_arginine L-Arginine nNOS nNOS L_arginine->nNOS NO Nitric Oxide (NO) nNOS->NO L_citrulline L-Citrulline nNOS->L_citrulline Seven_NI 7-Nitroindazole Seven_NI->nNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC NO->sGC Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Downstream Downstream Effects PKG->Downstream Superoxide Superoxide (O2-) Superoxide->Peroxynitrite

Caption: 7-Nitroindazole inhibits nNOS, reducing NO production and downstream signaling.

Experimental Workflow for nNOS Activity Assay

This diagram outlines the key steps in determining the inhibitory effect of 7-nitroindazole on nNOS activity in brain tissue homogenates.

nNOS_assay_workflow start Start: Brain Tissue Homogenization centrifugation Centrifugation to obtain supernatant start->centrifugation protein_quant Protein Quantification (e.g., Lowry assay) centrifugation->protein_quant reaction_setup Set up reaction mixture: - Supernatant - Buffers and Cofactors - L-arginine - 7-Nitroindazole (test) or Vehicle (control) protein_quant->reaction_setup incubation Incubate at 37°C reaction_setup->incubation measurement Measure NO production (e.g., Griess Assay or Hemoglobin Capture Assay) incubation->measurement analysis Data Analysis: Calculate % inhibition measurement->analysis end End analysis->end

Caption: Workflow for determining nNOS inhibition by 7-nitroindazole.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing 7-nitroindazole to investigate its effects in neuroscience.

Neuronal Nitric Oxide Synthase (nNOS) Activity Assay

This protocol is adapted from a method used to measure nNOS activity in brain homogenates.[4]

  • Objective: To quantify the inhibitory effect of 7-nitroindazole on nNOS activity in brain tissue.

  • Materials:

    • Brain tissue (e.g., rat cerebellum or striatum)

    • Homogenization buffer (e.g., 320 mM sucrose, 50 mM Tris, 1 mM DL-dithiothreitol, 100 µg/L phenylmethylsulfonyl fluoride, pH 7.2)

    • Incubation medium containing: 40 mM potassium phosphate buffer (pH 7.2), 200 µM CaCl2, 1 mM MgCl2, 100 µM L-arginine, 50 mM L-valine, 2.6 µM oxyhemoglobin, 100 µM NADPH.

    • 7-Nitroindazole stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • Spectrophotometer

  • Procedure:

    • Tissue Preparation: Homogenize brain tissue in 10 volumes of ice-cold homogenization buffer.

    • Centrifugation: Centrifuge the homogenate at 17,000 x g for 60 minutes at 4°C. Collect the supernatant containing the cytosolic nNOS.

    • Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the Lowry assay.

    • Reaction Setup: In a 96-well plate or cuvettes, prepare the reaction mixture. For each reaction, add the incubation medium and the brain extract (supernatant). For the test group, add the desired concentration of 7-nitroindazole. For the control group, add the vehicle.

    • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

    • Measurement: Measure the oxidation of oxyhemoglobin to methemoglobin by monitoring the change in absorbance at a specific wavelength (e.g., 401 nm) using a spectrophotometer. The rate of this change is proportional to the nNOS activity.

    • Data Analysis: Calculate the nNOS activity in nmol/min/mg protein. Determine the percentage inhibition of nNOS activity by 7-nitroindazole compared to the vehicle control.

In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol provides a general framework for in vivo microdialysis in rodents to measure extracellular neurotransmitter levels following the administration of 7-nitroindazole.

  • Objective: To assess the effect of nNOS inhibition by 7-nitroindazole on neurotransmitter release in a specific brain region.

  • Materials:

    • Laboratory rats or mice

    • Stereotaxic apparatus

    • Microdialysis probes and guide cannulae

    • Perfusion pump

    • Artificial cerebrospinal fluid (aCSF)

    • 7-Nitroindazole solution for injection (e.g., dissolved in peanut oil)

    • Fraction collector

    • Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection)

  • Procedure:

    • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum, hippocampus).

    • Recovery: Allow the animal to recover from surgery for several days.

    • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Collect several baseline dialysate samples to establish stable neurotransmitter levels.

    • Drug Administration: Administer 7-nitroindazole via the desired route (e.g., intraperitoneal injection).

    • Post-Treatment Sample Collection: Continue collecting dialysate samples at regular intervals for several hours after drug administration.

    • Sample Analysis: Analyze the collected dialysate samples to quantify the concentration of the neurotransmitter of interest.

    • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the changes between the 7-nitroindazole-treated group and a vehicle-treated control group.

Contextual Fear Conditioning

This protocol outlines the procedure for a contextual fear conditioning experiment to evaluate the effect of 7-nitroindazole on learning and memory.[5]

  • Objective: To determine the role of nNOS in the acquisition and consolidation of fear memory.

  • Materials:

    • Fear conditioning apparatus (a chamber with a grid floor for delivering a mild foot shock)

    • Sound-attenuating chamber

    • Video recording and analysis software

    • Laboratory rats or mice

    • 7-Nitroindazole solution for injection

  • Procedure:

    • Habituation (Optional): Handle the animals for a few days prior to the experiment to reduce stress.

    • Drug Administration: Administer 7-nitroindazole or vehicle to the animals at a specific time point before training (e.g., 30 minutes prior).

    • Training (Day 1):

      • Place the animal in the fear conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).

      • Deliver a mild, brief foot shock (unconditioned stimulus, US). This is often paired with an auditory cue (conditioned stimulus, CS), but for contextual fear conditioning, the chamber itself is the primary context.

      • Remove the animal from the chamber after a short post-shock period.

    • Testing (Day 2):

      • Place the animal back into the same chamber (the context).

      • Record the animal's behavior for a set period (e.g., 5 minutes) without delivering any shock.

    • Data Analysis: The primary measure is "freezing" behavior, defined as the absence of all movement except for respiration. Quantify the percentage of time the animal spends freezing during the testing phase. Compare the freezing behavior between the 7-nitroindazole-treated and vehicle-treated groups.

Paw Withdrawal Threshold (Von Frey Test)

This protocol describes the use of the Von Frey test to assess mechanical allodynia and the analgesic effects of 7-nitroindazole.

  • Objective: To measure the effect of nNOS inhibition on mechanical pain sensitivity.

  • Materials:

    • Von Frey filaments (a set of calibrated filaments that exert a specific force)

    • Elevated mesh platform

    • Testing chambers

    • Laboratory rats or mice

    • 7-Nitroindazole solution for injection

  • Procedure:

    • Acclimation: Place the animals in the testing chambers on the elevated mesh platform and allow them to acclimate for at least 15-30 minutes before testing.

    • Baseline Measurement: Determine the baseline paw withdrawal threshold by applying the Von Frey filaments to the plantar surface of the hind paw in ascending order of force. The threshold is the lowest force that elicits a brisk withdrawal response.

    • Drug Administration: Administer 7-nitroindazole or vehicle to the animals.

    • Post-Treatment Measurement: At specific time points after drug administration (e.g., 30, 60, 90 minutes), re-measure the paw withdrawal threshold.

    • Data Analysis: Compare the post-treatment paw withdrawal thresholds to the baseline values and between the drug-treated and vehicle-treated groups. An increase in the withdrawal threshold indicates an analgesic effect.

Conclusion

While direct research on this compound in neuroscience is currently lacking, the extensive investigation into the related compound, 7-nitroindazole, provides a robust framework for understanding the potential roles of nitro-substituted indole and indazole scaffolds in modulating neuronal function. As a selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole has proven to be an invaluable tool for elucidating the multifaceted roles of nitric oxide in neurotransmission, synaptic plasticity, and the pathophysiology of various neurological disorders. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical class for neurological conditions. Further investigation into the structure-activity relationships of related compounds, including this compound, may yet reveal novel and potent modulators of neurological targets.

References

1-(6-Nitroindolin-1-yl)ethanone: A Technical Guide to its Application as a Precursor for Caged Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise spatiotemporal control of bioactive molecules is a cornerstone of modern biological research and a critical aspect of targeted drug delivery. Photolabile protecting groups, or "caged compounds," offer an elegant solution by enabling the release of active substances with a pulse of light. Among the various caging moieties, the nitroindoline scaffold has garnered significant attention due to its favorable photophysical properties and stability under physiological conditions. This technical guide provides an in-depth exploration of 1-(6-Nitroindolin-1-yl)ethanone as a key precursor for the synthesis of such caged compounds. While much of the detailed literature focuses on the closely related 7-nitroindoline derivatives, their photochemical behavior is largely comparable, and they serve as an excellent proxy for understanding the potential of the 6-nitroindoline core.[1][2] This document will cover the synthesis, photophysical properties, and applications of 6-nitroindoline-based caged compounds, with a focus on experimental protocols and quantitative data to aid researchers in their practical application.

Introduction to Caged Compounds and the Nitroindoline Scaffold

Caged compounds are biologically inert molecules that have been chemically modified with a photolabile protecting group (PPG).[2] Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the bioactive molecule in its active form.[2] This process, known as uncaging, allows for highly localized and temporally precise delivery of substances such as neurotransmitters, second messengers, and pharmaceuticals.[2]

The ideal PPG should possess several key characteristics:

  • Stability: The caged compound must be stable under physiological conditions to prevent premature release of the active molecule.

  • Biological Inertness: Both the caged compound and the photolysis byproducts should be biologically inactive to avoid confounding experimental results or causing toxicity.

  • Photochemical Efficiency: A high quantum yield (Φ) and molar extinction coefficient (ε) are desirable to ensure efficient uncaging with minimal light exposure, thereby reducing the risk of photodamage to biological tissues.

  • Wavelength Specificity: The PPG should be sensitive to a wavelength of light that is not readily absorbed by endogenous molecules to minimize off-target effects. For deep tissue applications, sensitivity to longer wavelengths (in the near-infrared spectrum) for two-photon excitation is particularly advantageous.

The nitroindoline scaffold has emerged as a promising class of PPGs that meet many of these criteria.[3] While extensive research has been conducted on 7-nitroindoline derivatives like 4-methoxy-7-nitroindolinyl (MNI), the 6-nitroindoline core is expected to exhibit similar favorable photochemical properties.[1]

Synthesis of this compound

The synthesis of this compound is a foundational step in the preparation of 6-nitroindoline-caged compounds. A general synthetic approach involves the nitration of indoline followed by acetylation.

Experimental Protocol: General Synthesis of this compound

Materials:

  • Indoline

  • Nitrating agent (e.g., nitric acid/sulfuric acid)

  • Acetic anhydride

  • Base (e.g., pyridine or triethylamine)

  • Appropriate solvents (e.g., dichloromethane, ethyl acetate)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Nitration of Indoline:

    • Dissolve indoline in a suitable solvent and cool the mixture in an ice bath.

    • Slowly add the nitrating agent dropwise while maintaining the low temperature. The regioselectivity of the nitration can be influenced by the reaction conditions.

    • After the addition is complete, allow the reaction to proceed for a specified time.

    • Quench the reaction by pouring it over ice and neutralize with a base.

    • Extract the product with an organic solvent and purify by column chromatography to isolate 6-nitroindoline.

  • Acetylation of 6-Nitroindoline:

    • Dissolve the purified 6-nitroindoline in an appropriate solvent.

    • Add a base (e.g., pyridine or triethylamine) to act as a catalyst and acid scavenger.

    • Slowly add acetic anhydride to the mixture.

    • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and remove the solvent under reduced pressure.

    • Purify the resulting this compound by recrystallization or column chromatography.

Caging of Bioactive Molecules

This compound serves as a versatile precursor for caging a variety of bioactive molecules, particularly those containing carboxylic acid or amine functionalities. The following protocols provide a general framework for the caging of L-glutamate and GABA.

Experimental Protocol: Caging of L-Glutamate

Materials:

  • This compound

  • N-Boc-L-glutamic acid α-tert-butyl ester

  • Coupling agents (e.g., 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), N,N'-Dicyclohexylcarbodiimide (DCC))

  • 4-Dimethylaminopyridine (DMAP)

  • Trifluoroacetic acid (TFA)

  • Anhydrous solvents (e.g., dichloromethane (DCM), dimethylformamide (DMF))

  • HPLC for purification

Procedure:

  • Coupling Reaction:

    • Dissolve N-Boc-L-glutamic acid α-tert-butyl ester, this compound, and DMAP in anhydrous DCM.

    • Add EDC to the solution and stir the mixture at room temperature overnight.[4]

    • Monitor the reaction progress by TLC.

    • Once complete, dilute the reaction mixture with DCM and wash with water, citric acid solution, and brine.[4]

    • Dry the organic phase, concentrate it, and purify the product by flash chromatography.[4]

  • Deprotection:

    • Dissolve the purified product in a solution of TFA in DCM.

    • Stir the reaction at room temperature for a few hours until the deprotection is complete (monitored by TLC).

    • Remove the solvent and TFA under reduced pressure.

    • Purify the final caged glutamate product by preparative HPLC.[5]

Experimental Protocol: Caging of GABA

Materials:

  • This compound

  • N-Boc-GABA

  • Coupling agents (e.g., EDC, DCC)

  • DMAP

  • TFA

  • Anhydrous solvents (e.g., DCM, DMF)

  • HPLC for purification

Procedure:

  • Coupling Reaction:

    • Follow a similar procedure to the caging of glutamate, substituting N-Boc-L-glutamic acid α-tert-butyl ester with N-Boc-GABA.

  • Deprotection:

    • Follow the same deprotection protocol as for caged glutamate to remove the Boc protecting group.

    • Purify the final caged GABA product by preparative HPLC.

Photophysical Properties and Uncaging

The efficacy of a caged compound is determined by its photophysical properties. While specific data for 6-nitroindoline derivatives is limited, the well-characterized 7-nitroindoline analogues provide valuable benchmarks.

Data Presentation: Photophysical Properties of Nitroindoline-Based Caged Compounds
Photolabile Protecting Group (PPG)Caged Moleculeλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu) (GM)Release Rate (t₁/₂)
Estimated for 6-Nitroindoline derivatives Carboxylic Acids~350~5,000Estimated ~0.08-0.1Not Reported< 1 µs
4-Methoxy-7-nitroindolinyl (MNI)Glutamate~350~5,0000.08 - 0.10.06 @ 720 nm< 200 ns[1]
4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI)Glutamate~350Not Reported≥ 0.5Not Reported< 1 µs[6]

Note: The data for 6-Nitroindoline derivatives are estimated based on structurally similar mono-nitroindoline compounds.[6] GM = Goeppert-Mayer units.

Experimental Protocol: Photolysis (Uncaging)

Materials:

  • Caged compound solution in a suitable buffer (e.g., PBS, pH 7.4)

  • UV light source (e.g., mercury arc lamp with filters, UV LED, or a laser for two-photon excitation)

  • Quartz cuvette or microscope setup

  • Analytical instrument for detecting the released molecule (e.g., HPLC, mass spectrometer, or a biological assay)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the caged compound in a solvent like DMSO.

    • Dilute the stock solution in the desired aqueous buffer to the final experimental concentration.

  • Irradiation:

    • Transfer the sample to a quartz cuvette or place it on a microscope stage.

    • Irradiate the sample with a light source at the appropriate wavelength (typically around 350 nm for one-photon excitation of nitroindoline derivatives).[2] The duration and intensity of irradiation will depend on the quantum yield of the caged compound and the desired concentration of the released molecule.[2]

  • Analysis:

    • Following irradiation, analyze the sample to quantify the amount of the released bioactive molecule using a suitable analytical technique.

Applications in Studying Signaling Pathways

Caged compounds based on the 6-nitroindoline core are powerful tools for dissecting complex biological signaling pathways with high precision. By releasing neurotransmitters like glutamate and GABA at specific locations and times, researchers can investigate synaptic transmission and plasticity.

Glutamatergic Synaptic Transmission

Uncaging of glutamate can be used to mimic excitatory postsynaptic potentials (EPSPs) and study the activation of glutamate receptors such as NMDA and AMPA receptors.

glutamatergic_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Caged_Glu Caged Glutamate (this compound derivative) Glu Glutamate Caged_Glu->Glu GluR Glutamate Receptors (AMPA/NMDA) Ca_Influx Ca²⁺ Influx GluR->Ca_Influx Activation Signaling_Cascade Downstream Signaling (e.g., LTP/LTD) Ca_Influx->Signaling_Cascade Light Light Pulse (~350 nm or ~720 nm 2P) Light->Caged_Glu Uncaging Glu->GluR Binding

Caption: Glutamate uncaging to study synaptic plasticity.

GABAergic Synaptic Transmission

Similarly, uncaging GABA can be used to evoke inhibitory postsynaptic potentials (IPSPs) and investigate the role of inhibitory neurotransmission in neural circuits.

gabaergic_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Caged_GABA Caged GABA (this compound derivative) GABA GABA Caged_GABA->GABA GABAR GABAₐ Receptors Cl_Influx Cl⁻ Influx GABAR->Cl_Influx Activation Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization Light Light Pulse (~350 nm or ~720 nm 2P) Light->Caged_GABA Uncaging GABA->GABAR Binding

Caption: GABA uncaging to study neuronal inhibition.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of caged compounds. While much of the in-depth characterization has been performed on the closely related 7-nitroindoline derivatives, the 6-nitroindoline scaffold is expected to offer similar advantages in terms of stability and photochemical efficiency. The ability to precisely control the release of bioactive molecules with light makes these compounds indispensable tools for researchers in neuroscience, cell biology, and drug development. The experimental protocols and comparative data presented in this guide provide a solid foundation for the successful application of this compound in the development of novel photoactivatable probes. As research in this area continues, it is anticipated that a more detailed understanding of the specific photophysical properties of 6-nitroindoline derivatives will further expand their utility in a wide range of scientific disciplines.

References

A Technical Guide to the Photochemical Properties of 1-(6-Nitroindolin-1-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical properties of 1-(6-nitroindolin-1-yl)ethanone derivatives. These compounds are part of a class of molecules known as "caged compounds" or photoremovable protecting groups (PPGs), which are invaluable tools in cellular biology, neuroscience, and drug development.[1] By absorbing light, typically in the UV-A or near-visible range, these molecules can be precisely controlled to release a biologically active compound in a specific time and place.[1] This guide details their mechanism of action, key photochemical parameters, and standardized protocols for their synthesis and application.

Core Concepts and Mechanism of Photolysis

The functionality of 6-nitroindoline derivatives as PPGs is centered on the photosensitivity of the nitroindoline core.[1] A bioactive molecule is "caged" by attaching it to the indoline nitrogen. Upon irradiation, an intramolecular redox reaction is initiated. An oxygen atom from the nitro group is transferred to the benzylic position, leading to the cleavage of the bond and the release of the active molecule, along with a byproduct.[2]

A significant consideration when using nitroaromatic PPGs, including the 6-nitroindoline moiety, is the formation of nitroso compounds as byproducts during photolysis in aqueous solutions.[3] These byproducts can sometimes absorb light at the same wavelength used for uncaging, leading to an "inner filter" effect that can reduce the efficiency of subsequent photorelease.[3]

Quantitative Photochemical Data

Specific quantitative photochemical data for this compound derivatives are not extensively available in the reviewed literature. However, the photochemical behavior is expected to be similar to the more thoroughly studied 7-nitroindoline derivatives. The following tables provide data for related compounds to serve as a reference.

Table 1: Molar Absorption Coefficients of Nitroindole Isomers in 2-Propanol

IsomerPeak Absorption Wavelength (λmax, nm)
3-Nitroindole349
4-NitroindoleBroad peak in the near-UV
5-Nitroindole322
6-NitroindoleTwo maxima in the 300-400 nm range

Data sourced from a study on nitroindole chromophores and provides insight into the absorption properties of the core structure.[4]

Table 2: Comparative Photochemical Properties of Various Photoremovable Protecting Groups

Caged Compound (PPG)Caged Molecule ExampleOne-Photon Absorption Max (λmax, nm)One-Photon Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu, GM)
MNI (4-Methoxy-7-nitroindolinyl)Glutamate~3500.0850.07
MDNI (4-Methoxy-5,7-dinitroindolinyl)Glutamate~3500.30.18
CDNI (4-Carboxymethoxy-5,7-dinitroindolinyl)Glutamate~350≥ 0.5Not specified
DECM (7-N,N-diethylaminocoumarin)Glutamate400-4500.11Not specified
pHP (p-Hydroxyphenacyl)Carboxylic Acids~300-3500.1 - 0.4Not specified

Note: The data for MNI, MDNI, and CDNI are for derivatives of the closely related 7-nitroindoline and are presented here for comparative purposes.[1] The performance of a PPG can be influenced by the specific caged molecule and experimental conditions such as solvent and pH.[2]

Experimental Protocols

The following are detailed methodologies for the synthesis and photochemical analysis of this compound derivatives.

Protocol 1: Synthesis of a Caged Compound

This protocol describes a general method for caging a primary or secondary amine-containing bioactive molecule with a 6-nitroindoline derivative through an amide linkage.

Materials:

  • 6-Nitroindoline-2-carboxylic acid

  • Bioactive molecule with a primary or secondary amine

  • Coupling agent (e.g., EDC, DCC, HBTU)[1][5]

  • Optional: NHS or HOBt (to improve coupling efficiency)[5]

  • Base (e.g., DIPEA, TEA)[1][5]

  • Anhydrous solvent (e.g., DMF, DCM)[1][5]

  • Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve 6-nitroindoline-2-carboxylic acid (1 equivalent) in an anhydrous solvent.[1]

    • Add the coupling agent (e.g., EDC, 1.2 equivalents) and, if used, NHS or HOBt (1.2 equivalents).[5]

    • Stir the mixture at room temperature for 1-2 hours to form the active ester.[5]

  • Coupling Reaction:

    • In a separate flask, dissolve the amine-containing bioactive molecule (1 equivalent) and a base (e.g., DIPEA, 2-3 equivalents) in an anhydrous solvent.[1][5]

    • Slowly add the activated 6-nitroindoline-2-carboxylic acid solution to the bioactive molecule solution.[1]

    • Allow the reaction to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC).[1]

  • Work-up and Purification:

    • Once the reaction is complete, filter off any solid byproducts (e.g., DCU if DCC is used).[2]

    • Wash the organic layer with appropriate aqueous solutions (e.g., saturated NaHCO₃, brine) to remove unreacted starting materials and coupling reagents.[2]

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2]

    • Purify the crude product by column chromatography on silica gel to obtain the final caged compound.[1]

Protocol 2: General Procedure for Photolysis

This protocol outlines the photolytic release of the bioactive molecule from its caged form.

Materials:

  • Caged this compound derivative

  • Aqueous buffer suitable for the experimental needs

  • UV light source (e.g., mercury lamp with a filter for ~350 nm, or a laser)[3]

  • Quartz cuvette or other appropriate sample holder[3]

  • Analytical instrument for detection (e.g., HPLC, UV-Vis spectrophotometer, mass spectrometer)[3]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the caged compound in a suitable solvent like DMSO.[1]

    • Dilute the stock solution into the desired aqueous buffer to the final working concentration. The concentration should be optimized based on the extinction coefficient of the compound at the irradiation wavelength.[3]

  • Irradiation:

    • Transfer the sample solution to a quartz cuvette.[1]

    • Irradiate the sample with the UV light source. The wavelength should be chosen to maximize the absorption of the caged compound while minimizing potential damage to the biological system (typically around 350 nm for one-photon excitation).[1][3]

    • The duration and intensity of the irradiation will depend on the quantum yield of the caged compound and the desired extent of uncaging.[3]

  • Analysis:

    • Following irradiation, analyze the sample to quantify the amount of released bioactive molecule.[1] This can be achieved by HPLC, mass spectrometry, or by measuring the biological response elicited by the released molecule.[1]

    • It is important to run control experiments, including a non-irradiated sample of the caged compound and a sample of the expected photolysis byproduct to assess any potential off-target effects.[1]

Protocol 3: Determination of One-Photon Uncaging Quantum Yield (Φu)

The quantum yield of uncaging is a measure of the efficiency of photorelease. A common method for its determination is through comparison with a well-characterized actinometer.

Materials:

  • Caged compound of interest

  • Actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)[2]

  • UV-Vis spectrophotometer[2]

  • Light source with a monochromator or narrow bandpass filter[2]

  • Quartz cuvettes[2]

Procedure:

  • Prepare Solutions:

    • Prepare optically dilute solutions of both the caged compound and the actinometer in an appropriate solvent.

    • The absorbance of both solutions at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light absorption throughout the sample.[2]

  • Irradiation:

    • Irradiate the caged compound and actinometer solutions separately but under identical conditions (i.e., same light source, wavelength, irradiation time, and geometry).[2]

  • Monitor Photolysis:

    • Monitor the progress of the photoreaction by UV-Vis spectrophotometry.[2] For the caged compound, this can be done by observing the decrease in its absorbance or the increase in absorbance of the released molecule or a byproduct.[2] For the actinometer, follow the established protocol for measuring the change in its absorbance.

  • Calculate Quantum Yield:

    • The quantum yield of the caged compound (Φu_sample) can be calculated using the following equation: Φu_sample = Φu_actinometer * (k_sample / k_actinometer) * (F_actinometer / F_sample) where:

      • Φu_actinometer is the known quantum yield of the actinometer.

      • k is the rate of the photochemical reaction (obtained from the change in absorbance over time).[2]

      • F is the fraction of light absorbed by the solution, which can be calculated from the absorbance.[2]

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz provide clear visual representations of the processes involved.

G cluster_synthesis Synthesis of Caged Compound cluster_photolysis Photolysis Experiment Start Start Activate_Carboxylic_Acid Activate 6-Nitroindoline -2-carboxylic acid Start->Activate_Carboxylic_Acid Couple_to_Molecule Couple with Amine-containing Molecule Activate_Carboxylic_Acid->Couple_to_Molecule Purify Purify Caged Compound (Column Chromatography) Couple_to_Molecule->Purify End_Synthesis Caged Compound Purify->End_Synthesis Start_Photolysis Caged Compound Prepare_Sample Prepare Sample in Aqueous Buffer Start_Photolysis->Prepare_Sample Irradiate Irradiate with UV Light (~350 nm) Prepare_Sample->Irradiate Release Release of Bioactive Molecule Irradiate->Release Analyze Analyze Sample (HPLC, Mass Spec, etc.) Release->Analyze End_Photolysis Data Analyze->End_Photolysis

General workflow for synthesis and photolysis.

G Nitroindoline_Ground 6-Nitroindoline Caged Compound (Ground State) Nitroindoline_Excited Excited State Nitroindoline_Ground->Nitroindoline_Excited hv Intramolecular_Redox Intramolecular Redox Reaction (Oxygen atom transfer) Nitroindoline_Excited->Intramolecular_Redox Transient_Intermediate Transient Intermediate Intramolecular_Redox->Transient_Intermediate Products Released Bioactive Molecule + Nitroso Byproduct Transient_Intermediate->Products G Caged_Agonist Caged Agonist (e.g., Glutamate) Released_Agonist Released Agonist Caged_Agonist->Released_Agonist Photolysis Light UV Light Pulse Light->Caged_Agonist GPCR G-Protein Coupled Receptor (GPCR) Released_Agonist->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

Uncaging the Cell: A Technical Guide to Nitroindolinyl-Based Photoreleasable Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroindolinyl-based caged compounds have emerged as indispensable tools in the precise spatiotemporal control of biological processes. These photolabile protecting groups (PPGs) offer a robust mechanism for rendering bioactive molecules inert until a pulse of light triggers their release. This guide provides an in-depth exploration of the mechanism of action, key quantitative data, and detailed experimental protocols for the application of these powerful molecular tools. The 7-nitroindolinyl (NI) and its 4-methoxy-substituted derivative (MNI) are particularly noteworthy for their hydrolytic stability at physiological pH and rapid, efficient photorelease of caged molecules, making them ideal for applications ranging from neuroscience to cell signaling studies.[1]

Mechanism of Action: Light-Induced Liberation

The core of nitroindolinyl-based caging technology lies in a photochemically driven cleavage reaction. Upon absorption of a photon, typically in the UV-A or near-UV range, the nitroindolinyl moiety undergoes a rapid series of intramolecular rearrangements. This process, known as photolysis, culminates in the cleavage of the covalent bond linking the caging group to the bioactive molecule.

For N-acyl-7-nitroindolines, this intricate process leads to the release of the carboxylic acid-containing bioactive molecule and the formation of a nitrosoindole byproduct.[1] The speed of this release is a key advantage of nitroindolinyl cages, with photolysis half-times reported to be less than 0.26 milliseconds, enabling the study of fast biological events like synaptic transmission.[2][3]

Photolysis_Mechanism Caged_Compound Nitroindolinyl-Caged Bioactive Molecule Photon Photon (hν) Released_Molecule Free Bioactive Molecule Photon->Released_Molecule Photolysis Byproduct Nitrosoindole Byproduct

Simplified mechanism of photolysis for nitroindolinyl-caged compounds.

Quantitative Photochemical Properties

The efficiency of a caged compound is paramount for its successful application. Key parameters include the molar extinction coefficient (ε), which dictates how strongly the compound absorbs light at a specific wavelength; the quantum yield of uncaging (Φu), representing the efficiency of photorelease upon photon absorption; and the two-photon absorption cross-section (δu or σ2), a measure of the efficiency of simultaneous absorption of two lower-energy photons.

Caged CompoundMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φu)Two-Photon Cross-Section (δu or σ2) (GM)Photolysis Half-TimeNotes
NI-caged L-glutamate Not specified~0.034Not specified≤0.26 msApproximately 2.5 times less efficient than MNI-caged L-glutamate.[2][3]
MNI-caged L-glutamate ~4.7 x 10³ at 350 nm0.065 - 0.0850.06 at 720-730 nm≤0.26 msWidely used for one- and two-photon uncaging.[4][5][6]
MDNI-caged L-glutamate Not specified0.470.06Not specifiedTen times more photosensitive in one-photon excitation than MNI-glutamate, but with the same two-photon cross-section.[7]

Note: 1 GM (Göppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹

Experimental Protocols

Protocol 1: General Synthesis of a Nitroindolinyl-Caged Compound

This protocol outlines the general steps for coupling a nitroindolinyl caging group to a bioactive molecule containing a carboxylic acid.

Materials:

  • 6-Nitroindoline-2-carboxylic acid or its derivative (e.g., 4-methoxy-7-nitroindoline)

  • Bioactive molecule with a hydroxyl or amine group

  • Coupling reagents (e.g., EDC, DCC, NHS, HOBt)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Base (e.g., TEA, DIPEA)

  • Purification system (e.g., HPLC)

  • Analytical instruments (NMR, Mass Spectrometry)

Methodology:

  • Activation of the Caging Group: Dissolve the nitroindoline-carboxylic acid in an anhydrous solvent. Add coupling reagents like EDC and NHS to form an active ester. Stir the mixture at room temperature for 1-2 hours.

  • Coupling Reaction: In a separate flask, dissolve the bioactive molecule in an anhydrous solvent. Add a base to neutralize any salts. Slowly add the activated nitroindoline solution to the bioactive molecule solution and stir overnight at room temperature.

  • Purification: Quench the reaction and remove the solvent under reduced pressure. Purify the crude product using a suitable method, such as HPLC, to isolate the caged compound.[1]

  • Characterization: Confirm the identity and purity of the final product using NMR and Mass Spectrometry.[1]

Synthesis_Workflow Reactants Nitroindoline-carboxylic acid + Bioactive Molecule Activation Activation with Coupling Reagents (EDC/NHS) Reactants->Activation Coupling Coupling Reaction in Anhydrous Solvent Activation->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Characterization Characterization (NMR, Mass Spec) Purification->Characterization Final_Product Pure Caged Compound Characterization->Final_Product

General workflow for the synthesis of nitroindolinyl-caged compounds.
Protocol 2: One-Photon Uncaging and Spectroscopic Analysis

This protocol describes the photorelease of a bioactive molecule and its quantification using UV-Vis spectrophotometry.

Materials:

  • Nitroindolinyl-caged compound

  • Suitable buffer (e.g., PBS, pH 7.4)

  • UV light source (e.g., xenon arc lamp with a monochromator)

  • UV-Vis spectrophotometer

  • Quartz cuvette

Methodology:

  • Sample Preparation: Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO) and dilute it to the final concentration in the experimental buffer. Ensure the final solvent concentration is minimal.

  • Baseline Measurement: Record the initial UV-Vis absorption spectrum of the caged compound solution.

  • Irradiation: Expose the sample in the quartz cuvette to the UV light source at a wavelength corresponding to the absorbance maximum of the caged compound (typically around 350 nm).

  • Monitoring Photolysis: Periodically stop the irradiation and record the UV-Vis spectrum. Observe the decrease in absorbance of the caged compound and the appearance of a new absorption band for the nitrosoindole photoproduct.[1]

  • Quantification: The amount of released bioactive molecule can be quantified by the change in absorbance, provided the extinction coefficients of the caged compound and the photoproducts are known. Alternatively, HPLC can be used for more precise quantification.[1]

Protocol 3: Two-Photon Uncaging Microscopy in Brain Slices

This protocol provides a detailed workflow for the localized release of a neurotransmitter, such as glutamate, at single dendritic spines using two-photon microscopy, coupled with electrophysiological recording.

Materials:

  • Acute brain slices

  • Artificial cerebrospinal fluid (ACSF)

  • MNI-caged glutamate

  • Patch-clamp electrophysiology setup

  • Two-photon microscope with a Ti:sapphire laser (tuned to ~720 nm for MNI-glutamate)

  • Fluorescent dye for neuron visualization (e.g., Alexa Fluor 594)

Methodology:

  • Slice Preparation and Recording: Prepare acute brain slices and place them in the recording chamber of the patch-clamp setup, perfused with oxygenated ACSF. Establish a whole-cell patch-clamp recording from a target neuron, including a fluorescent dye in the intracellular solution to visualize its morphology.[4]

  • Application of Caged Compound: Bath-apply MNI-caged glutamate to the ACSF at a concentration suitable for two-photon excitation (e.g., 2.5-10 mM).[8]

  • Two-Photon Imaging and Targeting: Switch the microscope to the two-photon imaging mode to locate a dendrite with identifiable spines. Position the focused laser spot adjacent to the head of a single dendritic spine.[4]

  • Uncaging and Recording: Deliver a short laser pulse (e.g., 0.5-2 ms) to uncage glutamate. Simultaneously record the uncaging-evoked excitatory postsynaptic current (uEPSC) at the soma using the patch-clamp amplifier.[4] The laser power and pulse duration should be adjusted to elicit a physiological response.[8]

Two_Photon_Uncaging_Workflow Start Prepare Brain Slice and Establish Whole-Cell Recording Apply_Cage Bath-apply MNI-caged Glutamate Start->Apply_Cage Image_Neuron Visualize Neuron and Select Dendritic Spine (Two-Photon Imaging) Apply_Cage->Image_Neuron Position_Laser Position Focused Laser Spot on Spine Image_Neuron->Position_Laser Uncage Deliver Laser Pulse to Uncage Glutamate Position_Laser->Uncage Record Record Uncaging-Evoked Excitatory Postsynaptic Current (uEPSC) Uncage->Record Analyze Analyze Electrophysiological and Imaging Data Record->Analyze

Experimental workflow for two-photon uncaging of glutamate at a single dendritic spine with electrophysiological recording.

Off-Target Effects and Considerations

A crucial consideration when using nitroindolinyl-based caged compounds, particularly at the high concentrations required for two-photon uncaging, is the potential for off-target pharmacological effects. Notably, both NI- and MNI-caged compounds have been shown to act as antagonists at GABA-A receptors.[2][9] This is a critical factor in experiments investigating the interplay between excitatory and inhibitory signaling. Researchers should perform appropriate control experiments to account for these potential off-target effects.

Conclusion

Nitroindolinyl-based caged compounds represent a mature and powerful technology for the optical control of biological systems. Their rapid release kinetics, hydrolytic stability, and suitability for both one- and two-photon uncaging have solidified their place in the molecular toolbox of researchers across various disciplines. By understanding the fundamental mechanism of action, leveraging the quantitative photochemical data, and meticulously following detailed experimental protocols, scientists can effectively harness the power of light to dissect complex biological phenomena with unprecedented precision.

References

The Discovery and Development of 1-(6-Nitroindolin-1-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-Nitroindolin-1-yl)ethanone is a synthetic organic compound built upon an indoline core structure. Its chemical identity is defined by the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of approximately 206.20 g/mol . The presence of a nitro group at the 6-position of the indoline ring and an acetyl group on the nitrogen atom are key structural features that influence its chemical properties. While this compound serves as a valuable building block in medicinal chemistry, particularly for the synthesis of more complex bioactive molecules containing the indolinone scaffold, detailed public data on its specific biological activities and mechanism of action remains limited. This guide provides a comprehensive overview of the available technical information regarding its synthesis, chemical properties, and the broader biological context of related nitroindole derivatives.

Chemical Properties and Data

This compound, with the CAS Number 22949-08-2, is characterized by its indoline nucleus, a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring. The electron-withdrawing nature of the nitro group significantly impacts the electronic properties of the molecule, making it a useful intermediate for further chemical modifications.

Table 1: Physicochemical and Identification Data

PropertyValue
IUPAC Name 1-(6-nitro-2,3-dihydro-1H-indol-1-yl)ethanone
CAS Number 22949-08-2
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
Canonical SMILES CC(=O)N1CCC2=C1C=C(C=C2)--INVALID-LINK--[O-]
InChI Key RLXSSISTKOLICZ-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods, primarily involving the introduction of a nitro group onto the indoline ring, followed by N-acetylation.

Two-Step Synthesis: Nitration followed by Acetylation

The most established route involves a sequential two-step process.

Step 1: Regioselective Nitration of Indoline

The first step is the regioselective nitration of the indoline ring at the 6-position. This is a classic electrophilic aromatic substitution reaction.

  • Protocol:

    • Indoline is carefully added to a mixture of nitric acid and sulfuric acid at a controlled temperature.

    • The reaction proceeds via the formation of a nitronium ion (NO₂⁺), which then attacks the electron-rich indoline ring. The directing effect of the amino group favors substitution at the para-position (C6).

    • The reaction mixture is then worked up to isolate the 6-nitroindoline intermediate.

Step 2: N-Acetylation of 6-Nitroindoline

The resulting 6-nitroindoline is then acetylated at the nitrogen atom.

  • Protocol:

    • 6-Nitroindoline is dissolved in a suitable solvent.

    • An acetylating agent, such as acetyl chloride or acetic anhydride, is added, typically in the presence of a base like triethylamine or pyridine to neutralize the acid byproduct.

    • The reaction proceeds through a nucleophilic acyl substitution mechanism, where the nitrogen atom of the indoline attacks the carbonyl carbon of the acetylating agent.

    • The final product, this compound, is then purified.

The overall yield for this two-step process typically ranges from 56% to 77%, depending on the specific reaction conditions and purification methods employed.[1]

One-Pot Copper(II)-Catalyzed Synthesis

A more efficient, one-pot synthesis has been developed utilizing a copper(II)-catalyzed oxidative nitration-acetylation cascade. This method avoids the isolation of the intermediate.

  • Protocol:

    • Indoline is reacted with copper(II) nitrate trihydrate (1.1 equivalents) as both the copper source and nitrating agent.

    • Potassium persulfate (1.5 equivalents) is used as an oxidant.

    • Trifluoroacetic acid (0.2 equivalents) is added as a co-catalyst to enhance the electrophilicity of the nitrating species.

    • The reaction is carried out in dichloroethane at 80°C for 2 hours.

    • Under these optimized conditions, this compound can be obtained in an 82% yield with high regioselectivity for the 6-nitro isomer.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Indoline Indoline Process One-Pot Reaction: Oxidative Nitration & N-Acetylation Indoline->Process CuNO32 Cu(NO3)2·3H2O CuNO32->Process K2S2O8 K2S2O8 K2S2O8->Process TFA CF3COOH (cat.) TFA->Process Solvent Dichloroethane Solvent->Process Temperature 80°C Temperature->Process Time 2 hours Time->Process Product This compound (82% Yield) Process->Product

Fig. 1: One-Pot Copper-Catalyzed Synthesis Workflow

Biological Activity and Potential Applications

There is currently a lack of publicly available data on the specific biological activities of this compound. Its primary role appears to be that of a chemical intermediate. However, the indolinone core is a well-established pharmacophore present in numerous bioactive molecules with a wide range of therapeutic applications.

The broader class of nitroaromatic compounds, including nitroindoles, are known to have diverse biological activities. For instance, some nitroindole derivatives have been investigated for their potential as:

  • Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs.

  • Anti-inflammatory Agents: Certain indole derivatives have shown potent anti-inflammatory effects.

  • Antimicrobial Agents: The indole scaffold has been a template for the development of new antibacterial and antifungal compounds.

It is important to emphasize that these activities are characteristic of the broader chemical class and have not been specifically demonstrated for this compound. Further research is required to determine if this particular compound possesses any significant biological activity.

Potential Signaling Pathway Interactions (Hypothetical)

Given the known activities of related indole and indolinone compounds, should this compound exhibit biological effects, it might interact with signaling pathways commonly modulated by such scaffolds. These could potentially include pathways involved in inflammation and cell proliferation, such as the NF-κB and PI3K/Akt/mTOR pathways. However, without experimental data, any discussion of its mechanism of action remains speculative.

Hypothetical_Pathway Compound This compound (or derivative) Target Hypothetical Cellular Target(s) Compound->Target Binding/Modulation (Speculative) Pathway Downstream Signaling (e.g., NF-κB, PI3K/Akt) Target->Pathway Signal Transduction Response Biological Response (e.g., Anti-inflammatory, Anticancer) Pathway->Response

Fig. 2: Hypothetical Mechanism of Action

Safety and Handling

Specific toxicology data for this compound is not available. As with all nitroaromatic compounds, it should be handled with caution in a laboratory setting, assuming potential toxicity if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a readily synthesizable chemical intermediate, with an efficient one-pot, copper-catalyzed synthesis method providing high yields. While it holds promise as a scaffold for the development of novel therapeutics due to the prevalence of the indolinone core in bioactive molecules, its own biological profile has not been extensively characterized in the public literature. This guide summarizes the current knowledge on its synthesis and chemical properties, highlighting the need for further research to explore its potential biological activities and mechanisms of action.

References

1-(6-Nitroindolin-1-yl)ethanone: A Technical Primer on its Role as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 22949-08-2 Molecular Formula: C₁₀H₁₀N₂O₃ Molecular Weight: 206.20 g/mol

Introduction

1-(6-Nitroindolin-1-yl)ethanone is a heterocyclic organic compound featuring an indoline core structure. While direct therapeutic applications of this compound have not been extensively documented, its significance lies in its role as a versatile synthetic intermediate in medicinal chemistry and materials science. The presence of the nitro group and the acetylated indoline scaffold provides reactive sites for the synthesis of more complex, biologically active molecules. This technical guide consolidates the available information on this compound, focusing on its synthetic utility and the potential applications of its derivatives.

Chemical Synthesis

The primary synthetic route to this compound involves a two-step process starting from indoline.

General Synthetic Workflow

G Indoline Indoline Nitroindoline 6-Nitroindoline Indoline->Nitroindoline Nitration (e.g., HNO₃/H₂SO₄) Target This compound Nitroindoline->Target Acetylation (e.g., Acetic Anhydride)

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis of a Related Intermediate, 6-Nitroindoline-2-carboxylic Acid

Reaction Principle: This synthesis involves the electrophilic nitration of indoline-2-carboxylic acid. The protonated indoline ring directs the nitro group to the 6-position, resulting in 6-nitroindoline-2-carboxylic acid as the major product, with the 5-nitro isomer as a byproduct.[1]

Materials and Reagents:

  • Indoline-2-carboxylic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (d=1.5 g/cm³)

  • Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 25 g (153 mmol) of indoline-2-carboxylic acid in 200 mL of 98% sulfuric acid. Cool the solution to -5 °C using an ice-salt bath.[1]

  • Nitration: Slowly add 6.93 mL (165 mmol) of concentrated nitric acid to the stirred solution via a dropping funnel, ensuring the internal temperature is maintained between -20 °C and -10 °C.[1]

  • Reaction Time: Stir the reaction mixture at this temperature for 30 minutes.[1]

  • Quenching: Pour the reaction mixture onto 500 g of crushed ice.[1]

  • Byproduct Extraction: The 5-nitro isomer may precipitate and can be removed by filtration. The filtrate is then extracted with ethyl acetate to further remove the 5-nitro isomer.

  • pH Adjustment: Adjust the pH of the remaining aqueous phase to 4.5–5.0 with a cold aqueous sodium hydroxide solution.[1]

  • Product Extraction: Extract the product from the pH-adjusted aqueous phase with ethyl acetate.[1]

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product.[1]

Applications in the Synthesis of Bioactive Molecules

The true value of this compound and its precursor, 6-nitroindoline, lies in their use as building blocks for more complex molecules with potential therapeutic applications. The nitroindoline scaffold is a key component in the synthesis of analogs of potent antitumor antibiotics like CC-1065 and duocarmycin SA.[2]

Role in the Synthesis of DNA-Binding Agents

The general strategy involves coupling a derivative of 6-nitroindoline (the DNA-binding unit) with a separate, synthetically prepared alkylating unit. The nitro group is often reduced to an amine at a later stage to yield the active compound.[2]

G Start This compound or related 6-nitroindoline derivative Deacetylation Deacetylation/Modification Start->Deacetylation Coupling Peptide Coupling Deacetylation->Coupling Intermediate Coupled Intermediate Coupling->Intermediate AlkylatingUnit DNA Alkylating Subunit Precursor AlkylatingUnit->Coupling Reduction Nitro Group Reduction Intermediate->Reduction Final Bioactive Analog (e.g., CC-1065/Duocarmycin Analog) Reduction->Final

Caption: Synthetic utility in creating bioactive analogs.

Potential Therapeutic Areas of Derivatives

Derivatives of nitroindoles and nitroindolines have been investigated for a range of biological activities. While specific data for derivatives of this compound is scarce, the broader class of compounds shows promise in the following areas:

  • Anticancer: The nitro group can contribute to anticancer effects, often through bioreduction to reactive nitrogen species.[3] The indole nucleus is a privileged scaffold in many anticancer drugs.

  • Antimicrobial: The nitro group is a well-known pharmacophore that can impart antimicrobial properties.[3] For instance, derivatives of 6-nitroquinolone-3-carboxylic acid have shown activity against Mycobacterium tuberculosis.[4]

  • Anti-inflammatory: The indole scaffold is present in many anti-inflammatory drugs.[3]

Quantitative Data on Related Compounds

Direct quantitative biological data for this compound is not available. However, data for structurally related nitro-substituted quinoline carboxylic acids demonstrates the potential bioactivity of this class of compounds.

CompoundTarget OrganismMIC (µM)
6-nitroquinolone-3-carboxylic acid derivative 8c M. tuberculosis H37Rv0.08[4]
MDR-TB0.16[4]

Table 1: Antimycobacterial activity of a related nitro-substituted heterocyclic compound.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a general protocol for determining the MIC of a compound against M. tuberculosis, which can be adapted for derivatives synthesized from this compound.[4]

Materials:

  • Test compounds

  • Middlebrook 7H9 broth

  • M. tuberculosis H37Rv strain

  • 96-well microplates

  • Resazurin solution

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the 96-well microplate to achieve a range of concentrations.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Dilute the inoculum to the final desired concentration in Middlebrook 7H9 broth.[4]

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microplate containing the diluted compounds. Include positive (bacteria with no compound) and negative (broth only) controls. Incubate the plates at 37°C for 7 days.[4]

  • MIC Determination: After incubation, add resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[4]

Conclusion

This compound is a valuable chemical intermediate whose full potential is realized through its conversion into more complex molecules. The presence of the nitroindoline core provides a strategic starting point for the synthesis of compounds with potential applications in oncology and infectious diseases. Further research into the derivatization of this compound and the biological evaluation of the resulting molecules is warranted to fully explore its utility in drug discovery and development. Researchers working with this compound should handle it with caution, assuming properties similar to other nitroaromatic compounds, which can include toxicity and flammability.[3]

References

Spectroscopic Profile of 1-(6-Nitroindolin-1-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 1-(6-Nitroindolin-1-yl)ethanone. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing comparisons with structurally related compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.

Chemical Structure and Properties

This compound is a derivative of indoline, characterized by an acetyl group attached to the nitrogen atom of the indoline ring and a nitro group substituted at the 6-position of the benzene ring.

PropertyValue
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol [1]
IUPAC Name 1-(6-nitro-2,3-dihydro-1H-indol-1-yl)ethanone
CAS Number 22949-08-2[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for 6-nitroindoline, N-acetylindoline, and other substituted indole derivatives.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3-8.5d1HH-7
~7.9-8.1dd1HH-5
~7.3-7.5d1HH-4
~4.2-4.4t2HH-2 (CH₂)
~3.2-3.4t2HH-3 (CH₂)
~2.3s3HAcetyl (CH₃)

Note: The chemical shifts of the aromatic protons (H-4, H-5, and H-7) are shifted downfield due to the electron-withdrawing effect of the nitro group. The exact coupling constants (J values) would need to be determined from an experimental spectrum.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~169-171C=O (Acetyl)
~148-150C-6
~145-147C-7a
~128-130C-3a
~124-126C-4
~118-120C-5
~108-110C-7
~50-52C-2
~28-30C-3
~24CH₃ (Acetyl)

Note: The presence of the electron-withdrawing nitro group significantly influences the chemical shifts of the aromatic carbons.

Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1660-1680StrongC=O stretch (amide)
~1510-1530StrongAsymmetric NO₂ stretch
~1340-1360StrongSymmetric NO₂ stretch
~1600, ~1470Medium-WeakAromatic C=C stretch

Note: The strong absorptions corresponding to the carbonyl and nitro groups are expected to be the most characteristic peaks in the IR spectrum.

Predicted Mass Spectrometry (MS) Data
m/zInterpretation
206[M]⁺ (Molecular ion)
164[M - CH₂CO]⁺
160[M - NO₂]⁺
118[M - NO₂ - CH₂CO]⁺

Note: The fragmentation pattern is predicted to involve the loss of the acetyl group and the nitro group.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1 second, acquisition time of 4 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds, acquisition time of 1 second.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the solid sample on a potassium bromide (KBr) disk or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Average 16 or 32 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty sample holder or ATR crystal.

    • Ratio the sample spectrum against the background to obtain the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

    • For fragmentation analysis (MS/MS), select the molecular ion (m/z 206) for collision-induced dissociation (CID) and acquire the product ion spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Data_Archiving Data Archiving Structure_Confirmation->Data_Archiving

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Methodological & Application

Application Notes and Protocols for Two-Photon Uncaging of Glutamate using 1-(6-Nitroindolin-1-yl)ethanone (MNI-Glutamate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-photon uncaging of glutamate is a powerful technique that allows for the precise spatiotemporal control of glutamate release, mimicking synaptic transmission with high fidelity. This method utilizes a photolabile "caged" glutamate compound, which is biologically inert until it is cleaved by focused laser light, releasing active glutamate. The use of two-photon excitation provides significant advantages, including increased spatial resolution and reduced phototoxicity, enabling the study of synaptic function at the level of individual dendritic spines.[1][2][3] This document provides detailed application notes and protocols for the use of 1-(6-Nitroindolin-1-yl)ethanone, commonly known as MNI-glutamate, a widely used caged compound for two-photon uncaging.

Properties of MNI-Glutamate

MNI-glutamate is a derivative of 7-nitroindolinyl-caged glutamate and is favored for its efficient photolysis and rapid release of glutamate.[4] It possesses a two-photon uncaging cross-section of 0.06 GM at 730 nm, which is sufficient for many neurophysiological experiments without causing significant phototoxicity.[1][4] The photorelease of glutamate from MNI-glutamate is rapid, occurring within microseconds, which is fast enough to mimic the kinetics of synaptic glutamate receptor currents.[2]

Quantitative Data

The following tables summarize the key quantitative properties of MNI-glutamate and compare it with other commonly used caged glutamate compounds.

Table 1: Photochemical Properties of Caged Glutamate Compounds

Caged CompoundOne-Photon Quantum Yield (Φ)Two-Photon Cross-Section (δ) [GM]Optimal Two-Photon Wavelength [nm]
MNI-Glutamate0.065–0.085[1]0.06[1][4]~730[1][4]
CDNI-Glutamate~0.5[5]Higher than MNI-Glu~720[5]
DEAC450-GlutamateNot specified>60-fold greater at 900 nm vs 720 nm[6][7]~900[6][7]
RuBi-GlutamateHighNot specifiedVisible/Two-photon

Table 2: Experimental Parameters for Two-Photon Uncaging

ParameterMNI-GlutamateCDNI-GlutamateDEAC450-Glutamate
Concentration10-12 mM[8]3.5 mM[5]0.25 mM[6][9]
Laser Power10-50 mWDependent on setup10 mW[6][9]
Pulse Duration0.5-5 ms[1][6]Dependent on setup0.5 ms[6][9]
Excitation Wavelength~720-730 nm[1][4]720 nm[5]900 nm[6][7]

Signaling Pathway of Glutamate

Upon uncaging, glutamate binds to and activates several types of receptors on the postsynaptic membrane, leading to neuronal excitation. The primary ionotropic receptors are AMPA, NMDA, and kainate receptors, which are ligand-gated ion channels. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and plasticity through second messenger signaling.

GlutamateSignaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Caged_Glu MNI-Glutamate Glu Glutamate Caged_Glu->Glu Laser Two-Photon Laser (e.g., 730 nm) GluR Glutamate Receptors (AMPA, NMDA, mGluR) Ca_Influx Ca²⁺ Influx GluR->Ca_Influx Activation Signaling Downstream Signaling (e.g., LTP, LTD) Ca_Influx->Signaling Glu->GluR Binding

Caption: Glutamate signaling pathway initiated by two-photon uncaging.

Experimental Workflow

A typical two-photon uncaging experiment involves several key steps, from sample preparation to data analysis. The following diagram illustrates a generalized workflow.

UncagingWorkflow Loading Bath application of MNI-Glutamate Imaging Two-Photon Imaging to locate target (e.g., dendritic spine) Uncaging Focused Laser Pulse for Uncaging Recording Electrophysiological Recording (e.g., patch-clamp) and/or Calcium Imaging Analysis Data Analysis (e.g., uEPSC amplitude, spine volume change) ExperimentalLogic LaserPower Laser Power Response Physiological Response (e.g., uEPSC) LaserPower->Response Phototoxicity Phototoxicity LaserPower->Phototoxicity PulseDuration Pulse Duration PulseDuration->Response PulseDuration->Phototoxicity Concentration [MNI-Glutamate] Concentration->Response GABAaR_Block GABA-A Receptor Blockade Concentration->GABAaR_Block SideEffects Potential Side Effects Phototoxicity->SideEffects GABAaR_Block->SideEffects Parameters Parameters Parameters->PulseDuration Parameters->Concentration

References

Application Notes and Protocols for MNI-Caged Glutamate in Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-methoxy-7-nitroindolinyl-caged L-glutamate (MNI-caged glutamate) is a photolabile compound widely used in neuroscience to study synaptic transmission, dendritic integration, and neuronal circuit mapping. By rendering glutamate biologically inactive until it is released by a flash of light, MNI-caged glutamate allows for precise spatial and temporal control over neuronal excitation. This document provides detailed protocols for the application of MNI-caged glutamate in acute brain slice preparations for both single-photon and two-photon uncaging experiments.

Properties of MNI-Caged Glutamate

MNI-caged glutamate is favored for its chemical stability and efficiency in two-photon uncaging experiments.[1] It is highly resistant to hydrolysis at physiological pH and is largely inert at glutamate receptors in its caged form.[1][2] However, a significant off-target effect is its antagonism of GABA-A receptors, particularly at the millimolar concentrations required for two-photon experiments.[1][3][4] This can lead to epileptiform activity in the absence of action potential blockers like tetrodotoxin (TTX).[1]

PropertyValue / DescriptionSource
Photolysis Method Single-photon (1P) or Two-photon (2P)[4]
1P Absorption Max. ~360 nm (Broad spectrum 280-380 nm)[5]
2P Absorption Max. ~720 nm[1][2]
Quantum Yield 0.14[5]
Two-Photon Cross-Section 0.06 GM at 730 nm[2]
Water Solubility High[2]
Off-Target Effects Antagonist at GABA-A receptors at high concentrations[1][2][3][4]

Experimental Protocols

Protocol 1: Acute Brain Slice Preparation

This protocol describes a standard method for preparing acute brain slices suitable for electrophysiology and uncaging experiments. For enhanced viability, particularly with mature animals, an N-methyl-D-glucamine (NMDG) protective recovery method can also be used.[6][7]

Materials:

  • Vibratome or tissue slicer

  • Dissection tools (scissors, forceps, scalpel)

  • Petri dishes

  • Oxygen (95% O2 / 5% CO2, Carbogen) tank and bubbler

  • Beakers and graduated cylinders

  • Slice holding/recovery chamber

Solutions:

Solution TypeCompoundConcentration (mM)
Ice-Cold Cutting Solution Sucrose100
NaCl60
KCl2.5
NaH₂PO₄1.25
NaHCO₃26
Glucose10
MgCl₂7
CaCl₂0.5
Sodium Pyruvate3
Sodium Ascorbate1.3
Artificial Cerebrospinal Fluid (ACSF) NaCl124-125
KCl2.5-3
NaH₂PO₄1.25
NaHCO₃26
Glucose10
MgCl₂1-1.8
CaCl₂1.6-2

Note: Solution compositions can vary. The cutting solution is based on a recipe designed to improve slice health.[4] The ACSF formulation is a common variant.[4][5]

Methodology:

  • Preparation: Vigorously bubble both the cutting solution and ACSF with 95% O2 / 5% CO2 for at least 30 minutes prior to use. Chill the cutting solution to 0-4°C on ice.

  • Anesthesia and Dissection: Anesthetize the animal (e.g., rodent) according to approved institutional protocols. Quickly decapitate the animal and dissect the brain, immersing it in the ice-cold cutting solution.

  • Slicing:

    • Mount the brain onto the vibratome stage. A flat surface can be created by trimming the cerebellum.[8]

    • Fill the vibratome buffer tray with ice-cold, oxygenated cutting solution.

    • Cut slices to the desired thickness, typically 300-350 µm.[4][5]

  • Recovery:

    • Using a transfer pipette, carefully transfer the cut slices to a recovery chamber containing ACSF oxygenated with 95% O2 / 5% CO2.

    • Incubate the slices at 32-34°C for at least 30 minutes.[5][9]

    • After the initial recovery period, maintain the slices at room temperature until they are needed for recording.[10]

Protocol 2: Electrophysiology and Glutamate Uncaging

This protocol outlines the procedure for performing whole-cell patch-clamp recordings from a neuron in a brain slice while using MNI-caged glutamate for photostimulation.

Materials & Equipment:

  • Patch-clamp electrophysiology setup (amplifier, micromanipulators, data acquisition system)

  • Microscope with IR-DIC optics

  • Recording chamber continuously perfused with oxygenated ACSF

  • Light source for photolysis:

    • For 1P Uncaging: UV light source (e.g., xenon arc lamp) with appropriate filters (e.g., 340-390 nm).[2][5]

    • For 2P Uncaging: Two-photon laser scanning microscope with a Ti:Sapphire laser tuned to ~720 nm.[2][10]

  • MNI-caged glutamate (Tocris, BenchChem, etc.)

  • Tetrodotoxin (TTX) (optional, to block action potentials)

Methodology:

  • Slice Transfer: Transfer a single brain slice to the recording chamber on the microscope stage. The slice should be continuously perfused with oxygenated ACSF (~1-2 ml/min) at 30-32°C.[1][5]

  • MNI-Glutamate Application: Add MNI-caged glutamate to the perfusing ACSF. The solution is typically recirculated to conserve the compound.[5]

    • For 1P Uncaging: Use a concentration of 500 µM - 1 mM.[2][5]

    • For 2P Uncaging: Use a concentration of 2.5 mM - 10 mM.[1][2]

  • Establish Whole-Cell Recording:

    • Identify a target neuron under the microscope.

    • Using a glass micropipette filled with an appropriate internal solution, establish a whole-cell patch-clamp recording.

    • To visualize neuronal morphology for precise targeting of uncaging, a fluorescent dye (e.g., Alexa Fluor) can be included in the internal solution.[1][2]

  • Glutamate Uncaging:

    • Positioning: Focus the light source to a small spot over the neuronal region of interest (e.g., a specific dendritic spine or region of the dendritic tree).[2]

    • Photolysis: Deliver brief pulses of light to photorelease glutamate. The goal is often to elicit uncaging-evoked Excitatory Postsynaptic Currents (uEPSCs) that mimic naturally occurring miniature EPSCs.[1]

    • Record Responses: Record the resulting excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) with the patch-clamp amplifier.[2]

  • Data Analysis: Analyze the amplitude, rise time, and decay kinetics of the recorded responses.[2]

Quantitative Uncaging Parameters

ParameterSingle-Photon (1P) UncagingTwo-Photon (2P) UncagingSource
Wavelength 340-390 nm~720 nm[2][5]
Pulse Duration 1-5 ms0.5-4 ms[2][11][12]
Laser Power N/A12-35 mW (at sample)[11][12][13]
Concentration 500 µM - 1 mM2.5 - 10 mM[1][2][5]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from preparing the solutions to analyzing the final electrophysiological data.

G cluster_prep Preparation cluster_slice Slice Physiology cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare & Oxygenate Solutions (ACSF, Cutting) prep_setup Setup Vibratome & Recording Rig prep_solutions->prep_setup dissect Brain Dissection prep_setup->dissect slice Vibratome Slicing (300-350 µm) dissect->slice recover Slice Recovery (32-34°C ACSF) slice->recover transfer Transfer Slice to Recording Chamber recover->transfer apply_mni Bath Apply MNI-Glutamate transfer->apply_mni patch Whole-Cell Patch Clamp Target Neuron apply_mni->patch uncage Position Light Spot & Deliver Light Pulse patch->uncage record Record uEPSCs/uEPSPs uncage->record analyze Analyze Waveform (Amplitude, Kinetics) record->analyze

Workflow for MNI-caged glutamate experiments in brain slices.
Postsynaptic Signaling Pathway

Upon uncaging, released glutamate binds to postsynaptic receptors, initiating a signaling cascade that leads to neuronal excitation.

G Uncaging Light Pulse (UV or 2P Laser) MNI_Glu MNI-Caged Glutamate Uncaging->MNI_Glu triggers photolysis Glutamate Free Glutamate MNI_Glu->Glutamate Receptors Postsynaptic Receptors (AMPA / NMDA) Glutamate->Receptors binds to Ion_Flux Cation Influx (Na⁺, Ca²⁺) Receptors->Ion_Flux activates Depolarization Membrane Depolarization (EPSP / EPSC) Ion_Flux->Depolarization causes

Signaling cascade following glutamate uncaging at a synapse.

References

Application Notes and Protocols for Nitroindolinyl-Based Uncaging in Neural Circuit Mapping

Author: BenchChem Technical Support Team. Date: December 2025

A clarification on 1-(6-Nitroindolin-1-yl)ethanone: The compound this compound is not typically used directly for mapping neural circuits. Instead, its core structure, the nitroindolinyl moiety, serves as a photolabile "caging" group for neurotransmitters. A prime example of this is 4-methoxy-7-nitroindolinyl-glutamate (MNI-glutamate) , a widely used caged compound in neuroscience research.[1][2] These application notes will, therefore, focus on the use of MNI-glutamate and the broader class of nitroindolinyl-caged compounds for the precise spatiotemporal release of neurotransmitters to map neural circuits.

Introduction to Nitroindolinyl-Caged Compounds for Neural Circuit Mapping

Nitroindolinyl-caged compounds, such as MNI-glutamate, are inert molecules that, upon photolysis with a focused light source, release a biologically active neurotransmitter. This process, known as "uncaging," allows for the precise activation of neurotransmitter receptors on a microscopic scale, mimicking synaptic transmission. When combined with two-photon microscopy, this technique offers exceptional spatial and temporal resolution, making it a powerful tool for dissecting the functional connectivity of neural circuits, studying synaptic plasticity, and investigating the role of individual dendritic spines.[1]

The primary advantages of using nitroindolinyl-caged compounds, particularly MNI-glutamate, in conjunction with two-photon uncaging include:

  • High Spatial Precision: The two-photon excitation is confined to a femtoliter-sized focal volume, enabling the activation of receptors on a single dendritic spine.[1]

  • Temporal Control: The release of the neurotransmitter can be controlled on a sub-millisecond timescale.

  • Biological Inertness (with caveats): In its caged form, MNI-glutamate does not activate glutamate receptors.[1] However, it has been shown to act as an antagonist at GABAA receptors at concentrations commonly used for two-photon uncaging.[3]

  • Good Two-Photon Cross-Section: MNI-glutamate has a sufficient two-photon uncaging cross-section to allow for efficient uncaging without causing significant photodamage.[1]

Quantitative Data of Common Caged Glutamates

The selection of a caged compound is critical for the success of an uncaging experiment. The following table summarizes key properties of MNI-glutamate and other relevant caged glutamates.

Caged CompoundTwo-Photon Maximum (nm)Two-Photon Cross-Section (GM)Quantum YieldTypical Concentration (mM)Notes
MNI-Glutamate 7200.060.065-0.0852.5 - 10Widely used, but can antagonize GABAA receptors.[1][3]
CDNI-Glutamate 720-~0.52Higher quantum yield than MNI-glutamate.[4]
RuBi-Glutamate 800--0.8Red-shifted absorption, useful for simultaneous imaging with some calcium indicators.
DEAC450-Glutamate 900---Further red-shifted, enabling two-color uncaging experiments with nitroindolinyl cages.

Experimental Protocols

Acute brain slice preparations are a common model system for studying neural circuits with two-photon uncaging. The specific protocol will vary depending on the animal species, age, and brain region of interest.

  • Anesthesia and Perfusion: Anesthetize the animal (e.g., P16-19 rodent) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

  • Brain Extraction and Slicing: Rapidly extract the brain and place it in ice-cold, oxygenated slicing solution. Cut 300-400 µm thick slices using a vibratome.

  • Recovery: Transfer the slices to a recovery chamber containing artificial cerebrospinal fluid (ACSF) oxygenated with 95% O2 / 5% CO2, and allow them to recover at 32-34°C for 30 minutes, followed by storage at room temperature.

This protocol outlines the general steps for performing two-photon uncaging of MNI-glutamate on a neuron in an acute brain slice.

  • Slice Preparation and Mounting: Place a brain slice in the recording chamber of a two-photon microscope and continuously perfuse with oxygenated ACSF.

  • Neuron Identification and Patching: Identify a target neuron (e.g., a pyramidal neuron in the hippocampus or cortex) using infrared differential interference contrast (IR-DIC) microscopy. Perform whole-cell patch-clamp recording to monitor the neuron's electrical activity.

  • Caged Compound Application: Add MNI-glutamate to the perfusion ACSF to a final concentration of 2.5-10 mM. Allow at least 10-15 minutes for the caged compound to equilibrate in the tissue.

  • Two-Photon Imaging and Uncaging:

    • Use a Ti:Sapphire laser tuned to ~910 nm for imaging the neuron (if filled with a fluorescent dye like Alexa Fluor 594).

    • Use a second Ti:Sapphire laser tuned to 720 nm for uncaging MNI-glutamate.

    • Position the uncaging laser spot approximately 0.3-0.5 µm from the head of a dendritic spine.

    • Deliver a short laser pulse (e.g., 0.5-4 ms) with a power of ~25-30 mW at the sample to uncage the glutamate.

  • Data Acquisition and Analysis: Record the uncaging-evoked postsynaptic potentials (uEPSPs) or currents (uEPSCs) using the patch-clamp amplifier. Analyze the amplitude, rise time, and decay kinetics of the responses.

Visualizations

G cluster_0 Before Uncaging cluster_1 Two-Photon Excitation cluster_2 After Uncaging Caged Glutamate Caged Glutamate Receptor Receptor Caged Glutamate->Receptor Inactive Laser 720 nm Laser Pulse Caged Glutamate_active Caged Glutamate Laser->Caged Glutamate_active Photolysis Free Glutamate Free Glutamate Receptor_active Receptor Free Glutamate->Receptor_active Binds & Activates Cage Byproduct

Caption: The process of two-photon uncaging of glutamate.

G cluster_setup Experimental Setup cluster_uncaging Two-Photon Uncaging & Imaging cluster_analysis Data Acquisition & Analysis Slice Prep Acute Brain Slice Preparation Patch Clamp Whole-Cell Patch Clamp Recording of Postsynaptic Neuron Slice Prep->Patch Clamp Caged Application Bath Application of MNI-Glutamate Patch Clamp->Caged Application Identify Spine Identify Dendritic Spine with Imaging Laser (~910 nm) Caged Application->Identify Spine Position Uncaging Position Uncaging Laser (~720 nm) at Spine Identify Spine->Position Uncaging Deliver Pulse Deliver Laser Pulse (0.5-4 ms) Position Uncaging->Deliver Pulse Record Response Record uEPSC/uEPSP Deliver Pulse->Record Response Analyze Properties Analyze Amplitude, Kinetics, and Plasticity Record Response->Analyze Properties Map Circuit Repeat at Multiple Spines to Map Connectivity Analyze Properties->Map Circuit

Caption: Workflow for mapping neural circuits using two-photon uncaging.

Safety and Handling

Nitroindolinyl-caged compounds should be handled with care. While specific toxicity data for this compound is limited, nitroaromatic compounds, in general, can be toxic if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling these compounds. Store in a cool, dry, and dark place to prevent degradation.

References

Illuminating Biology: In Vivo Applications of Nitroindolinyl Caged Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The use of photolabile protecting groups, or "cages," has revolutionized the study of dynamic biological processes by providing precise spatiotemporal control over the release of bioactive molecules. Among these, nitroindolinyl-based caging strategies have emerged as powerful tools, particularly in neuroscience, for the controlled release of neurotransmitters. This document provides detailed application notes and protocols for the in vivo use of nitroindolinyl caged compounds, with a focus on 4-methoxy-7-nitroindolinyl (MNI)-caged L-glutamate, a widely used reagent for studying glutamatergic signaling.

Introduction to Nitroindolinyl Caged Compounds

Nitroindolinyl-caged compounds are characterized by their high photolytic efficiency, rapid release kinetics, and stability in aqueous solutions. The 7-nitroindolinyl (NI) and its more efficient derivative, 4-methoxy-7-nitroindolinyl (MNI), are commonly employed to cage a variety of molecules, including neurotransmitters like L-glutamate, GABA, and glycine.[1][2] Upon illumination with UV or near-UV light, the nitroindolinyl cage undergoes a photochemical reaction, releasing the active molecule in a matter of microseconds.[2] This rapid release mimics the timescale of many physiological events, making these compounds ideal for studying fast processes such as synaptic transmission.

A key advantage of MNI-caged compounds is their suitability for two-photon uncaging, a technique that allows for highly localized release of the caged molecule in three-dimensional space, minimizing off-target effects and enabling single-spine stimulation in the brain.[1][3]

Quantitative Data Summary

For effective experimental design, it is crucial to understand the photochemical and pharmacological properties of the caged compounds. The following tables summarize key quantitative data for commonly used nitroindolinyl-caged compounds.

Table 1: Photochemical Properties of Nitroindolinyl-Caged Neurotransmitters

Caged CompoundWavelength (1-photon)Quantum Yield (Φ)Two-Photon Cross-Section (δu) @ WavelengthRelease Half-Time (t1/2)
NI-caged L-glutamate~350 nm~0.05-< 260 µs[1]
MNI-caged L-glutamate300 - 380 nm0.065 - 0.085[4]0.06 GM @ 730 nm[3][4]< 260 µs[1]
NI-caged GABA~350 nm---
NI-caged Glycine~350 nm---

Table 2: In Vivo Application Parameters for MNI-caged L-glutamate

ApplicationAnimal ModelAdministration RouteConcentration / DosageUncaging MethodKey Findings
Dendritic Spine FunctionAdult MiceLocal application to brain surface20 mM in ACSF[1]Two-photon uncaging (720 nm)Spine volume correlates with AMPA receptor-mediated currents.[1]
Synaptic PlasticityYoung Mice (P10-15)Bath application to brain slices2.5 mM in ACSF[3]Two-photon uncaging (720 nm)Induction of new dendritic spines.[5]
Pavlovian ConditioningFreely moving MiceOptofluidic delivery to VTA2.5 mM (estimated ~0.5 mM at target)[6]One-photon uncaging (390 nm)Mediated reward-related learning.[6]

Table 3: Pharmacological Profile of Nitroindolinyl-Caged Compounds

Caged CompoundTarget Receptor (uncaged)Agonist/Antagonist Activity (caged form)Off-Target Effects (caged form)
NI-caged L-glutamateGlutamate ReceptorsInert at glutamate receptors[1][2]Antagonist at GABAA receptors[1][2]
MNI-caged L-glutamateGlutamate ReceptorsInert at glutamate receptors and transporters (up to mM concentrations)[3][4][7]Antagonist at GABAA receptors (IC50 ~0.5 mM)[3][8]
NI-caged GABAGABAA ReceptorsAntagonist at GABAA receptors[1][2]-
NI-caged GlycineGlycine ReceptorsAntagonist at glycine receptors[1][2]-

Experimental Protocols

The following are detailed protocols for key in vivo experiments using nitroindolinyl-caged compounds. These protocols should be adapted based on the specific experimental goals, animal model, and available equipment.

Protocol 1: In Vivo Two-Photon Uncaging of MNI-Glutamate in the Mouse Brain

Objective: To investigate the function of individual dendritic spines in the neocortex of a living mouse through precise photorelease of glutamate.

Materials:

  • MNI-caged L-glutamate (water-soluble)[4][8]

  • Anesthetic (e.g., urethane or isoflurane)

  • Stereotaxic apparatus

  • Surgical tools for craniotomy

  • Two-photon microscope with a Ti:Sapphire laser tuned to ~720 nm for uncaging and a second laser for imaging (e.g., ~920 nm for GFP)

  • Artificial cerebrospinal fluid (ACSF)

  • (Optional) Fluorescent dye for cell visualization (e.g., Alexa Fluor 594)

  • (Optional) Tetrodotoxin (TTX) to block spontaneous neuronal activity[1]

Procedure:

  • Animal Preparation and Anesthesia:

    • Anesthetize the mouse using an approved protocol (e.g., intraperitoneal injection of urethane).[1]

    • Mount the animal in a stereotaxic frame.

    • Maintain the animal's body temperature throughout the procedure.

  • Craniotomy:

    • Perform a craniotomy over the brain region of interest (e.g., somatosensory cortex).

    • Carefully remove the dura mater to expose the cortical surface.

    • Create a chamber around the craniotomy to hold the ACSF and caged compound solution.[1]

  • Application of MNI-caged L-glutamate:

    • Prepare a 20 mM solution of MNI-caged L-glutamate in ACSF. This high concentration is used to ensure an adequate concentration reaches the deeper cortical layers.[1]

    • (Optional) Add TTX to the solution to reduce spontaneous firing.

    • Apply the MNI-glutamate solution to the exposed brain surface within the chamber. Allow at least 20 minutes for the compound to diffuse into the tissue.[1]

  • Two-Photon Imaging and Uncaging:

    • Identify target neurons and dendritic spines using two-photon imaging. If neurons are not fluorescently labeled, a fluorescent dye can be included in the patch pipette for visualization.

    • Tune the uncaging laser to 720 nm.[1]

    • Position the laser spot adjacent to the head of the target dendritic spine.

    • Deliver a short laser pulse (e.g., 0.6 ms duration at 12 mW power at the focal plane) to uncage the glutamate. The laser power should be adjusted based on the depth of the target spine to account for light scattering.[1]

    • Record the physiological response, such as excitatory postsynaptic currents (EPSCs) using whole-cell patch-clamp electrophysiology, or calcium transients using a fluorescent calcium indicator.

  • Data Analysis:

Protocol 2: Local Administration of Caged Compounds via Stereotaxic Injection

Objective: To deliver a precise volume of a nitroindolinyl-caged compound to a specific deep brain region for subsequent uncaging experiments.

Materials:

  • Nitroindolinyl-caged compound

  • Vehicle solution (e.g., sterile saline, ACSF)

  • Anesthetic

  • Stereotaxic apparatus

  • Microinjection pump and syringe (e.g., Nanoject)

  • Surgical drill

  • Suturing materials

Procedure:

  • Preparation:

    • Dissolve the nitroindolinyl-caged compound in the chosen vehicle to the desired concentration. Ensure the solution is sterile.

    • Anesthetize the mouse and mount it in the stereotaxic frame.

  • Surgical Procedure:

    • Shave the head and clean the surgical area.

    • Make a midline incision to expose the skull.

    • Using a stereotaxic atlas, determine the coordinates for the target brain region.

    • Drill a small burr hole in the skull at the determined coordinates.[9]

  • Stereotaxic Injection:

    • Lower the injection needle to the target depth.

    • Infuse the caged compound solution at a slow rate (e.g., 20-100 nL/min) to minimize tissue damage.[10]

    • After the injection is complete, leave the needle in place for a few minutes to allow for diffusion and prevent backflow upon retraction.

    • Slowly withdraw the needle.

  • Post-operative Care:

    • Suture the incision and provide post-operative analgesia.

    • Allow the animal to recover before proceeding with the uncaging experiment.

Visualization of Workflows and Signaling Pathways

To aid in the conceptualization of these experiments, the following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow and the general signaling pathway activated by glutamate uncaging.

experimental_workflow cluster_preparation Animal Preparation cluster_delivery Caged Compound Delivery cluster_experiment Uncaging & Recording cluster_analysis Data Analysis anesthesia Anesthesia stereotaxic_mounting Stereotaxic Mounting anesthesia->stereotaxic_mounting craniotomy Craniotomy stereotaxic_mounting->craniotomy local_application Local Application (e.g., to cortical surface) craniotomy->local_application stereotaxic_injection Stereotaxic Injection (deep brain regions) craniotomy->stereotaxic_injection two_photon_imaging Two-Photon Imaging local_application->two_photon_imaging stereotaxic_injection->two_photon_imaging uncaging Photolysis (Uncaging) two_photon_imaging->uncaging recording Physiological Recording (Electrophysiology/Imaging) uncaging->recording data_analysis Data Analysis & Interpretation recording->data_analysis

Caption: Experimental workflow for in vivo uncaging of nitroindolinyl compounds.

signaling_pathway caged_glu MNI-caged Glutamate glutamate Glutamate caged_glu->glutamate Uncaging light Light (UV/2-Photon) light->caged_glu receptors Glutamate Receptors (AMPA, NMDA) glutamate->receptors Binding downstream Downstream Signaling (e.g., Ca2+ influx, EPSCs) receptors->downstream Activation

Caption: Simplified signaling pathway activated by glutamate uncaging.

Considerations and Best Practices

  • Off-Target Effects: Be aware of the potential for nitroindolinyl-caged compounds, particularly MNI-glutamate, to act as antagonists at GABAA receptors, especially at the high concentrations required for two-photon uncaging.[3][6] This can lead to hyperexcitability. The use of TTX can mitigate this, but it also alters the natural physiological state.[1] Newer generations of "cloaked" caged glutamates, such as G5-MNI-Glu, have been developed to reduce these off-target effects.[6]

  • Toxicity: While local application for acute experiments is generally well-tolerated, the long-term toxicity of nitroindolinyl compounds and their photolysis byproducts in vivo is not well-characterized. For chronic studies, it is essential to perform appropriate toxicity assessments.

  • Vehicle Selection: For systemic administration, the choice of vehicle is critical. The formulation should be sterile, isotonic, and have a pH between 5 and 9 to minimize irritation and ensure stability.[11] For lipophilic compounds, vehicles such as corn oil with a small percentage of a co-solvent like DMSO may be necessary.[12]

  • Calibration of Uncaging: The efficiency of uncaging in vivo can be affected by light scattering in the tissue. It is advisable to calibrate the laser power and pulse duration to achieve consistent and physiologically relevant responses.[1][5]

By following these guidelines and protocols, researchers can effectively harness the power of nitroindolinyl-caged compounds to dissect complex biological processes in living organisms with unprecedented precision.

References

Application Notes and Protocols for the Photolysis of 1-(6-Nitroindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caged compounds are indispensable tools in biological research, enabling the precise spatiotemporal control of bioactive molecules.[1] 1-(6-Nitroindolin-1-yl)ethanone is a photolabile protecting group (PPG) designed to release acetate upon photolysis. The 6-nitroindoline core confers photosensitivity, typically in the near-UV range, allowing for the controlled release of the caged molecule with a pulse of light.[2] This application note provides a comprehensive guide to selecting an appropriate light source for the photolysis of this compound, along with detailed experimental protocols and an overview of the potential downstream signaling pathways activated by the released acetate.

Light Source Selection

The choice of a light source for the photolysis of this compound is critical for efficient uncaging while minimizing potential photodamage to biological samples. The ideal light source should have a high spectral output at the absorption maximum of the 6-nitroindoline chromophore and allow for precise control over the intensity and duration of illumination.

Key Considerations:

  • Wavelength: The absorption spectrum of the 6-nitroindole chromophore exhibits two maxima in the near-UV range, typically between 300-400 nm.[3] For one-photon excitation, a light source with a peak emission around 350 nm is commonly used for nitroindoline derivatives.[2]

  • Intensity: The light intensity must be sufficient to achieve the desired concentration of the uncaged molecule in a given timeframe. Higher intensity sources are required for rapid uncaging, which is crucial for studying fast biological processes.

  • Temporal Control: The ability to precisely control the duration of light exposure is essential for delivering a defined dose of the uncaged molecule. This is typically achieved using electronic shutters or pulsed light sources.

  • Spatial Resolution: For applications requiring subcellular targeting, a focused light source such as a laser is necessary. Two-photon excitation, using a pulsed infrared laser, offers the advantage of highly localized uncaging in three dimensions with reduced scattering and phototoxicity.[4]

Recommended Light Sources:

Light SourceWavelength Range (nm)Power OutputTemporal ResolutionSpatial ResolutionAdvantagesDisadvantages
Mercury Arc Lamp Broad spectrum with peaks in UV and visibleHighMilliseconds (with shutter)Wide-fieldHigh intensity, cost-effectiveGenerates heat, requires filters
Xenon Arc Lamp Continuous spectrum from UV to IRHighMilliseconds (with shutter)Wide-fieldBroad spectral outputGenerates heat, ozone production
UV-LED Narrowband (e.g., 365 nm)Moderate to HighMicroseconds to continuousWide-field or focusedLong lifetime, stable output, low heatFixed wavelength
Pulsed UV Laser Specific UV lines (e.g., 347 nm, 355 nm)High peak powerNanoseconds to femtosecondsFocusedHigh temporal and spatial resolutionHigh cost, potential for photodamage
Two-Photon Laser Pulsed IR (e.g., 720-900 nm)High peak powerFemtosecondsHighly focused (sub-micrometer)Deep tissue penetration, low phototoxicityHighest cost, complex setup

Quantitative Data

While the specific quantum yield for this compound has not been extensively reported, data from structurally similar nitroindoline derivatives can provide a useful estimate. The efficiency of photolysis is a product of the molar extinction coefficient (ε) and the quantum yield of uncaging (Φu).[5]

Compound/DerivativeWavelength (nm)Quantum Yield (Φ)Release Half-TimeReference
MNI-caged L-glutamate~350 (one-photon)0.085< 1 µs[6]
MNI-caged L-glutamate720 (two-photon)--[2]
CDNI-caged L-glutamate~350 (one-photon)≥ 0.5< 1 µs[4]

*MNI: 4-methoxy-7-nitroindolinyl; CDNI: 4-carboxymethoxy-5,7-dinitroindolinyl. The addition of a second nitro group, as in CDNI, has been shown to increase the rate of photolysis by at least three-fold.[4]

Experimental Protocols

Protocol 1: General Procedure for Photolysis of this compound

This protocol outlines a general method for the photolytic release of acetate from this compound and its subsequent analysis.

Materials:

  • This compound

  • Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • UV light source (e.g., mercury arc lamp with a 350 nm bandpass filter, or a 365 nm UV-LED)

  • Quartz cuvette or appropriate sample holder for irradiation

  • Analytical instrument for detecting the released acetate (e.g., HPLC, mass spectrometer, or a biological assay)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Dilute the stock solution in the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not interfere with the experiment (typically <0.5%).

  • Irradiation:

    • Transfer the sample solution to a quartz cuvette.

    • Irradiate the sample with the chosen UV light source. The duration and intensity of the irradiation will need to be optimized based on the estimated quantum yield of the caged compound and the desired concentration of released acetate.

  • Analysis:

    • Following irradiation, analyze the sample to quantify the amount of released acetate. This can be achieved by various methods, such as HPLC with a suitable column and detector, or by measuring a biological response known to be triggered by acetate.

  • Controls:

    • It is crucial to include control experiments, such as a sample of the caged compound that is not irradiated to check for spontaneous hydrolysis, and a sample of the expected photolysis byproduct (a nitrosoindole derivative) to assess any potential biological activity.[4]

Protocol 2: Determination of Quantum Yield

The quantum yield of photolysis can be determined by comparing the rate of photolysis of the caged compound to that of a chemical actinometer with a known quantum yield under identical irradiation conditions.

Materials:

  • This compound

  • Chemical actinometer (e.g., potassium ferrioxalate)

  • Spectrophotometer

  • Monochromatic light source

Procedure:

  • Prepare Solutions: Prepare optically dilute solutions of this compound and the actinometer in an appropriate solvent. The absorbance of both solutions at the irradiation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption.

  • Irradiation: Irradiate the caged compound and the actinometer solutions separately under identical conditions (light source, wavelength, irradiation time, and geometry).

  • Monitor Photolysis: Monitor the progress of the photoreaction by UV-Vis spectrophotometry. For the caged compound, this can be the decrease in its absorbance or the increase in the absorbance of the released molecule or a byproduct. For the actinometer, measure the change in absorbance corresponding to its photochemical transformation.

  • Calculate Photons Absorbed: Use the data from the actinometer to calculate the photon flux of the light source.

  • Calculate Quantum Yield: The quantum yield of the caged compound is then calculated by relating the number of molecules of the caged compound that have been photolyzed to the number of photons absorbed.

Signaling Pathways and Experimental Workflows

The uncaging of this compound releases acetate, which can activate specific downstream signaling pathways. Understanding these pathways is crucial for interpreting the results of uncaging experiments.

Photolysis and Acetate Release Workflow

G cluster_workflow Photolysis Workflow Caged_Acetate This compound (Inactive) Photolysis Photolysis Caged_Acetate->Photolysis Light_Source UV Light (~350 nm) Light_Source->Photolysis Uncaged_Acetate Acetate (Active) Photolysis->Uncaged_Acetate Byproduct Nitrosoindole Byproduct Photolysis->Byproduct Signaling Downstream Signaling Pathways Uncaged_Acetate->Signaling

Caption: Workflow for the photolysis of this compound and subsequent activation of signaling.

Acetate-Activated GPR43 Signaling Pathway

Acetate can act as a signaling molecule by activating G-protein coupled receptors (GPCRs), such as GPR43 (also known as FFAR2).

G cluster_gpr43 GPR43 Signaling Pathway Acetate Acetate GPR43 GPR43 (GPCR) Acetate->GPR43 Gq Gq protein GPR43->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC hydrolyzes Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified GPR43 signaling pathway activated by acetate.

Acetate-Mediated ACSS2 Signaling Pathway

Acetate can also be utilized by acetyl-CoA synthetase 2 (ACSS2) to generate acetyl-CoA, which plays a crucial role in histone acetylation and gene expression.

G cluster_acss2 ACSS2 Signaling Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 Acetyl_CoA Acetyl-CoA ACSS2->Acetyl_CoA ATP, CoA HATs Histone Acetyltransferases (HATs) Acetyl_CoA->HATs Histones Histones Histones->HATs Acetylated_Histones Acetylated Histones HATs->Acetylated_Histones Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression

Caption: ACSS2-mediated pathway for histone acetylation.

References

Application Notes & Protocols: Calcium Imaging with Nitroindolinyl-Caged Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolabile-caged compounds are indispensable tools in biological research, offering precise spatiotemporal control over the concentration of bioactive molecules. By rendering a molecule biologically inert until a pulse of light cleaves the "caging" group, researchers can initiate cellular processes with high precision. The 7-nitroindolinyl caging platform, particularly the 4-methoxy-7-nitroindolinyl (MNI) variant, has become prominent for its high thermal stability, resistance to hydrolysis, and rapid, efficient photolysis.[1][2][3]

These application notes focus on the use of 1-acyl-7-nitroindoline derivatives for controlling intracellular calcium concentrations ([Ca²⁺]ᵢ). This is achieved by caging high-affinity Ca²⁺ chelators like EDTA. Upon photolysis, the chelator is cleaved, its affinity for Ca²⁺ is drastically reduced, leading to a rapid and localized increase in free [Ca²⁺]ᵢ. This technique allows for the precise study of Ca²⁺-dependent signaling pathways, such as neurotransmission, muscle contraction, and gene expression.

Mechanism of Action: Photolysis of Nitroindolinyl Cages

The core mechanism involves the light-induced cleavage of the bond between the nitroindolinyl group and the carboxylate of the caged molecule (e.g., a Ca²⁺ chelator). Upon absorption of a photon (either a single UV photon or two near-infrared photons), the nitroindoline moiety undergoes an intramolecular rearrangement, leading to the release of the active molecule and a harmless nitrosoindole byproduct. This process is remarkably fast, with release half-times reported to be under 0.26 milliseconds.[3]

G cluster_0 Caged Nitroindolinyl-Caged Ca²⁺ Chelator (High Ca²⁺ Affinity) Uncaged Free Chelator Fragments (Low Ca²⁺ Affinity) Caged->Uncaged Photolysis Calcium Free Ca²⁺ Ions (Rapid Increase) Byproduct Nitrosoindole Byproduct Light Photon(s) (UV or NIR) Light->Caged

Mechanism of light-induced uncaging.

Properties of Nitroindolinyl-Caged Compounds

The selection of a caged compound depends critically on its photochemical and pharmacological properties. While direct data for nitroindolinyl-caged Ca²⁺ chelators is sparse, extensive characterization of MNI-caged glutamate provides a strong benchmark for the performance of the MNI caging platform.

PropertyMNI-Caged GlutamateNI-Caged GlutamateNotes
One-Photon Quantum Yield (Φ) 0.065 - 0.085[4]~0.034 (est.)MNI is ~2.5x more efficient than NI.[3]
Two-Photon Cross-Section (δu) 0.06 GM @ 720-730 nm[5][6]Not specifiedSuitable for 2-photon microscopy.
Photolysis Half-Time (t½) < 0.26 ms[1][3]< 0.26 ms[1][2]Enables rapid, physiological-like release.
Peak Absorption (1-Photon) ~340 nm[7]Not specifiedExcitation with UV-A light.
Stability High resistance to hydrolysis at neutral pH.[1][7]High resistance to hydrolysis.[1][2]Ensures low background activity before photolysis.
Off-Target Effects Antagonist at GABA-A receptors (IC₅₀ ≈ 0.5 mM).[7]Antagonist at GABA-A receptors.[1][2]A critical consideration at high concentrations.

Application Notes

Advantages:
  • High Spatiotemporal Resolution: Two-photon excitation confines photolysis to the focal volume, allowing for subcellular precision (e.g., a single dendritic spine).[8]

  • Rapid Kinetics: The sub-millisecond release mimics the speed of many physiological processes.[1]

  • Chemical Stability: Nitroindolinyl compounds are stable in physiological buffers, minimizing premature release of the active molecule.[1][7]

Critical Considerations & Limitations:
  • Chelator Choice is Crucial: Recent studies have shown that nitroindolinyl-caged BAPTA is surprisingly photostable. In contrast, nitroindolinyl-caged EDTA undergoes photolysis effectively, but only when it is saturated with Ca²⁺. This implies that for Ca²⁺ release experiments, the caged EDTA must be pre-loaded with calcium.

  • Off-Target Pharmacology: At the high concentrations (millimolar range) often required for effective two-photon uncaging, MNI-caged compounds can exhibit off-target effects, most notably the blockade of GABA-A receptors.[7][8] This must be controlled for in neurobiology experiments.

  • Scattering and Penetration Depth: While two-photon excitation with near-infrared (NIR) light improves tissue penetration compared to UV, scattering can still limit the effective depth in dense biological tissues.

Experimental Protocols

The following protocols provide a generalized framework. Specific parameters such as compound concentration, laser power, and illumination duration must be empirically optimized for each experimental setup and biological preparation.

General Experimental Workflow

G A 1. Cell Preparation & Culture/Slice Maintenance B 2. Loading of Caged Compound (e.g., AM Ester Incubation or Patch Pipette) A->B C 3. Co-loading of Ca²⁺ Indicator (e.g., Fluo-4, Cal-520) B->C D 4. Target Identification (Microscope Imaging) C->D E 5. Photolysis (Uncaging) (UV Flash or Focused Laser Pulse) D->E F 6. Fluorescence Imaging (Record Ca²⁺ Transient) E->F G 7. Data Analysis (Quantify ΔF/F₀, Analyze Kinetics) F->G

General workflow for a calcium uncaging experiment.
Protocol: Two-Photon Uncaging of Ca²⁺ in Cell Culture or Brain Slices

This protocol describes inducing a localized increase in [Ca²⁺]ᵢ using two-photon photolysis of a nitroindolinyl-caged EDTA pre-complexed with Ca²⁺.

Objective: To generate a rapid, localized pulse of intracellular calcium to study a downstream signaling event.

Materials:

  • Two-photon laser scanning microscope with a Ti:Sapphire laser (tuned to ~720 nm for MNI).

  • Physiological buffer (e.g., ACSF for slices, HBSS for cultured cells).

  • Nitroindolinyl-caged EDTA.

  • CaCl₂ solution for pre-complexing.

  • High-affinity fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM or Cal-520 AM for cell culture; or a salt form in the patch pipette for electrophysiology).

  • Patch-clamp setup (if performing electrophysiological recording).

Methodology:

  • Preparation of Caged Ca²⁺ Solution:

    • Prepare a stock solution of nitroindolinyl-caged EDTA (e.g., 10-20 mM) in an appropriate aqueous buffer.

    • Crucially, add an equimolar or slight excess of CaCl₂ to this solution to form the Ca²⁺-EDTA complex. The final concentration for bath application or in the patch pipette is typically in the 1-10 mM range.[8]

    • Protect the solution from light at all times.

  • Cell Loading:

    • Method A (Bath Application/AM Ester): For cultured cells, co-incubate with the AM ester form of the caged chelator and a fluorescent Ca²⁺ indicator (e.g., 1-5 µM) in physiological buffer for 30-60 minutes at 37°C. Wash thoroughly before imaging. Note: AM ester forms of caged EDTA are not commonly available; this method is more typical for indicators.

    • Method B (Patch Pipette): For acute brain slices or single-cell experiments, establish a whole-cell patch-clamp recording. Include the pre-complexed caged Ca²⁺ solution (e.g., 2-5 mM) and a fluorescent indicator (e.g., 50-100 µM Alexa Fluor 594 for morphology) in the internal pipette solution. Allow 10-15 minutes for the compounds to diffuse into the cell.

  • Imaging and Targeting:

    • Using the two-photon microscope, visualize the cell morphology using the co-loaded fluorescent dye.

    • Identify the subcellular region of interest (e.g., a dendritic segment, an organelle).

    • Acquire a baseline fluorescence measurement of the Ca²⁺ indicator before photolysis.

  • Photolysis (Uncaging):

    • Position the focused laser spot at the target location.

    • Deliver a short laser pulse (e.g., 0.5-5 ms duration) at ~720 nm. Laser power should be minimized to avoid photodamage while still eliciting a response (typically 5-20 mW).

    • Simultaneously acquire a time-series of fluorescence images to capture the resulting Ca²⁺ transient.

  • Data Acquisition and Analysis:

    • Record the fluorescence intensity change in the region of interest over time.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀) to quantify the calcium signal.

    • Analyze the amplitude, rise time, and decay kinetics of the Ca²⁺ transient.

Visualizing the Downstream Effect

The rapid increase in local [Ca²⁺] can activate a multitude of downstream effectors, providing a powerful method to probe cellular signaling cascades.

G Uncaging Photolysis of Caged Ca²⁺-Chelator Ca_Increase Rapid Local [Ca²⁺]ᵢ Increase Uncaging->Ca_Increase Calmodulin Ca²⁺ binds to Calmodulin (or other sensors) Ca_Increase->Calmodulin Kinase Activation of CaMKII Calmodulin->Kinase Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Response Cellular Response (e.g., Synaptic Plasticity) Phosphorylation->Response

A Ca²⁺ signaling pathway initiated by uncaging.

References

Revolutionizing Synaptic Plasticity Research: A Guide to MNI-Glutamate Uncaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The intricate dance of synaptic plasticity, the ability of synapses to strengthen or weaken over time, forms the cellular basis of learning and memory.[1][2][3] Dissecting the molecular mechanisms governing these changes at the level of a single dendritic spine has long been a central goal in neuroscience. The advent of two-photon glutamate uncaging, particularly with the photosensitive compound 4-methoxy-7-nitroindolinyl (MNI)-caged glutamate, has provided an unprecedented tool to achieve this goal.[1][2][4][5][6] By enabling the precise, rapid, and localized release of glutamate onto individual spines, MNI-glutamate uncaging allows researchers to mimic synaptic transmission with remarkable spatial and temporal resolution, thereby inducing and studying synaptic plasticity in a highly controlled manner.[1][2][4][5][6][7][8] This application note provides a comprehensive overview and detailed protocols for utilizing MNI-glutamate uncaging to investigate the structural and functional plasticity of dendritic spines.

Principle of MNI-Glutamate Uncaging

MNI-glutamate is a chemically inert form of glutamate that, upon absorption of one or two photons of light at the appropriate wavelength (typically around 720 nm for two-photon excitation), undergoes photolysis to release active L-glutamate and a biologically inert byproduct.[2][6][9] The key advantages of two-photon excitation for this application are the intrinsic three-dimensional resolution, which confines the uncaging volume to the size of a single dendritic spine (approximately 1 µm), and the reduced light scattering in brain tissue, allowing for deeper imaging and stimulation.[2][4][6][10] This precise control allows for the targeted induction of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), at designated synapses, enabling the study of input-specific modifications.[1][5][11][12][13]

Key Applications in Synaptic Plasticity Research

  • Induction of Long-Term Potentiation (LTP): High-frequency uncaging of MNI-glutamate at a single spine can induce a long-lasting increase in synaptic strength, accompanied by an enlargement of the stimulated spine.[1][4][5] This provides a powerful model to study the molecular signaling cascades underlying LTP, including the roles of NMDA receptors, AMPA receptors, and CaMKII.[1][5]

  • Induction of Long-Term Depression (LTD): Conversely, prolonged low-frequency stimulation with MNI-glutamate can lead to a persistent decrease in synaptic efficacy and shrinkage of the targeted spine.[2][4][13] This allows for the investigation of the distinct signaling pathways involved in synaptic weakening.

  • Synaptic Mapping and Quantal Analysis: MNI-glutamate uncaging can be used to map the distribution of functional glutamate receptors on dendrites and spines with high resolution.[4][10] By carefully calibrating the laser power, it is possible to elicit uncaging-evoked excitatory postsynaptic currents (uEPSCs) that mimic the response to the release of a single vesicle of neurotransmitter (a "quantal" event).[2][4][6][14]

  • Dendritic Integration and Spine-Specific Signaling: The ability to stimulate single or multiple spines with precise timing allows for the investigation of how synaptic inputs are integrated along the dendritic tree.[15][16] Furthermore, it enables the study of signaling events that are compartmentalized within individual spines.[4][17]

Quantitative Data Summary

The following tables summarize key quantitative parameters and findings from studies utilizing MNI-glutamate uncaging to investigate synaptic plasticity.

Table 1: MNI-Glutamate Uncaging Parameters for Inducing Synaptic Plasticity

ParameterLong-Term Potentiation (LTP)Long-Term Depression (LTD)Reference
MNI-Glutamate Concentration 2.5 mM - 20 mM2.5 mM[4][8][10][13]
Uncaging Wavelength 720 nm720 nm[8][13]
Laser Power at Sample ~25-30 mW6-8 mW[8][13]
Pulse Duration 0.25 - 4 ms1 ms[8][13][17]
Stimulation Frequency 0.5 - 1 Hz0.1 Hz[1][13]
Number of Pulses 30 - 6090[13][18]

Table 2: Electrophysiological and Morphological Changes Following Uncaging-Induced Plasticity

ParameterBaselinePost-LTP InductionPost-LTD InductionReference
uEPSC Amplitude ~10 pAIncreasedDecreased[4]
uEPSP Amplitude 0.65 ± 0.06 mV--[8]
Spine Head Volume VariableIncreased (>50%)Decreased[1][13]
Calcium Transients (ΔF/F₀) Evoked by single pulsePotentiated-[14][19]

Experimental Protocols

Protocol 1: Induction of Structural and Functional LTP at a Single Dendritic Spine

Objective: To induce long-term potentiation at a single dendritic spine in a hippocampal CA1 pyramidal neuron using two-photon MNI-glutamate uncaging and to monitor the associated structural and functional changes.

Materials:

  • Organotypic hippocampal slice cultures or acute hippocampal slices.[12]

  • Artificial cerebrospinal fluid (ACSF) for recording.

  • MNI-caged L-glutamate (e.g., from Tocris).

  • Intracellular solution for whole-cell patch-clamp recording containing a fluorescent dye (e.g., Alexa Fluor 594) to visualize neuronal morphology.

  • Two-photon microscope equipped for simultaneous imaging and uncaging.

Methodology:

  • Slice Preparation: Prepare hippocampal slices (300-400 µm thick) and allow them to recover.[12]

  • Cell Identification and Patching: Identify a CA1 pyramidal neuron and establish a whole-cell patch-clamp recording.[4] Allow the fluorescent dye to fill the cell to visualize dendritic spines.

  • ACSF Composition: Perfuse the slice with ACSF containing (in mM): 127 NaCl, 2.5 KCl, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 D-glucose, 2 CaCl₂, 0 MgCl₂, 0.001 TTX, and 2.5 MNI-glutamate, bubbled with 95% O₂/5% CO₂.[4] The absence of Mg²⁺ facilitates NMDA receptor activation.

  • Baseline Imaging and Electrophysiology:

    • Acquire a high-resolution z-stack of a dendritic segment of interest to establish the baseline morphology of individual spines.

    • Deliver single, low-frequency (0.1 Hz) uncaging pulses (e.g., 1 ms duration) near a target spine to record baseline uEPSCs.[4] Adjust laser power to elicit a uEPSC of approximately 10 pA.[4]

  • LTP Induction:

    • Position the uncaging laser spot approximately 0.5 µm from the head of the target spine.[13]

    • Deliver a high-frequency stimulation (HFS) protocol, for example, 30-60 uncaging pulses at 0.5-1 Hz.

  • Post-Induction Monitoring:

    • Immediately after the HFS, and at regular intervals thereafter (e.g., every 5-10 minutes for up to an hour), acquire new z-stacks of the dendritic segment to monitor changes in spine volume.

    • At the same time points, record uEPSCs using the same single-pulse stimulation parameters as in the baseline to assess changes in synaptic strength.

  • Data Analysis:

    • Reconstruct the 3D morphology of the stimulated and neighboring spines from the z-stacks and calculate their volume.[4]

    • Measure the amplitude of the uEPSCs and normalize to the baseline to quantify the change in synaptic strength.

Protocol 2: Induction of Spine Shrinkage (LTD) at a Single Dendritic Spine

Objective: To induce long-term depression and associated spine shrinkage at a single dendritic spine in a hippocampal CA1 pyramidal neuron.

Materials: Same as for Protocol 1.

Methodology:

  • Slice Preparation and Patching: Follow steps 1 and 2 from Protocol 1.

  • ACSF Composition: Perfuse the slice with ACSF containing (in mM): 127 NaCl, 2.5 KCl, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 D-glucose, 2 CaCl₂, 1 MgCl₂, 0.001 TTX, and 2.5 MNI-glutamate.[4] Note the presence of physiological Mg²⁺.

  • Baseline Imaging: Acquire a high-resolution z-stack of the dendritic segment to establish baseline spine morphology.

  • LTD Induction:

    • Position the uncaging laser spot approximately 0.5 µm from the head of the target spine.[13]

    • Deliver a low-frequency stimulation (LFS) protocol consisting of 90 pulses at 0.1 Hz with a 1 ms pulse duration.[4][13]

  • Post-Induction Monitoring: Acquire z-stacks of the dendritic segment at regular intervals after the LFS to monitor changes in spine volume.

  • Data Analysis: Quantify the change in spine volume of the stimulated and neighboring spines over time, normalizing to the baseline volume.

Visualizations

Signaling Pathways

LTP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular MNI-Glutamate MNI-Glutamate Glutamate Glutamate MNI-Glutamate->Glutamate Two-Photon Uncaging NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ca2+ Ca2+ NMDA_Receptor->Ca2+ Influx CaMKII CaMKII Ca2+->CaMKII Activates Actin_Polymerization Actin Polymerization CaMKII->Actin_Polymerization Promotes AMPAR_Trafficking ↑ AMPAR Trafficking CaMKII->AMPAR_Trafficking Promotes Spine_Enlargement Spine Enlargement Actin_Polymerization->Spine_Enlargement Leads to LTP_Expression LTP Expression Spine_Enlargement->LTP_Expression AMPAR_Trafficking->LTP_Expression Leads to

Caption: Signaling pathway for LTP induction via MNI-glutamate uncaging.

LTD_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular MNI-Glutamate MNI-Glutamate Glutamate Glutamate MNI-Glutamate->Glutamate Low-Frequency Uncaging NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds mGluR mGluR Glutamate->mGluR Binds Low_Ca2+ Low, prolonged Ca²⁺ NMDA_Receptor->Low_Ca2+ Influx Phosphatases Phosphatases mGluR->Phosphatases Activates Low_Ca2+->Phosphatases Activates Actin_Depolymerization Actin Depolymerization Phosphatases->Actin_Depolymerization Promotes AMPAR_Internalization ↑ AMPAR Internalization Phosphatases->AMPAR_Internalization Promotes Spine_Shrinkage Spine Shrinkage Actin_Depolymerization->Spine_Shrinkage Leads to LTD_Expression LTD Expression Spine_Shrinkage->LTD_Expression AMPAR_Internalization->LTD_Expression Leads to

Caption: Signaling pathway for LTD induction via MNI-glutamate uncaging.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Slice_Prep Prepare Hippocampal Slices Patch_Clamp Whole-Cell Patch-Clamp CA1 Pyramidal Neuron Slice_Prep->Patch_Clamp Dye_Fill Fill with Fluorescent Dye Patch_Clamp->Dye_Fill MNI_Bath Bath Apply MNI-Glutamate Dye_Fill->MNI_Bath Baseline Acquire Baseline: - 3D Spine Morphology - uEPSC recordings MNI_Bath->Baseline Induction Induce Plasticity: - High-Frequency (LTP) or - Low-Frequency (LTD) Uncaging Baseline->Induction Post_Induction Post-Induction Monitoring: - Repeat Morphology & uEPSC recordings at intervals Induction->Post_Induction Spine_Volume Quantify Spine Volume Changes Post_Induction->Spine_Volume uEPSC_Amplitude Quantify uEPSC Amplitude Changes Post_Induction->uEPSC_Amplitude Correlation Correlate Structural and Functional Plasticity Spine_Volume->Correlation uEPSC_Amplitude->Correlation

References

Application Notes and Protocols: 1-(6-Nitroindolin-1-yl)ethanone and its Analogs in Optogenetics and Neurophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolabile protecting groups, or "caging" groups, are indispensable tools in optogenetics and neurophysiology, enabling the precise spatiotemporal control of bioactive molecules with light. This allows researchers to investigate complex biological processes with a high degree of accuracy. Among the various classes of caging groups, nitroindoline derivatives have emerged as a versatile scaffold for the controlled release of neurotransmitters and other signaling molecules. While direct applications of 1-(6-Nitroindolin-1-yl)ethanone are not extensively documented in the current literature, its structural isomer, 7-nitroindoline, and its derivatives are widely employed in neuroscience research. This document will focus on the principles and applications of nitroindoline-based caged compounds, with a particular emphasis on their use in modulating the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and sensory signaling. The information presented here for 7-nitroindoline derivatives can be considered a strong proxy for the potential applications and methodologies relevant to this compound.

Nitroindoline-caged compounds are biologically inert until they are irradiated with a specific wavelength of light, typically in the UV-A or near-visible range.[1] This illumination triggers a photochemical reaction that cleaves the bond between the caging group and the bioactive molecule, releasing the active compound in a rapid and localized manner.[1] This technique has been instrumental in mapping neural circuits, studying synaptic transmission, and dissecting cellular signaling pathways.[1]

A particularly compelling application of this technology is the controlled activation of TRPV1 channels. TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons and is activated by various stimuli, including heat, low pH, and the pungent compound in chili peppers, capsaicin.[2][3][4] The development of "caged" capsaicin and other vanilloid analogs allows for the precise photoactivation of TRPV1, providing a powerful method to study pain signaling and develop novel analgesic therapies.[2][4]

Data Presentation: Photochemical Properties of Nitroindoline and Related Caged Compounds

The efficacy of a caged compound is determined by its photochemical properties. The following table summarizes key parameters for several nitroindoline-based and other relevant caged compounds used in neurophysiology.

Photolabile Protecting Group (PPG)Caged Moleculeλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu) (GM)Release Half-Life (t₁/₂)Reference
4-Methoxy-7-nitroindolinyl (MNI)Glutamate~350~5,0000.08 - 0.10.06 @ 720 nm< 200 ns
5,7-Dinitro-4-methoxyindolinyl (DNI)GlutamateNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Nb (nitrobenzyl derivative)VNA (vanilloid)Not specifiedNot specified0.13Not specified~40 µs[3][5]
Nv (nitrobenzyl derivative)VNA (vanilloid)Not specifiedNot specified0.041Not specified~125 µs[3][5]
CDMNBCapsaicinNot specifiedNot specifiedNot specifiedNot specifiedNot specified[4]
BCMACMOCCapsaicinNot specifiedNot specifiedNot specifiedNot specifiedNot specified[4]

Note: The performance of a PPG can be influenced by the caged molecule and the experimental conditions (e.g., solvent, pH). The data presented here are representative values from the literature.

Experimental Protocols

Protocol 1: Photorelease of a Caged Compound to Activate Neuronal Receptors

This protocol provides a general method for the photolytic release of a bioactive molecule from a nitroindoline-caged derivative to study its effect on cultured neurons.

1. Materials and Reagents:

  • Nitroindoline-caged compound (e.g., MNI-glutamate, caged capsaicin)

  • Primary neuronal cell culture or cell line expressing the receptor of interest (e.g., DRG neurons for TRPV1)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Extracellular recording solution (e.g., Tyrode's solution)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Patch-clamp electrophysiology setup

  • Light source for photolysis (e.g., UV flash lamp, laser) coupled to a microscope

  • Data acquisition system

2. Cell Culture and Preparation:

  • Culture dorsal root ganglion (DRG) neurons on glass coverslips suitable for microscopy.

  • For calcium imaging experiments, load the cells with a fluorescent calcium indicator like Fluo-4 AM according to the manufacturer's protocol.

  • For electrophysiology experiments, transfer a coverslip with cultured neurons to the recording chamber of the microscope.

3. Sample Preparation and Application of Caged Compound:

  • Prepare a stock solution of the nitroindoline-caged compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in the extracellular recording solution to the desired final concentration. It is crucial to keep the final DMSO concentration low to avoid cellular toxicity.

  • Perfuse the cells with the extracellular solution containing the caged compound. Ensure the compound is applied at a concentration that is high enough for effective photorelease but low enough to avoid any "dark" activity or off-target effects.[6]

4. Photolysis (Uncaging):

  • Position the light source to illuminate the desired area, which could be a single cell or a subcellular region like a dendritic spine.

  • Deliver a brief pulse of light at the appropriate wavelength (e.g., 360 nm for one-photon excitation or 720 nm for two-photon excitation) to trigger the photorelease of the bioactive molecule.[3][5] The duration and intensity of the light pulse should be optimized to release a sufficient concentration of the active compound to elicit a biological response.

5. Data Acquisition:

  • Calcium Imaging: Record the changes in intracellular calcium concentration using a fluorescence microscope and a suitable camera. An increase in fluorescence intensity indicates the activation of calcium-permeable channels like TRPV1.[5]

  • Electrophysiology: Using the whole-cell patch-clamp technique, record the ionic currents or changes in membrane potential in response to the photoreleased ligand. For example, activation of TRPV1 will result in an inward cation current.[3]

6. Data Analysis:

  • Analyze the recorded fluorescence signals or electrophysiological traces to quantify the cellular response to the photoreleased compound.

  • To confirm the specificity of the response, perform control experiments using a selective antagonist for the receptor of interest. For instance, the TRPV1 antagonist capsazepine should block the response to photoreleased capsaicin.[5]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_data Data Acquisition & Analysis cell_culture Cell Culture (e.g., DRG neurons) loading Load Calcium Indicator (optional) cell_culture->loading caged_compound Prepare Caged Compound Solution application Apply Caged Compound to Cells caged_compound->application loading->application photolysis Photolysis (Uncaging) UV or IR Light Pulse application->photolysis recording Record Cellular Response (Ca2+ Imaging / Electrophysiology) photolysis->recording analysis Data Analysis recording->analysis control Control Experiment (Antagonist) analysis->control

Experimental workflow for using caged compounds.

trpv1_signaling cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_response Cellular Response light Light Pulse (UV/IR) caged_capsaicin Caged Capsaicin (Inactive) light->caged_capsaicin Photolysis active_capsaicin Active Capsaicin caged_capsaicin->active_capsaicin trpv1 TRPV1 Channel active_capsaicin->trpv1 Binds and Activates ion_influx Ca2+ / Na+ Influx trpv1->ion_influx depolarization Membrane Depolarization ion_influx->depolarization action_potential Action Potential Firing depolarization->action_potential pain_signal Pain Signal Transmission action_potential->pain_signal

Signaling pathway of TRPV1 activation by photoreleased capsaicin.

Conclusion

Nitroindoline-based caged compounds are powerful tools for the precise control of neuronal activity. While the specific compound this compound is not yet widely characterized in the literature for optogenetic applications, the extensive use of its 7-nitroindoline isomers provides a strong foundation for its potential utility. The ability to cage and photorelease TRPV1 agonists like capsaicin has significantly advanced our understanding of pain pathways and offers exciting opportunities for the development of novel, light-based therapies. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals looking to harness the power of photolabile protecting groups in their studies of the nervous system.

References

Application Notes and Protocols for Whole-Cell Patch-Clamp Recording with Glutamate Uncaging

Author: BenchChem Technical Support Team. Date: December 2025

<

Audience: Researchers, scientists, and drug development professionals.

Introduction

Whole-cell patch-clamp recording combined with glutamate uncaging is a powerful technique for investigating synaptic function and plasticity with high spatial and temporal precision.[1][2][3] This method allows for the controlled release of glutamate, the primary excitatory neurotransmitter in the central nervous system, at specific locations, such as individual dendritic spines, while simultaneously recording the postsynaptic electrical response.[1][4] This approach bypasses the presynaptic terminal, enabling the direct study of postsynaptic receptor properties and signaling pathways.[1]

Laser scanning photostimulation (LSPS) using glutamate uncaging is an efficient way to map synaptic circuits in brain slices.[2][5] By systematically uncaging glutamate at different locations and recording from a postsynaptic neuron, researchers can map the sources of synaptic input.[5] Two-photon uncaging offers superior spatial resolution, allowing for the stimulation of individual spines.[1][3][6]

This document provides detailed protocols for performing whole-cell patch-clamp recordings with both one-photon (UV) and two-photon glutamate uncaging, along with information on data interpretation and key experimental parameters.

Key Concepts and Principles

Whole-Cell Patch-Clamp: A technique used to record the electrical activity of a whole cell.[7] It involves forming a high-resistance seal between a glass micropipette and the cell membrane, followed by rupturing the membrane patch to gain electrical access to the cell's interior.[7] This allows for the measurement of synaptic currents (in voltage-clamp mode) or potentials (in current-clamp mode).[5]

Glutamate Uncaging: This technique utilizes "caged" glutamate compounds, which are biologically inactive molecules that release glutamate upon photolysis with light of a specific wavelength.[3][8] This allows for the precise delivery of glutamate in space and time.[1] Different caged compounds, such as MNI-glutamate and RuBi-glutamate, are available with varying properties.[6][8][9]

One-Photon vs. Two-Photon Uncaging:

  • One-Photon (UV) Uncaging: Uses a single photon of UV light to cleave the caging group.[5] It is a widely used method for circuit mapping.[2][5]

  • Two-Photon Uncaging: Employs the near-simultaneous absorption of two longer-wavelength photons to achieve the same effect.[3][6] This technique provides significantly better spatial resolution, confining the uncaging event to a tiny focal volume, which is ideal for stimulating individual dendritic spines.[1][3][6]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording

This protocol outlines the general procedure for establishing a whole-cell patch-clamp recording from a neuron in a brain slice.

Solutions and Reagents:

Solution/ReagentComposition
Artificial Cerebrospinal Fluid (ACSF) 127 mM NaCl, 25 mM NaHCO3, 1.2 mM NaH2PO4, 2.5 mM KCl, 25 mM D-glucose, 2 mM CaCl2, 1 mM MgCl2. Aerated with 95% O2/5% CO2.[1]
Internal Pipette Solution (for excitatory currents) 135 mM Cs-methanesulfonate, 10 mM HEPES, 10 mM Na2-phosphocreatine, 4 mM MgCl2, 4 mM Na2-ATP, 0.4 mM Na-GTP, 3 mM Na-L-ascorbate. pH adjusted to ~7.25 with CsOH.[1]
Internal Pipette Solution (for inhibitory currents) Composition will vary, but typically contains a high chloride concentration to shift the reversal potential for GABAergic currents.

Procedure:

  • Slice Preparation: Prepare acute brain slices (typically 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated ACSF.

  • Recovery: Allow slices to recover for at least 1 hour at room temperature in oxygenated ACSF.

  • Transfer to Recording Chamber: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at a rate of 1-2 ml/min.[10]

  • Visualize Neuron: Using a high-power water-immersion objective and IR-DIC optics, identify a healthy-looking neuron.[11]

  • Pipette Positioning: Fill a borosilicate glass pipette (3-6 MΩ resistance) with the appropriate internal solution. Under positive pressure, carefully approach the soma of the target neuron.

  • Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure. A high-resistance "gigaohm" seal ( >1 GΩ) should form.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.[7]

  • Recording: Switch the amplifier to voltage-clamp or current-clamp mode to record synaptic activity. For excitatory postsynaptic currents (EPSCs), hold the membrane potential at the reversal potential for inhibition (around -70 mV).[5] For inhibitory postsynaptic currents (IPSCs), hold at the reversal potential for excitation (around 0 mV).[5]

Protocol 2: Glutamate Uncaging

This protocol describes how to perform one-photon and two-photon glutamate uncaging in conjunction with whole-cell patch-clamp recording.

Equipment:

  • Laser: A UV laser (e.g., 355 nm) for one-photon uncaging or a Ti:sapphire laser (tuned to ~720 nm for MNI-glutamate) for two-photon uncaging.[1][12]

  • Scanning System: Galvanometer-based mirror system to control the position of the laser beam.[5]

  • Microscope: Upright microscope with appropriate optics for UV or IR light transmission.

Caged Glutamate Compounds:

CompoundExcitationNotes
MNI-glutamate One-photon (UV, ~350 nm) or Two-photon (~720 nm)[8][12]Widely used, but can have off-target effects on GABAA receptors at high concentrations.[1][11]
RuBi-glutamate One-photon (visible, ~450 nm) or Two-photon (~800 nm)[1][6][13]Higher quantum efficiency, allowing for use at lower concentrations, which can reduce GABAergic blockade.[6][14]
DEAC450-glutamate Two-photon (~900 nm)[1]Red-shifted excitation, useful for two-color uncaging experiments.[1]

Procedure:

  • Establish Whole-Cell Recording: Follow Protocol 1 to establish a stable whole-cell recording.

  • Bath Application of Caged Glutamate: Add the caged glutamate compound to the perfusing ACSF at the desired concentration. (e.g., 2.5 mM MNI-glutamate for two-photon uncaging).[1]

  • Position the Uncaging Spot:

    • For Circuit Mapping (One-Photon): Use a low-power objective to visualize the slice.[5] Define a grid of stimulation points around the recorded neuron.[5]

    • For Single Spine Stimulation (Two-Photon): Use a high-power objective to visualize dendritic spines. Position the laser spot approximately 0.5 µm from the edge of the spine head.[1]

  • Deliver Laser Pulse: Trigger the laser to deliver a brief pulse (e.g., 1 ms) at the target location.[6]

  • Record Uncaging-Evoked Response: Record the resulting uncaging-evoked excitatory postsynaptic current (uEPSC) or potential (uEPSP).[1][4]

  • Systematic Mapping (if applicable): For circuit mapping, systematically move the uncaging spot to each point in the predefined grid and record the response.[5]

  • Data Analysis: Analyze the amplitude, kinetics, and latency of the uEPSCs/uEPSPs.

Data Presentation

Table 1: Comparison of Caged Glutamate Compounds

CompoundOne-Photon λmax (nm)Two-Photon λmax (nm)Quantum Yield2P Cross-Section (GM)Potential Side Effects
MNI-glutamate ~350[8]~720[1][12]0.065 - 0.085[8]0.06 at 730 nm[8]GABAA receptor antagonism[1][11]
RuBi-glutamate ~450[13]~800[1]High[6]N/ALess GABAA antagonism at effective concentrations[6]
MDNI-glutamate N/AN/A~0.5[3][9]N/AN/A
DEAC450-glutamate N/A~900[1]N/AN/AGABAA receptor antagonism[9]

Table 2: Typical Experimental Parameters for Glutamate Uncaging

ParameterOne-Photon (Circuit Mapping)Two-Photon (Single Spine)
Caged Compound Conc. 100-500 µM MNI-glutamate2.5-10 mM MNI-glutamate[1]
Laser Wavelength ~355 nm (UV)[5]~720 nm (for MNI-glutamate)[1][12]
Laser Power at Sample 5-20 mW10-50 mW[9]
Pulse Duration 1-5 ms0.5-2 ms[1]
Spatial Resolution ~10-50 µm~0.5-1 µm[15]

Signaling Pathways and Workflows

Glutamate Receptor Signaling

Glutamate activates both ionotropic (iGluRs) and metabotropic (mGluRs) receptors.[16][17][18] Uncaging experiments primarily probe the function of iGluRs, which are ligand-gated ion channels.[18][19]

  • AMPA Receptors (AMPARs): Mediate fast excitatory transmission through the influx of Na+ ions.[19]

  • NMDA Receptors (NMDARs): Are permeable to both Na+ and Ca2+ and are critical for synaptic plasticity.[19][20] Their activation is voltage-dependent, requiring both glutamate binding and postsynaptic depolarization.

  • Kainate Receptors: Also contribute to excitatory neurotransmission.[19]

The activation of these receptors leads to the depolarization of the postsynaptic membrane, which, if strong enough, can trigger an action potential.[20] The influx of Ca2+ through NMDARs can initiate downstream signaling cascades involved in synaptic plasticity, such as long-term potentiation (LTP).[17][21]

Glutamate_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Glutamate in Vesicle AMPAR AMPAR Depolarization Depolarization (EPSP/EPSC) AMPAR->Depolarization NMDAR NMDAR NMDAR->Depolarization Ca_influx Ca²⁺ Influx NMDAR->Ca_influx CaMKII CaMKII LTP LTP CaMKII->LTP leads to Uncaged_Glu Uncaged Glutamate Uncaged_Glu->AMPAR Na⁺ Uncaged_Glu->NMDAR Na⁺, Ca²⁺ Depolarization->NMDAR Mg²⁺ block removal Ca_influx->CaMKII activates

Caption: Glutamate receptor signaling pathway activated by uncaged glutamate.

Experimental Workflow

The general workflow for a whole-cell patch-clamp experiment with glutamate uncaging involves several key stages, from slice preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Brain Slice Preparation Patch Establish Whole-Cell Patch-Clamp Recording Slice_Prep->Patch Solution_Prep Prepare ACSF & Internal Solution Solution_Prep->Patch Caged_Compound Prepare Caged Glutamate Solution Uncaging Position Laser & Perform Glutamate Uncaging Caged_Compound->Uncaging Patch->Uncaging Recording Record uEPSC/uEPSP Uncaging->Recording Data_Analysis Analyze Amplitude, Kinetics, & Latency Recording->Data_Analysis Mapping Generate Synaptic Input Map (if applicable) Data_Analysis->Mapping Interpretation Interpret Results Mapping->Interpretation

Caption: Experimental workflow for whole-cell patch-clamp with glutamate uncaging.

Troubleshooting and Considerations

  • Photodamage: High laser power or prolonged exposure can cause photodamage to the tissue. It is crucial to use the minimum laser power and duration necessary to elicit a reliable response.

  • Off-target Effects of Caged Compounds: As mentioned, some caged compounds can have pharmacological effects independent of uncaging.[1][11] It is important to perform control experiments to rule out these effects.

  • Washout of Intracellular Components: During whole-cell recording, essential intracellular signaling molecules can be washed out into the recording pipette, which can affect the ability to induce synaptic plasticity.[1] This is a critical consideration for long-duration experiments.

  • Spatial Resolution: The spatial resolution of uncaging is influenced by light scattering in the tissue. This is less of a concern with two-photon uncaging but should be considered for one-photon experiments.

References

Application Notes and Protocols for Local Perfusion of MNI-Caged Glutamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-methoxy-7-nitroindolinyl (MNI)-caged glutamate is a photolabile compound that, upon irradiation with UV light, rapidly releases glutamate. This property allows for precise spatiotemporal control of glutamate receptor activation, mimicking synaptic transmission.[1][2] Local perfusion techniques are employed to deliver MNI-caged glutamate to a specific area of interest, such as a single dendritic spine, in brain slices or other preparations.[1][3] This targeted delivery, combined with focused photolysis, typically using a two-photon laser, enables the high-resolution mapping of glutamate sensitivity and the study of synaptic plasticity.[2][4][5]

This document provides detailed application notes and protocols for the use of local perfusion techniques with MNI-caged glutamate, aimed at researchers in neuroscience and drug development.

Key Experimental Parameters and Data

Effective local perfusion and uncaging experiments with MNI-caged glutamate require careful optimization of several parameters. The following tables summarize quantitative data from various studies to provide a baseline for experimental design.

Table 1: MNI-Caged Glutamate and Perfusion Parameters

ParameterTypical RangeNotesCitations
MNI-Glutamate Concentration (in pipette)0.55 - 10 mMHigher concentrations can increase signal but may also lead to off-target effects like GABA-A receptor antagonism.[1][4][1][3][4][6]
Application MethodLocal perfusion via micropipetteA dual local application system can be used for comparing different compounds.[1] A picospritzer can provide controlled pressure for ejection.[7][1][3][7]
Pipette Tip Diameter1 - 5 µmSmaller tip diameters allow for more localized perfusion.N/A
Perfusion PressureLow positive pressureSufficient to ensure a steady, localized flow without damaging the tissue.N/A

Table 2: Two-Photon Uncaging Parameters

ParameterTypical Value/RangeNotesCitations
Laser TypeMode-locked Ti:sapphire laserCommonly used for two-photon excitation.[4][8][4][8]
Wavelength720 nmOptimal for two-photon absorption by MNI-glutamate.[1][4][8][1][4][8]
Pulse Duration0.25 - 4 msLonger durations increase the amount of uncaged glutamate.[4][4]
Laser Power1.3 - 5 mWPower should be adjusted based on depth in the tissue and desired response, keeping it minimal to avoid photodamage.[3][4][6]
Spatial Resolution~1 µmTwo-photon excitation provides diffraction-limited uncaging.[2][2]

Table 3: Electrophysiological Responses

ParameterTypical ValuesNotesCitations
Uncaging-Evoked EPSC Amplitude~10 pACan be adjusted by altering uncaging parameters to mimic miniature EPSCs.[4][4]
Response Latency< 1 msRapid onset of inward currents following the uncaging light flash.[9][9]

Experimental Protocols

Preparation of MNI-Caged Glutamate Solution
  • Stock Solution: Prepare a concentrated stock solution of MNI-caged glutamate (e.g., 10-50 mM) in an appropriate solvent like water or DMSO. MNI-caged glutamate is soluble in water up to 50 mM.[10] Store aliquots at -20°C, protected from light.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration (e.g., 0.55-10 mM) in the external recording solution (e.g., artificial cerebrospinal fluid, aCSF).

Local Perfusion Setup and Procedure
  • Pipette Preparation: Pull a borosilicate glass capillary to a tip diameter of 1-5 µm using a micropipette puller.

  • Filling the Pipette: Fill the perfusion pipette with the MNI-caged glutamate working solution.

  • Positioning: Under visual guidance (e.g., using a two-photon microscope), position the tip of the perfusion pipette just above the surface of the brain slice, in close proximity to the target neuron or dendritic region.[3]

  • Perfusion: Apply low, constant positive pressure to the back of the pipette to ensure a steady and localized flow of the MNI-caged glutamate solution over the area of interest. This can be achieved using a syringe or a picospritzer.

Two-Photon Uncaging and Electrophysiological Recording
  • Cell Identification: Obtain a whole-cell patch-clamp recording from the target neuron. The neuron can be filled with a fluorescent dye for visualization.[3]

  • Laser Targeting: Direct the two-photon laser, tuned to ~720 nm, to the specific subcellular location of interest (e.g., a dendritic spine).[1][4]

  • Uncaging: Deliver short pulses of laser light (e.g., 0.25-4 ms) to photolyze the MNI-caged glutamate.[4]

  • Data Acquisition: Record the resulting excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) using the patch-clamp amplifier.[11]

Visualizations

Experimental Workflow

G cluster_0 Extracellular cluster_1 Postsynaptic Membrane cluster_2 Intracellular MNI_Glu MNI-Caged Glutamate Glu Glutamate MNI_Glu->Glu Laser Two-Photon Laser (720 nm) Laser->MNI_Glu Uncaging AMPA_R AMPA Receptor Glu->AMPA_R NMDA_R NMDA Receptor Glu->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII) Ca_Influx->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(6-Nitroindolin-1-yl)ethanone Uncaging Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the uncaging efficiency of 1-(6-Nitroindolin-1-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a photolabile protecting group (PPG), often referred to as a "caged" compound. It is designed to be inert until exposed to a specific wavelength of light. Upon illumination, it undergoes a chemical reaction, or "uncaging," to release a biologically active molecule. This allows for precise spatial and temporal control over the release of substances like neurotransmitters or drugs in biological systems, which is invaluable for studying cellular signaling pathways and for targeted drug delivery.[1][2]

Q2: What are the key parameters that determine the uncaging efficiency of this compound?

A2: The uncaging efficiency is primarily determined by two key photophysical parameters:

  • Molar Extinction Coefficient (ε): This measures how strongly the caged compound absorbs light at a specific wavelength. A higher extinction coefficient is generally desirable.

  • Quantum Yield (Φu): This represents the efficiency of the photochemical process, defined as the ratio of the number of molecules uncaged to the number of photons absorbed. A higher quantum yield indicates a more efficient uncaging reaction.[3]

The overall photolysis efficiency is a product of both the molar extinction coefficient and the quantum yield.

Q3: What is the difference between one-photon and two-photon uncaging?

A3: One-photon (1P) uncaging involves the absorption of a single high-energy photon (typically in the UV-A range) to trigger the release of the active molecule.[4] In contrast, two-photon (2P) uncaging involves the simultaneous absorption of two lower-energy photons (typically in the near-infrared range) to achieve the same electronic excitation.[4][5] The key advantage of 2P uncaging is the enhanced spatial resolution, as the uncaging is confined to the focal point of the laser, allowing for precise three-dimensional control.[5][6]

Troubleshooting Guide

Issue 1: Low or no uncaging of the target molecule.

Possible Cause Troubleshooting Step
Incorrect Irradiation Wavelength Ensure the light source wavelength matches the absorption maximum of this compound. For nitroindoline derivatives, a wavelength of approximately 350 nm is commonly used for one-photon excitation.[7] For two-photon excitation, a wavelength around 720 nm is often effective for nitroindoline-caged compounds.[5]
Insufficient Light Intensity or Duration Increase the intensity or duration of the light exposure. The extent of uncaging is dependent on the total light dose delivered to the sample. Be mindful of potential phototoxicity with excessive light exposure.
Low Quantum Yield The inherent quantum yield of the 6-nitroindoline moiety may be lower compared to other photolabile protecting groups, necessitating higher light doses for efficient uncaging.[7] Consider using a derivative with a higher quantum yield if efficiency is a major concern.
Inner Filter Effect Photolysis byproducts, such as nitroso compounds, can absorb light at the same wavelength used for uncaging, reducing the light available to uncage the remaining compound.[7] Monitor the reaction progress and consider using a lower initial concentration of the caged compound.
Incorrect pH The solubility and stability of this compound can be pH-dependent. Ensure the pH of your buffer is compatible with the compound and the experimental system.

Issue 2: Observed phototoxicity or damage to the biological sample.

Possible Cause Troubleshooting Step
High-Energy UV Light For one-photon uncaging, the use of UV light can be damaging to cells. Minimize the exposure time and intensity to the lowest effective levels.
Reactive Photolysis Byproducts The generation of nitroso byproducts upon photolysis can potentially be reactive and contribute to cellular toxicity.[7] Include control experiments with the expected byproducts to assess their effects.
Two-Photon Excitation at High Power While two-photon excitation uses lower energy light, high laser power can still cause localized damage. Optimize the laser power to the minimum required for effective uncaging.

Issue 3: Inconsistent or non-reproducible uncaging results.

Possible Cause Troubleshooting Step
Compound Degradation This compound may be sensitive to light and temperature. Store the compound in a cool, dark place and prepare solutions fresh for each experiment.
Fluctuations in Light Source Power Ensure the output of your light source (e.g., lamp or laser) is stable over the course of the experiment. Use a power meter to verify the light intensity.
Variability in Sample Preparation Maintain consistency in the concentration of the caged compound, buffer composition, and sample volume between experiments.

Quantitative Data

The following tables provide a summary of key photophysical properties for nitroindoline-based photolabile protecting groups. While specific data for this compound is not extensively published, the data for structurally similar and well-characterized compounds like MNI-caged glutamate provide a valuable reference.

Table 1: One-Photon Uncaging Properties of Nitroindoline Derivatives

Compoundλmax (nm)Quantum Yield (Φu)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
MNI-caged glutamate~3500.09[7]~4,500
CDNI-caged glutamate~350≥ 0.5[7]Not Reported
This compound~350 (estimated)Likely < 0.1[7]Not Reported

Note: Values for this compound are estimated based on structurally similar mono-nitroindoline derivatives.

Table 2: Two-Photon Uncaging Properties of Nitroindoline Derivatives

CompoundExcitation Wavelength (nm)Two-Photon Cross-Section (δu) (GM)
MNI-caged glutamate7200.06[5]
dcMNI-Glu720Indistinguishable from MNI-Glu[8]
PNPP-caged glutamate720Similar to MNI-Glu[8]

Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹

Experimental Protocols

Protocol 1: General Procedure for One-Photon Uncaging

  • Sample Preparation: Prepare a solution of this compound-caged compound in a suitable aqueous buffer. The concentration should be optimized based on the compound's extinction coefficient at the irradiation wavelength to ensure uniform light absorption (typically an absorbance < 0.1).[6]

  • Irradiation: Irradiate the sample with a UV light source, such as a mercury lamp with a filter or a laser, at a wavelength of approximately 350 nm.[7] The duration and intensity of irradiation will depend on the quantum yield of the caged compound and the desired extent of uncaging.

  • Analysis: Following photolysis, analyze the reaction mixture using appropriate techniques (e.g., HPLC, mass spectrometry, or a bioassay) to confirm the release of the active molecule and to characterize any photobyproducts.

Protocol 2: Determination of Uncaging Quantum Yield (Φu)

  • Prepare Solutions: Prepare optically dilute solutions of the caged compound and a chemical actinometer (a compound with a known quantum yield, e.g., potassium ferrioxalate) in the same solvent. The absorbance of both solutions at the irradiation wavelength should be low and matched.[6]

  • Irradiation: Irradiate the caged compound and actinometer solutions separately under identical conditions (light source, wavelength, irradiation time, and geometry).[6]

  • Monitor Photolysis: Monitor the progress of the photoreaction for both solutions using UV-Vis spectrophotometry by measuring the change in absorbance at a specific wavelength over time.[6]

  • Calculate Photon Flux: Use the data from the actinometer to calculate the photon flux of the light source.

  • Calculate Quantum Yield: The quantum yield of the caged compound is calculated by comparing its rate of photolysis to that of the actinometer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Solution of Caged Compound irradiation Irradiate with Light Source (e.g., 350 nm) prep_solution->irradiation prep_control Prepare Control Samples (No Light) measure_response Measure Biological Response prep_control->measure_response incubation Incubate for Defined Period irradiation->incubation incubation->measure_response hplc_ms Analyze Products (HPLC/MS) incubation->hplc_ms quantify Quantify Uncaged Molecule hplc_ms->quantify

Caption: General experimental workflow for an uncaging experiment.

troubleshooting_flowchart start Low/No Uncaging Observed q_wavelength Correct Wavelength? start->q_wavelength q_intensity Sufficient Light Intensity/Duration? q_wavelength->q_intensity Yes a_wavelength Adjust to ~350 nm (1P) or ~720 nm (2P) q_wavelength->a_wavelength No q_byproducts Potential Inner Filter Effect? q_intensity->q_byproducts Yes a_intensity Increase Power or Exposure Time q_intensity->a_intensity No a_byproducts Lower Initial Concentration q_byproducts->a_byproducts Yes end_success Uncaging Optimized q_byproducts->end_success No a_wavelength->start a_intensity->start a_byproducts->start

Caption: Troubleshooting flowchart for low uncaging efficiency.

uncaging_pathway Caged_Compound This compound -Caged Molecule Excited_State Excited State Caged_Compound->Excited_State Light Absorption Photon Photon (hν) Photon->Excited_State Uncaged_Molecule Released Active Molecule Excited_State->Uncaged_Molecule Photolysis Byproduct Nitroso Byproduct Excited_State->Byproduct Photolysis

Caption: Simplified photochemical pathway of uncaging.

References

Reducing phototoxicity in two-photon MNI-glutamate experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for two-photon MNI-glutamate uncaging experiments. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize phototoxicity and acquire reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of phototoxicity in my two-photon MNI-glutamate uncaging experiments?

A1: Phototoxicity can manifest in several ways, ranging from subtle changes in neuronal function to overt cell death. Key indicators to monitor include:

  • Morphological Changes: Look for dendritic blebbing, spine shrinkage or disappearance, and swelling of the cell body or dendrites. In severe cases, you may observe vacuolization or lysis of the neuron.

  • Altered Electrophysiological Properties: Photodamage can lead to a progressive increase in the resting membrane potential, an increase in input resistance, and spontaneous depolarizations. The amplitude and kinetics of uncaging-evoked excitatory postsynaptic currents (uEPSCs) or potentials (uEPSPs) may also become unstable or progressively decrease with repeated uncaging.[1]

  • Changes in Calcium Dynamics: Uncontrolled rises in intracellular calcium concentration, independent of the glutamate uncaging, can be a sign of cellular stress and phototoxicity.[2]

  • Reduced Experimental Viability: A clear sign of significant phototoxicity is the inability to maintain stable recordings from the targeted cell for the intended duration of the experiment.

Q2: What are the recommended starting parameters for MNI-glutamate uncaging to minimize phototoxicity?

A2: Optimizing uncaging parameters is crucial to minimize phototoxicity while achieving a reliable glutamate-mediated response. Here are some general guidelines. Note that these will require fine-tuning for your specific setup and preparation.

  • Laser Power: Use the minimum laser power necessary to elicit a physiological response. For MNI-glutamate, uncaging is typically performed at a wavelength of 720 nm.[1][3] Start with low power (e.g., 5-10 mW at the sample) and gradually increase it until you observe a consistent uEPSC. It has been shown that 5-8 mW at 720 nm is insufficient to uncage MNI-glutamate, while 25-30 mW can reliably induce uEPSPs.[3]

  • Pulse Duration: Shorter pulse durations are generally better for reducing phototoxicity.[4] Typical pulse durations for MNI-glutamate uncaging range from 0.5 to 2 milliseconds.[5] The goal is to deliver enough photons to uncage the desired amount of glutamate without excessive energy deposition.

  • MNI-Glutamate Concentration: The concentration of MNI-glutamate can influence the required laser power. A common starting concentration is 2.5 mM.[6] However, be aware that MNI-glutamate can have off-target effects, such as antagonism of GABA-A receptors, especially at higher concentrations.[7][8] If you need to use high concentrations, consider performing control experiments to assess these potential side effects.

  • Repetition Rate: If you are performing repetitive uncaging, allow sufficient time between stimuli for the cell to recover. High-frequency stimulation can exacerbate phototoxic effects.

Q3: How can I differentiate between a genuine synaptic response and a phototoxic artifact?

A3: Distinguishing between a physiological response to uncaged glutamate and a phototoxic artifact is critical for data interpretation. Here are some key differences:

CharacteristicGenuine Synaptic Response (uEPSC/uEPSP)Phototoxic Artifact
Waveform Typically has a fast rise time and an exponential decay, mimicking a miniature excitatory postsynaptic current (mEPSC).[6]Often presents as a slow, prolonged depolarization that does not resemble a typical synaptic event.
Reversibility The response should be stable and repeatable with appropriate inter-stimulus intervals.The response may be unstable, run down quickly, or be accompanied by a progressive deterioration of cell health.
Pharmacology The response should be blocked by glutamate receptor antagonists (e.g., CNQX for AMPA receptors, AP5 for NMDA receptors).The response is not blocked by glutamate receptor antagonists.
Spatial Localization The response should be highly localized to the uncaging spot. Moving the laser spot even a small distance away from the spine should significantly reduce or eliminate the response.[1]The response may be less spatially confined and can occur even when the laser is not precisely targeted to a spine.
Q4: What are some alternative caged glutamate compounds with potentially lower phototoxicity?

A4: Several alternative caged glutamate compounds have been developed to improve upon MNI-glutamate, offering higher two-photon cross-sections, which can allow for use at lower concentrations and with less laser power, thereby reducing phototoxicity.

Caged CompoundExcitation Max (2P)Key AdvantagesPotential Considerations
CDNI-glutamate ~720 nmHigher two-photon cross-section than MNI-glutamate, allowing for use at lower concentrations and laser powers.[1][9]Can still exhibit some antagonism of GABA-A receptors.[10]
RuBi-glutamate ~800 nmRed-shifted excitation peak can be advantageous for avoiding crosstalk with other photostimulation or imaging probes.[6] May have reduced phototoxicity compared to nitrobenzyl derivatives.[7]May still partially reduce GABAergic responses at higher concentrations.[7]
DEAC450-glutamate ~900 nmFurther red-shifted excitation, allowing for two-color uncaging experiments in combination with cages excited at shorter wavelengths.[6][11]Can antagonize GABA-A receptors.[1]
DNI-glutamate ~720 nmReported to have a significantly higher quantum yield than MNI-glutamate, requiring less irradiation for release.[12]
G5-MNI-Glu A "cloaked" version of MNI-glutamate with a dendrimer attachment that prevents off-target effects on GABA-A receptors.[13]
Q5: How does the depth of imaging/uncaging affect phototoxicity?

A5: The depth of your target within the tissue significantly impacts phototoxicity. As you focus deeper, light scattering increases, which reduces the number of photons reaching the focal point. To compensate for this and achieve effective uncaging, you will need to increase the laser power.[6] This increase in power can elevate the risk of phototoxicity, not only at the focal plane but also potentially in the out-of-focus tissue that the laser beam passes through. Two-photon microscopy is inherently advantageous for deep tissue imaging because excitation is confined to the focal volume, which minimizes out-of-focus phototoxicity.[14][15][16] However, the increased laser power required for deep uncaging still poses a risk. It is therefore essential to carefully calibrate your laser power at different depths to use the minimum power necessary for a reliable response.

Troubleshooting Guides

Problem 1: No Uncaging Response
Probable CauseRecommended Solution
Insufficient Laser Power Gradually increase the laser power at the sample. Ensure your laser is properly aligned and characterized.
Incorrect Wavelength Confirm that your laser is tuned to the optimal two-photon excitation wavelength for MNI-glutamate (~720 nm).[1][3]
Degraded MNI-glutamate Prepare fresh MNI-glutamate solution. Note that there can be batch-to-batch variability in the efficacy of MNI-glutamate.[6]
Blocked Perfusion Ensure that the MNI-glutamate solution is reaching the tissue and that your perfusion system is functioning correctly.
Misalignment of Uncaging and Imaging Lasers Verify the co-alignment of your imaging and uncaging laser paths.
Problem 2: High Cell Death or Significant Morphological Changes
Probable CauseRecommended Solution
Excessive Laser Power Reduce the laser power to the minimum required for a physiological response.
Long Pulse Duration Shorten the laser pulse duration (e.g., to 0.5-1 ms).[5]
High Repetition Rate of Uncaging Increase the interval between uncaging stimuli to allow for cellular recovery.
High Concentration of MNI-glutamate Lower the concentration of MNI-glutamate. If a high concentration is necessary, consider using a caged compound with a higher quantum yield or one with reduced off-target effects.[12][13]
Cumulative Photodamage Minimize the total exposure of the cell to the laser, including for imaging. Use the lowest possible imaging laser power.
Problem 3: Uncaging Response is Not Localized
Probable CauseRecommended Solution
Poor Laser Focus Check the alignment and focus of your objective and laser beam.
High MNI-glutamate Concentration A high concentration can lead to glutamate spillover and activation of extrasynaptic receptors. Try reducing the concentration.
Excessive Laser Power Very high laser power can increase the size of the uncaging volume. Reduce the power.
Tissue Scattering In highly scattering tissue, the uncaging volume may be larger. Be mindful of this and try to work in clearer regions of the slice if possible.

Experimental Protocols & Visualizations

Protocol: Control Experiment to Test for Phototoxicity

This protocol is designed to isolate the effects of the laser from the effects of uncaged glutamate.

  • Prepare the Sample: Prepare your brain slice or cell culture as you would for a standard uncaging experiment, but perfuse with ACSF that does not contain MNI-glutamate.

  • Obtain a Baseline Recording: Establish a stable whole-cell recording from a target neuron. Record baseline electrophysiological properties (resting membrane potential, input resistance) and acquire a baseline image of the cell's morphology.

  • Apply Laser Stimulation: Deliver laser pulses with the same power, duration, and frequency that you would use for your uncaging experiment to a dendritic location near the recorded neuron.

  • Monitor for Changes: Continuously monitor the electrophysiological properties and periodically acquire images of the neuron's morphology.

  • Analysis: Compare the post-stimulation recordings and images to the baseline. Any significant changes in membrane potential, input resistance, or morphology can be attributed to phototoxic effects of the laser itself.

G Workflow for Phototoxicity Control Experiment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sample Prepare sample with ACSF (no MNI-glutamate) baseline_rec Obtain stable whole-cell recording and baseline image prep_sample->baseline_rec laser_stim Deliver laser pulses (uncaging parameters) baseline_rec->laser_stim monitor Monitor electrophysiology and morphology laser_stim->monitor compare Compare post-stimulation to baseline monitor->compare conclusion Attribute changes to phototoxicity compare->conclusion

Phototoxicity Control Experiment Workflow
Potential Signaling Pathways in Phototoxicity

Two-photon excitation, while more localized than one-photon, can still induce phototoxicity through several mechanisms, primarily involving the generation of reactive oxygen species (ROS).

G Potential Phototoxicity Signaling Pathways cluster_trigger Trigger cluster_mechanisms Mechanisms cluster_effects Cellular Effects two_photon Two-Photon Excitation ros Reactive Oxygen Species (ROS) Generation two_photon->ros heating Localized Heating two_photon->heating lipid_perox Lipid Peroxidation ros->lipid_perox dna_damage DNA Damage ros->dna_damage protein_ox Protein Oxidation ros->protein_ox heating->protein_ox ca_dysreg Ca2+ Dysregulation lipid_perox->ca_dysreg apoptosis Apoptosis/Necrosis dna_damage->apoptosis protein_ox->apoptosis ca_dysreg->apoptosis

Simplified Phototoxicity Pathways
Decision-Making for Optimizing Uncaging Parameters

This flowchart provides a logical approach to optimizing your uncaging parameters to minimize phototoxicity.

G Decision-Making for Parameter Optimization start Start with low laser power and short pulse duration check_response Is there a reliable uEPSC? start->check_response increase_power Gradually increase laser power check_response->increase_power No check_phototox Are there signs of phototoxicity? check_response->check_phototox Yes increase_power->check_response increase_duration Slightly increase pulse duration increase_duration->check_response reduce_power Reduce laser power check_phototox->reduce_power Yes optimized Parameters Optimized check_phototox->optimized No reduce_power->increase_duration reduce_power->check_phototox consider_alternative Consider alternative caged compound reduce_power->consider_alternative reduce_duration Reduce pulse duration

Parameter Optimization Workflow

References

Technical Support Center: Investigating Off-Target Effects of 1-(6-Nitroindolin-1-yl)ethanone on GABA-A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the potential off-target effects of the novel compound 1-(6-Nitroindolin-1-yl)ethanone on γ-aminobutyric acid type A (GABA-A) receptors.

Troubleshooting Guides

This section addresses common issues that may arise during the experimental investigation of this compound's effects on GABA-A receptors.

Question Answer
Why am I observing inconsistent or no potentiation of GABA-evoked currents in my electrophysiology experiments with this compound? Several factors could contribute to this. First, ensure the stability and concentration of your compound in the recording solution. Some organic compounds can degrade or precipitate in aqueous buffers. Consider preparing fresh solutions for each experiment. Second, the modulation of GABA-A receptors by a novel compound can be subtype-specific.[1][2][3] You may be using a cell line or neuron type expressing GABA-A receptor subtypes that are not sensitive to this compound. It is advisable to test the compound on a panel of cell lines expressing different receptor subunit combinations.[4][5] Finally, the compound may act at a site that is not the benzodiazepine binding site, and its modulatory effect might be dependent on the GABA concentration used.[6]
My radioligand binding assay is showing high non-specific binding. What could be the cause and how can I reduce it? High non-specific binding can be due to several reasons. The radioligand might be binding to other sites on the cell membrane or even the filter paper. To mitigate this, ensure that you are using an appropriate concentration of a known selective antagonist (e.g., bicuculline for the GABA binding site) to define non-specific binding accurately.[7] You can also try increasing the number of wash steps and decreasing the incubation time. Additionally, the compound itself might be "sticky" and adhering non-specifically to the membranes. Including a detergent like Triton X-100 at a low concentration (e.g., 0.01%) in your wash buffer can help reduce this.
I am seeing a decrease in the maximal GABA response at high concentrations of this compound. Is this an off-target effect? A decrease in the maximal GABA-evoked current at high compound concentrations could indicate an open-channel block or a negative allosteric modulatory effect at a distinct site on the GABA-A receptor. It could also suggest a non-specific effect on cell health or membrane integrity. To investigate this further, you can perform a voltage-ramp protocol to see if the block is voltage-dependent.[8] It is also crucial to perform a cell viability assay (e.g., MTT or LDH assay) to rule out cytotoxicity at the tested concentrations.
The binding affinity (Ki) of my compound varies significantly between experiments. What could be the reason for this variability? Variability in Ki values can stem from inconsistencies in the experimental setup. Ensure that the concentration of the radioligand and the amount of protein in your membrane preparation are consistent across all assays. The Cheng-Prusoff equation, used to calculate Ki from IC50, is sensitive to the radioligand concentration and its dissociation constant (Kd).[9] Therefore, it is crucial to have an accurate and consistent Kd value for your radioligand under your experimental conditions. Temperature and pH fluctuations during the incubation can also affect binding affinities.

Frequently Asked Questions (FAQs)

Question Answer
What are GABA-A receptors and why are they a common site for off-target drug effects? GABA-A receptors are the major inhibitory neurotransmitter receptors in the central nervous system.[10][11][12] They are ligand-gated ion channels that, upon binding to GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[12][13] Due to their complex pentameric structure with multiple subunits and various allosteric binding sites for drugs like benzodiazepines, barbiturates, and neurosteroids, they are susceptible to interactions with a wide range of chemical structures.[14][15][16]
What are the primary methods to assess the off-target effects of a compound on GABA-A receptors? The two primary methods are radioligand binding assays and electrophysiology. Radioligand binding assays are used to determine if a compound binds to the receptor and to quantify its binding affinity (Ki).[9][17] Electrophysiology, particularly the patch-clamp technique, is used to measure the functional effect of the compound on the receptor's activity, such as potentiation or inhibition of GABA-evoked currents.[1][6][8]
What is the significance of determining if a compound is a positive allosteric modulator (PAM) or a direct agonist? A direct agonist binds to the same site as the endogenous ligand (GABA) and directly activates the receptor. A positive allosteric modulator (PAM) binds to a different site on the receptor and enhances the effect of the endogenous ligand.[5][14] Understanding this distinction is crucial for drug development. PAMs offer a more subtle and potentially safer way to modulate receptor activity as their effect is dependent on the presence of the endogenous ligand, which can reduce the risk of over-activation and associated side effects.
How can I determine the subunit selectivity of this compound for GABA-A receptors? To determine subunit selectivity, you would need to test the compound on a panel of recombinant GABA-A receptors with known subunit compositions expressed in a heterologous system like HEK293 cells or Xenopus oocytes.[5][18] By comparing the compound's potency and efficacy across different subunit combinations (e.g., α1β2γ2, α2β2γ2, α5β3γ2), you can identify if it preferentially modulates specific receptor subtypes.[4]
What are the potential therapeutic implications if this compound shows significant off-target effects on GABA-A receptors? Significant off-target effects on GABA-A receptors could lead to a range of central nervous system effects, including sedation, anxiolysis, or even seizures, depending on the nature of the interaction (potentiation or inhibition). While these could be considered undesirable side effects if the compound is being developed for another target, they could also represent a new therapeutic opportunity if the effects are beneficial and the compound has a favorable safety profile.[15]

Quantitative Data Summary

No specific quantitative data on the off-target effects of this compound on GABA-A receptors is currently available in the public domain. The following table is a template for how such data would be presented.

Assay Type GABA-A Receptor Subtype Parameter Value Reference Compound (e.g., Diazepam)
Radioligand Binding ([³H]Flumazenil)α1β2γ2Ki (nM)Hypothetical Data1.5 nM
Radioligand Binding ([³H]Muscimol)α1β2γ2Ki (nM)Hypothetical Data20 nM
Electrophysiology (Patch Clamp)α1β2γ2EC₅₀ Shift (fold)Hypothetical Data3-fold
Electrophysiology (Patch Clamp)α5β3γ2EC₅₀ Shift (fold)Hypothetical Data1.2-fold

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

This protocol is adapted for determining the binding affinity of a test compound like this compound at the benzodiazepine site of the GABA-A receptor using a competitive binding assay with [³H]Flumazenil.

Materials:

  • HEK293 cells expressing the desired GABA-A receptor subtype (e.g., α1β2γ2)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • [³H]Flumazenil (Radioligand)

  • Unlabeled Flumazenil (for determining non-specific binding)

  • This compound (Test compound)

  • 96-well filter plates and vacuum manifold

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C. Determine the protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • A fixed concentration of [³H]Flumazenil (typically at its Kd value)

    • Varying concentrations of this compound

    • For total binding wells: vehicle control instead of the test compound

    • For non-specific binding wells: a saturating concentration of unlabeled Flumazenil

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the method to assess the functional modulation of GABA-A receptors by this compound.

Materials:

  • HEK293 cells expressing the desired GABA-A receptor subtype

  • External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)

  • Internal solution for the patch pipette (e.g., containing CsCl, MgCl₂, EGTA, HEPES, ATP)

  • GABA stock solution

  • This compound stock solution

  • Patch-clamp amplifier, micromanipulator, and data acquisition system

Procedure:

  • Cell Culture: Plate the cells on glass coverslips 24-48 hours before the experiment.

  • Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Obtain a gigaseal between the patch pipette and a single cell. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

  • GABA Application: Apply a submaximal concentration of GABA (e.g., EC₁₀-EC₂₀) to the cell using a rapid perfusion system to elicit a stable baseline current.

  • Compound Application: Co-apply the same concentration of GABA with varying concentrations of this compound and record the changes in the current amplitude.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound. Plot the percentage potentiation against the concentration of this compound to determine its EC₅₀ and maximal efficacy. To determine the effect on GABA potency, generate a full GABA concentration-response curve in the absence and presence of a fixed concentration of the test compound.

Visualizations

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site Compound This compound (Hypothetical PAM) Compound->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel opens Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_ion->Hyperpolarization Influx leads to Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (Expressing GABA-A Receptors) start->prep setup Set up Assay Plate: - Membranes - [3H]Radioligand - Test Compound (Varying Conc.) prep->setup incubate Incubate to Reach Binding Equilibrium setup->incubate filter Filter and Wash to Separate Bound from Free Ligand incubate->filter count Quantify Bound Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end Electrophysiology_Workflow start Start cell_prep Culture Cells Expressing GABA-A Receptors start->cell_prep patch Achieve Whole-Cell Patch-Clamp Configuration cell_prep->patch baseline Apply GABA (EC20) to Establish Baseline Current patch->baseline coapply Co-apply GABA + Test Compound at Various Concentrations baseline->coapply record Record Changes in GABA-evoked Current coapply->record analyze Data Analysis: - Measure Current Potentiation - Determine EC50 and Emax record->analyze end End analyze->end

References

Solubility of 1-(6-Nitroindolin-1-yl)ethanone in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Solubility of 1-(6-Nitroindolin-1-yl)ethanone in Physiological Buffers

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides essential information, experimental protocols, and troubleshooting advice for determining the aqueous solubility of the research compound this compound.

Disclaimer: Specific experimental solubility data for this compound is not extensively available in public literature. The information provided herein is based on general principles for small molecule solubility assessment and the known characteristics of related chemical structures.

General Solubility Profile

This compound is a synthetic organic compound featuring an indolinone core, a nitro group, and an acetyl group.[1] Its solubility in aqueous physiological buffers is expected to be influenced by these structural features:

  • Indolinone Core: The indolinone scaffold is a common feature in many bioactive molecules.[1] This largely aromatic and rigid structure can contribute to a stable crystal lattice, potentially leading to low aqueous solubility.[2] Compounds with strong intermolecular forces in their solid state often require significant energy to dissolve.[2]

  • Nitro Group: The nitro group is highly polar and electron-withdrawing.[3][4] While polarity can sometimes enhance water solubility, aromatic nitro compounds are often sparingly soluble or insoluble in water.[5][6] The strong electron-withdrawing nature of the nitro group can influence the molecule's overall electronic distribution and interactions with solvent molecules.[7]

  • Lipophilicity: The combination of the indolinone ring and other substituents may result in a molecule that is lipophilic (prefers non-polar, fat-like environments), a characteristic often associated with low aqueous solubility.[2]

Given these characteristics, this compound is likely to exhibit low solubility in physiological buffers, a common challenge for many research compounds in drug discovery.[8][9]

Data Presentation

Researchers should systematically record solubility data to ensure consistency and aid in interpretation. The following table provides a template for documenting experimental findings.

Buffer SystempHTemperature (°C)Assay TypeSolubility (µM)Solubility (µg/mL)Observations
Phosphate-Buffered Saline (PBS)7.425Kinetic
Phosphate-Buffered Saline (PBS)7.437Thermodynamic
TRIS-HCl7.425Kinetic
Bicarbonate Buffer7.437Thermodynamic
Acetate Buffer4.537Thermodynamic
Phosphate Buffer6.837Thermodynamic

Experimental Protocols

Two primary methods are used to determine the solubility of research compounds: kinetic and thermodynamic solubility assays.[10][11]

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is ideal for early-stage discovery and assesses the solubility of a compound after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.[11][12]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Physiological Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well microplates (clear bottom)

  • Nephelometer or a plate reader capable of measuring turbidity

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Buffer Dispensing: Add 198 µL of the selected physiological buffer to the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of each DMSO concentration to the corresponding wells containing the buffer. This results in a final DMSO concentration of 1%. Include control wells with buffer and 2 µL of DMSO only.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours, with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer.[13]

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the DMSO-only control wells.[14]

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

This method is considered the "gold standard" as it measures the solubility of the most stable solid form of the compound at equilibrium.[15][16]

Materials:

  • This compound (solid powder)

  • Physiological Buffers (e.g., PBS pH 7.4, Acetate buffer pH 4.5)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

Procedure:

  • Compound Addition: Add an excess amount of solid this compound to a vial containing a known volume of the physiological buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended period allows the solution to reach equilibrium.[16]

  • Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant. For further clarity, the supernatant can be filtered through a syringe filter to remove any remaining microscopic particles.[10]

  • Quantification: Prepare a standard curve of the compound with known concentrations. Analyze the collected supernatant using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.

  • Data Analysis: The measured concentration from the supernatant represents the thermodynamic solubility of the compound in that specific buffer.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_kinetic Kinetic Solubility Assay cluster_thermo Thermodynamic Solubility Assay prep_stock Prepare 10 mM Stock in 100% DMSO k_dilute Serial Dilution in DMSO prep_stock->k_dilute prep_solid Weigh Solid Compound t_add Add Excess Solid to Buffer prep_solid->t_add k_add Add 2 µL to 198 µL Buffer in 96-well Plate k_dilute->k_add k_incubate Incubate (1-2h) with Shaking k_add->k_incubate k_measure Measure Turbidity (Nephelometry) k_incubate->k_measure k_result Determine Highest Non-Precipitated Concentration k_measure->k_result t_incubate Incubate (24-48h) with Shaking t_add->t_incubate t_separate Separate Solid (Centrifuge/Filter) t_incubate->t_separate t_measure Quantify Supernatant (HPLC/LC-MS) t_separate->t_measure t_result Determine Equilibrium Concentration t_measure->t_result troubleshooting_workflow start Poor Solubility or Precipitation Observed check_ionizable Is the compound potentially ionizable? start->check_ionizable adjust_ph Test solubility in buffers with different pH values check_ionizable->adjust_ph Yes check_concentration Is the concentration too high? check_ionizable->check_concentration No outcome_soluble Compound Solubilized adjust_ph->outcome_soluble reduce_conc Lower the test concentration check_concentration->reduce_conc add_cosolvent Add a co-solvent (e.g., PEG 400, ethanol) (Max 1-5% for biological assays) check_concentration->add_cosolvent reduce_conc->outcome_soluble use_cyclodextrin Use solubilizing excipients (e.g., HP-β-CD) add_cosolvent->use_cyclodextrin outcome_insoluble Still Insoluble: Consider Solid Dispersion or Chemical Modification add_cosolvent->outcome_insoluble use_cyclodextrin->outcome_soluble use_cyclodextrin->outcome_insoluble

References

Minimizing GABAergic antagonism of MNI-caged compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MNI-caged compounds, focusing on the critical issue of minimizing off-target GABAergic antagonism.

Frequently Asked Questions (FAQs)

Q1: What are MNI-caged compounds and why are they used in research?

A1: Caged compounds are signaling molecules, like neurotransmitters, that have been rendered biologically inactive by attaching a photoremovable protecting group.[1][2] The 4-methoxy-7-nitroindolinyl (MNI) group is a popular caging chromophore because it can be rapidly and efficiently removed with a brief pulse of light, including two-photon excitation.[1][2][3][4] This technique, known as "uncaging," allows researchers to release the active molecule with high spatiotemporal precision, mimicking physiological processes like synaptic transmission.[3][5][6]

Q2: What is GABAergic antagonism and why is it a significant problem?

A2: GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. It activates GABA-A receptors, which are ligand-gated ion channels that typically permit chloride influx, hyperpolarizing the neuron and making it less likely to fire an action potential. GABAergic antagonism is the blockade of these receptors, which reduces inhibition. This disruption of the natural excitatory/inhibitory balance can lead to aberrant neuronal activity, such as epileptiform-like discharges, which can confound experimental results.[5][7]

Q3: How do MNI-caged compounds cause GABAergic antagonism?

A3: Surprisingly, the MNI cage itself, or the MNI-caged molecule as a whole, can act as a competitive antagonist at GABA-A receptors.[1][7] This is an "off-target" effect, meaning the compound interacts with a receptor other than its intended target (e.g., glutamate receptors, in the case of MNI-glutamate).[1][8] This antagonistic action occurs in the absence of light, as soon as the compound is applied to the biological preparation.

Q4: Is this off-target effect common to all caged compounds?

A4: No, but it is a known issue for several widely used caged neurotransmitters, particularly those with the MNI caging group.[3][8][9] For example, MNI-glutamate is a well-documented, potent antagonist of GABA-A receptors at the concentrations often required for two-photon uncaging experiments.[3][8] Other caged compounds, such as those with NPEC cages, have been reported to interfere less with GABAergic transmission.[9]

Q5: At what concentrations does MNI-glutamate become a problem for GABAergic systems?

A5: The antagonism is dose-dependent. For two-photon experiments, MNI-glutamate is often used at concentrations in the millimolar range (e.g., 3-12 mM).[8] Unfortunately, at these concentrations, it acts as a very effective antagonist of GABAergic transmission.[8] This side effect is a significant concern for any study of neuronal circuits where the balance of excitation and inhibition is important.[5][8]

Troubleshooting Guide

Problem: I applied MNI-Glutamate to my brain slice and am observing spontaneous, epileptiform-like activity, even without UV light application. What is happening?

Answer: This is a classic sign of GABA-A receptor antagonism. By applying MNI-glutamate, you are likely reducing the overall level of inhibition in the neural circuit.[5][7] This disinhibition shifts the balance towards excitation, leading to uncontrolled, seizure-like firing. You are observing the direct off-target pharmacological effect of the caged compound itself.

Problem: My uncaging-evoked excitatory postsynaptic currents (uEPSCs) seem smaller than expected, or the neuron's general excitability is altered. Could this be related to GABA antagonism?

Answer: Yes. While the primary off-target effect is blocking inhibition, altering the overall network excitability can have complex downstream effects. If the network becomes hyperexcitable, it can lead to changes in baseline membrane potential or synaptic fatigue, which could indirectly affect the currents you are trying to measure. It is crucial to establish a stable baseline and perform control experiments to isolate the effect of uncaging from the effect of the compound itself.

Problem: How can I definitively test if my MNI-caged compound is blocking GABA-A receptors in my experiment?

Answer: You can perform a direct electrophysiological test. Record miniature inhibitory postsynaptic currents (mIPSCs) or evoke IPSCs using an electrode before and after applying your MNI-caged compound (without photolysis). A significant reduction in the amplitude or frequency of these inhibitory currents after bath application of the caged compound indicates GABA-A receptor antagonism.[10] See the detailed protocol below for a step-by-step guide.

Problem: What are the best practices to minimize or avoid GABAergic antagonism?

Answer:

  • Use the Lowest Effective Concentration: Determine the minimum concentration of the MNI-caged compound required to elicit a reliable physiological response upon uncaging.[11]

  • Consider Alternatives: If possible, use alternative caged compounds known to have less GABAergic activity. For example, NPEC-caged ligands have been shown to interfere less with GABAergic transmission.[9] DNI-glutamate is another alternative that may be used at lower effective concentrations.[11]

  • Use "Cloaked" Compounds: A newer approach involves using compounds like G5-MNI-glutamate, where a large dendrimer is attached to the MNI-caged molecule.[7][12] This "cloak" sterically hinders the compound from binding to the GABA-A receptor, effectively eliminating the antagonistic effect without altering its photochemical properties.[12]

  • Perform Control Experiments: Always quantify the effect of the caged compound on baseline inhibitory synaptic activity before proceeding with uncaging experiments. This allows you to account for the off-target effects in your analysis.

Quantitative Data Summary: GABA-A Receptor Antagonism

The following table summarizes the antagonistic properties of various caged compounds on GABA-A receptors. Note that precise IC₅₀ values can be difficult to determine for low-affinity antagonists and may vary between preparations.[13]

Caged CompoundCaging GroupTargetAntagonism at GABA-A ReceptorsIC₅₀ / Effective ConcentrationCitation(s)
MNI-Glutamate MNIGlutamateStrong Antagonist Problematic at concentrations for 2P uncaging (mM range)[3][8][9]
MNI-NMDA MNINMDAInhibits GABA-A ReceptorsIC₅₀ close to max useful concentration[9]
MNI-Kainate MNIKainateInhibits GABA-A ReceptorsIC₅₀ close to max useful concentration[9]
RuBi-GABA Ruthenium-bipyridineGABAHighly Antagonistic Highly antagonistic at 0.35 mM[1]
CNB-GABA CNBGABAReported AntagonistIC₅₀ = 32 µM[1]
G5-MNI-Glutamate MNI (Cloaked)GlutamateBiologically Inert No antagonism detected[7][12]
NPEC-caged ligands NPECVariousLow / No Interference No adverse effects on GABAergic transmission reported[9]

Diagrams

Conceptual Diagrams & Workflows

GABA_Antagonism_Pathway cluster_receptor Neuronal Membrane GABA_R GABA-A Receptor (Channel) Cl_ion Cl- Influx (Inhibition) GABA_R->Cl_ion Channel Opens GABA GABA GABA->GABA_R Binds & Activates MNI_Glu MNI-Caged Compound MNI_Glu->GABA_R Binds & Blocks (Antagonism)

Troubleshooting_Workflow start Unexpected network hyperexcitability or altered inhibition observed? q_caged Is a caged compound (e.g., MNI-Glu) present? start->q_caged test Hypothesis: Off-target GABA-A antagonism q_caged->test Yes no_caged Investigate other experimental variables. q_caged->no_caged No protocol Perform Control Experiment: Measure GABA-A currents (e.g., mIPSCs) +/- caged compound (See Protocol Below) test->protocol q_result Are GABA-A currents significantly reduced? protocol->q_result confirm Conclusion: Antagonism is confirmed. Data may be compromised. q_result->confirm Yes other_cause Conclusion: Antagonism is unlikely. Investigate other causes (e.g., solution error, slice health). q_result->other_cause No remediate Action: 1. Use lowest possible concentration. 2. Switch to inert compound (e.g., G5-MNI-Glu). 3. Account for effect in analysis. confirm->remediate

Experimental Protocol

Protocol: Measuring the Antagonistic Effect of a Caged Compound on GABA-A Receptor-Mediated Currents

Objective: To quantify the degree to which a caged compound, in its inactive state, antagonizes native GABA-A receptors by measuring its effect on miniature inhibitory postsynaptic currents (mIPSCs).

Materials:

  • Brain slice preparation (e.g., hippocampal or cortical slices).

  • Artificial cerebrospinal fluid (ACSF), oxygenated (95% O₂ / 5% CO₂).

  • Whole-cell patch-clamp setup with amplifier and data acquisition system.

  • Patch pipettes (3-5 MΩ).

  • Internal solution appropriate for recording chloride currents (e.g., high Cl⁻ concentration).

  • Tetrodotoxin (TTX) to block action potentials (e.g., 1 µM).

  • Ionotropic glutamate receptor antagonists (e.g., CNQX and D-AP5) to isolate GABAergic currents.

  • The MNI-caged compound to be tested.

  • Positive control antagonist (e.g., Bicuculline or Gabazine/SR 95531).[14]

Methodology:

  • Prepare Brain Slice: Prepare and maintain brain slices according to standard laboratory procedures. Transfer a slice to the recording chamber and perfuse with oxygenated ACSF.

  • Isolate GABA-A Currents: To isolate GABA-A receptor-mediated mIPSCs, supplement the ACSF with:

    • TTX (e.g., 1 µM) to block voltage-gated sodium channels and prevent action potentials.

    • D-AP5 (e.g., 50 µM) and CNQX (e.g., 20 µM) to block NMDA and AMPA/Kainate receptors, respectively.

  • Establish Whole-Cell Recording:

    • Obtain a whole-cell patch-clamp recording from a neuron of interest (e.g., a pyramidal neuron).

    • Voltage-clamp the cell at a holding potential of -70 mV.

    • Allow the recording to stabilize for 5-10 minutes.

  • Record Baseline mIPSCs:

    • Record mIPSCs for a stable period of at least 5 minutes. This will serve as your "Control" condition.

  • Apply MNI-Caged Compound:

    • Bath-apply the MNI-caged compound at the concentration you intend to use for your uncaging experiments.

    • Crucially, do not apply any photostimulation light during this phase.

    • Allow the compound to perfuse and equilibrate for at least 10 minutes.

  • Record mIPSCs in Presence of Caged Compound:

    • Once equilibrated, record mIPSCs for another 5-minute period. This is your "Test" condition.

  • Washout and Positive Control (Optional but Recommended):

    • Wash out the caged compound by perfusing with standard ACSF (containing TTX, AP5, CNQX) for 15-20 minutes and record again to check for reversibility.

    • After washout, apply a known GABA-A receptor antagonist like bicuculline (e.g., 10-20 µM) to confirm that the recorded events are indeed mediated by GABA-A receptors. The mIPSCs should be completely abolished.

  • Data Analysis:

    • Use an appropriate event detection software (e.g., Mini Analysis, Clampfit) to analyze mIPSC frequency and amplitude for the "Control" and "Test" periods.

    • Compare the average mIPSC frequency and amplitude between the two conditions using appropriate statistical tests (e.g., paired t-test).

    • A statistically significant reduction in mIPSC amplitude or frequency in the "Test" condition compared to the "Control" condition confirms GABAergic antagonism by the caged compound.

References

Technical Support Center: Improving Spatial Precision of Glutamate Uncaging with MNI-glutamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-(6-Nitroindolin-1-yl)ethanone (MNI-glutamate) for glutamate uncaging experiments. The focus is on optimizing spatial precision and addressing common challenges encountered during two-photon uncaging.

Frequently Asked Questions (FAQs)

Q1: What is MNI-glutamate and why is it used for two-photon uncaging?

A1: MNI-glutamate is a "caged" glutamate compound where the glutamate molecule is rendered biologically inactive by being covalently bonded to a photolabile protecting group, 4-methoxy-7-nitroindolinyl (MNI).[1][2] Two-photon (2P) microscopy allows for the precise delivery of light energy to a highly confined three-dimensional volume.[1][2] When a focused laser beam at the appropriate wavelength (typically around 720 nm for MNI-glutamate) is directed at a sample containing MNI-glutamate, the MNI cage absorbs two photons simultaneously, leading to a photochemical reaction that releases the glutamate molecule with high spatial and temporal precision.[1][2][3] This technique is invaluable for studying synaptic function, as it allows for the stimulation of individual dendritic spines.[3][4][5]

Q2: What spatial resolution can be achieved with two-photon uncaging of MNI-glutamate?

A2: Two-photon uncaging of MNI-glutamate can achieve sub-micron spatial resolution, enabling the targeted stimulation of single dendritic spines.[3][4] The spatial resolution is typically characterized by the full-width-at-half-maximum (FWHM) of the current map generated by uncaging. Studies have reported lateral (x-y) resolutions of approximately 0.6–0.8 µm and axial (z) resolutions of 1.4–1.9 µm in brain slice preparations and in vivo.[4] This high degree of spatial confinement is a key advantage of two-photon excitation over traditional one-photon uncaging.[1][2]

Q3: What are the known side effects or limitations of using MNI-glutamate?

A3: A significant limitation of MNI-glutamate is its antagonism of GABA-A receptors at the millimolar concentrations typically required for effective two-photon uncaging.[3][5][6] This can lead to epileptiform activity in the absence of TTX, which blocks action potentials.[3] Therefore, it is crucial to be aware of this off-target effect and its potential to influence experimental results, particularly in studies of inhibitory circuits.[6] Additionally, like other caged compounds, phototoxicity can occur at high laser powers or prolonged exposure.[2]

Q4: Are there alternatives to MNI-glutamate with improved properties?

A4: Yes, several other caged glutamate compounds have been developed to address the limitations of MNI-glutamate. These include:

  • CDNI-glutamate (4-Carboxymethoxy-5,7-dinitroindolinyl-glutamate): This compound exhibits a higher quantum yield than MNI-glutamate, meaning it releases glutamate more efficiently upon photolysis.[7] This allows for the use of lower laser powers, potentially reducing phototoxicity.[7]

  • RuBi-glutamate: This compound has a two-photon absorption maximum around 800 nm, which is advantageous as it is closer to the peak power output of many Ti:sapphire lasers.[3] However, care must be taken to avoid unintended uncaging during simultaneous calcium imaging, which often uses similar wavelengths.[3]

  • DEAC450-glutamate: This compound is even further red-shifted, with a two-photon excitation peak at 900 nm, allowing for two-color uncaging experiments in combination with cages like MNI-glutamate.[3]

Researchers have also explored modifications to the MNI cage itself to reduce GABA-A receptor antagonism.[8][9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak uncaging-evoked postsynaptic current (uEPSC) 1. Inadequate laser power at the sample. - Increase laser power gradually. Be mindful of phototoxicity thresholds. - Calibrate the laser power at the objective focal plane. A method using the bleaching of a fluorescent dye like Alexa-594 can provide a consistent power dosage.[1][2]
2. Incorrect laser wavelength. - Ensure the laser is tuned to the two-photon absorption maximum of MNI-glutamate, which is around 720 nm.[1][3]
3. Suboptimal MNI-glutamate concentration. - For two-photon uncaging, MNI-glutamate concentrations in the range of 2.5-10 mM are commonly used.[3][6] Verify the concentration of your working solution.
4. Degradation of MNI-glutamate. - MNI-glutamate is stable at physiological pH for a day at room temperature.[1][2] However, prolonged storage in solution, especially at elevated temperatures, can lead to hydrolysis. Prepare fresh solutions for each experiment.
5. Misalignment of the uncaging spot. - Carefully align the uncaging laser spot to the dendritic spine of interest. The uncaging spot should be positioned slightly off the spine head (~0.3 µm away) to mimic synaptic release.[10]
Poor spatial resolution (activation of adjacent spines) 1. Laser power is too high. - Reduce the laser power. Excessive power can increase the size of the excitation volume, leading to glutamate release over a larger area.
2. Pulse duration is too long. - Shorten the laser pulse duration. Typical durations range from 0.5 to 4 ms.[4][10]
3. Objective with low numerical aperture (NA). - Use a high-NA objective (e.g., >0.8) to achieve a tighter focal volume and better spatial confinement.[1]
Signs of phototoxicity (e.g., cell swelling, dendritic blebbing) 1. Excessive laser power or exposure time. - Use the minimum laser power and shortest pulse duration necessary to elicit a reliable physiological response. - Limit the number of uncaging events at a single location.
2. Imaging laser causing uncaging. - Ensure that the laser used for imaging (if separate from the uncaging laser) is not at a wavelength or power that can cause one-photon or two-photon uncaging of MNI-glutamate.[10]
Epileptiform activity or hyperexcitability in the slice 1. GABA-A receptor antagonism by MNI-glutamate. - Be aware that MNI-glutamate blocks GABA-A receptors.[3][5][6] This effect is more pronounced at higher concentrations. - Consider using a lower concentration of MNI-glutamate if experimentally feasible. - If studying network activity, consider alternative caged compounds with reduced GABAergic antagonism.[8][9] - The inclusion of tetrodotoxin (TTX) in the bath solution can block action potentials and prevent widespread network activation.[3]

Quantitative Data Summary

Table 1: Two-Photon Uncaging Parameters for MNI-glutamate

ParameterTypical Value(s)Reference(s)
Wavelength ~720 nm[1][3][4]
Laser Power (at sample) 5 - 50 mW[1][2][4]
Pulse Duration 0.5 - 4 ms[4][10]
MNI-glutamate Concentration 2.5 - 10 mM[3][6]
Lateral Spatial Resolution (FWHM) 0.6 - 0.8 µm[4]
Axial Spatial Resolution (FWHM) 1.4 - 1.9 µm[4]
Two-Photon Cross-Section (at 730 nm) 0.06 GM[2]
Quantum Yield 0.065 - 0.085[1][2]

Table 2: Comparison of Caged Glutamate Compounds

Compound2P Absorption Max.Key Advantage(s)Key Disadvantage(s)Reference(s)
MNI-glutamate ~720 nmWell-characterized, high spatial resolution.GABA-A receptor antagonism.[1][3][5][6]
CDNI-glutamate ~720 nmHigher quantum yield (more efficient), allows lower laser power.Also exhibits GABA-A antagonism.[7]
RuBi-glutamate ~800 nmExcitation closer to Ti:sapphire laser peak power.Potential for uncaging by imaging lasers.[3]
DEAC450-glutamate ~900 nmRed-shifted, suitable for two-color uncaging.Also antagonizes GABA-A receptors.[1][2]

Experimental Protocols

Protocol 1: Calibration of Glutamate Uncaging Stimulus

This protocol is adapted from established methods to ensure consistent and reproducible glutamate uncaging.[3]

  • Preparation:

    • Prepare artificial cerebrospinal fluid (ACSF) containing 2 mM Ca²⁺, 1 mM Mg²⁺, 1 µM TTX, and 2.5 mM MNI-glutamate.

    • Perform whole-cell patch-clamp recordings from a visually identified pyramidal neuron in a brain slice.

    • Use an internal solution containing a fluorescent dye (e.g., Alexa Fluor 488 or 594) to visualize the neuron's morphology.

  • Calibration Procedure:

    • Hold the neuron at -65 mV.

    • Position the uncaging laser spot (~0.3 µm) adjacent to a dendritic spine.

    • Deliver a short laser pulse (e.g., 1 ms) at the uncaging wavelength (~720 nm).

    • Record the resulting uncaging-evoked excitatory postsynaptic current (uEPSC).

    • Adjust the laser power to elicit a uEPSC with an amplitude that mimics miniature excitatory postsynaptic currents (mEPSCs), typically around 10 pA when recorded at the soma.[3]

    • To ensure consistency across experiments and different batches of MNI-glutamate, the laser power can be calibrated by measuring the bleaching of a known concentration of a fluorescent dye like Alexa-594. A 40% bleach has been shown to correspond to consistent uEPSCs.[1][2]

  • Data Acquisition:

    • To obtain a stable average uEPSC amplitude, deliver 5-7 test pulses at a low frequency (e.g., 0.1 Hz).[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_cal Calibration cluster_exp Experiment prep_slice Prepare Brain Slice patch Whole-cell Patch Clamp Neuron prep_slice->patch prep_sol Prepare ACSF with MNI-glutamate & TTX prep_sol->patch identify_spine Identify Dendritic Spine patch->identify_spine position_laser Position Uncaging Laser identify_spine->position_laser uncage_pulse Deliver Laser Pulse position_laser->uncage_pulse record_uepsc Record uEPSC uncage_pulse->record_uepsc adjust_power Adjust Laser Power record_uepsc->adjust_power uEPSC too small/large stimulate Stimulate Single Spine record_uepsc->stimulate Calibration Complete adjust_power->uncage_pulse record_response Record Physiological Response stimulate->record_response analyze Analyze Data record_response->analyze Troubleshooting_Flowchart start No / Weak uEPSC check_power Is Laser Power Adequate? start->check_power check_wavelength Is Wavelength Correct (~720nm)? check_power->check_wavelength No increase_power Increase Laser Power check_power->increase_power Yes check_conc Is MNI-Glutamate Conc. Sufficient? check_wavelength->check_conc No correct_wavelength Set Wavelength to ~720nm check_wavelength->correct_wavelength Yes check_alignment Is Laser Aligned to Spine? check_conc->check_alignment No increase_conc Increase MNI-Glutamate Conc. check_conc->increase_conc Yes realign_laser Re-align Laser Spot check_alignment->realign_laser No success Problem Solved check_alignment->success Yes increase_power->success correct_wavelength->success increase_conc->success realign_laser->success Signaling_Pathway cluster_extracellular Extracellular Space cluster_postsynaptic Postsynaptic Terminal MNI_Glu MNI-Glutamate Glu Glutamate MNI_Glu->Glu Laser Two-Photon Laser (~720 nm) Laser->MNI_Glu Uncaging Receptor Glutamate Receptors (AMPA/NMDA) Glu->Receptor Binding Response Postsynaptic Response (e.g., EPSC, Ca²⁺ influx) Receptor->Response Activation

References

Troubleshooting low signal-to-noise in uncaging experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for uncaging experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low signal-to-noise ratio (SNR) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (SNR) in the context of uncaging experiments?

A1: In uncaging experiments, the signal-to-noise ratio (SNR) is a measure that compares the level of the desired signal to the level of background noise. The "signal" is the physiological or biochemical response triggered by the photolysis of the caged compound (e.g., a postsynaptic current, a change in fluorescence). The "noise" is the random, unwanted fluctuation in the output that is not related to the uncaging event. A high SNR indicates a clean, strong signal that is easily distinguishable from the background noise, which is crucial for accurate data interpretation.[1][2]

Q2: What are the most common causes of a low SNR in uncaging experiments?

A2: Low SNR can stem from two primary issues: a weak signal or high noise.

  • Weak Signal:

    • Inefficient Photolysis: Insufficient laser power, incorrect wavelength, or suboptimal pulse duration can lead to inefficient uncaging.[3][4]

    • Caged Compound Issues: The compound may have degraded due to improper storage (exposure to light or heat), or its concentration may be too low.[5][6] Some caged compounds also have inherently low quantum yields, meaning they are less efficient at releasing the active molecule upon illumination.[3][7]

    • Poor Laser Alignment: If the uncaging laser is not correctly focused on the target area, the effective power at the desired location will be reduced.[3][8]

  • High Noise:

    • Detector Noise: Photomultiplier tubes (PMTs) and other detectors generate inherent thermal and electronic noise.[9][10]

    • Biological Noise: Autofluorescence from the tissue or cells can contribute to high background signals.[11]

    • Stray Light: Ambient light or scattered uncaging light reaching the detector can increase noise.[5][9]

    • Electrophysiological Noise: In patch-clamp experiments, electrical noise from the setup can obscure the uncaging-evoked signal.[12][13]

Q3: How can I quickly assess if my uncaging event was successful?

A3: A successful uncaging event should produce a rapid, localized response that is time-locked to the laser pulse. For electrophysiology, this would be an excitatory or inhibitory postsynaptic current/potential (uEPSC/uIPSC) that occurs within milliseconds of the light flash.[3][14] For imaging experiments, this could be a sudden increase in fluorescence from a calcium indicator or the appearance of a fluorescent product from the uncaging reaction itself.[15] Comparing the response during a laser pulse to the baseline before the pulse is the most direct assessment.

Q4: Is there a typical or acceptable SNR for uncaging experiments?

A4: The acceptable SNR is highly dependent on the specific application and the type of signal being measured. For quantifying small, single-spine synaptic events in neurobiology, a higher SNR (often >5) is desirable to clearly distinguish the signal from noise. For qualitative experiments or those with very large expected signals, a lower SNR might be acceptable. The key is that the signal should be reliably and reproducibly detectable above the noise floor.

Troubleshooting Guides

This section provides systematic guides to diagnose and resolve common problems leading to low SNR.

Problem: My uncaging signal is weak or undetectable.

If you are struggling with a weak signal, follow this workflow to identify the root cause.

G start Start: Weak or No Signal caged_compound 1. Verify Caged Compound Is it fresh, stored correctly, and at the right concentration? start->caged_compound laser_power 2. Check Laser Power & Duration Is power adequate and pulse duration optimized? caged_compound->laser_power Compound OK solution_caged Solution: - Prepare fresh solution. - Protect from light. - Increase concentration. caged_compound->solution_caged Issue Found laser_alignment 3. Check Laser Alignment Is the beam focused and aligned on the target? laser_power->laser_alignment Power OK solution_laser_power Solution: - Increase laser power incrementally. - Adjust pulse duration (e.g., 0.5-4 ms). laser_power->solution_laser_power Issue Found detector_settings 4. Verify Detector Settings Is the gain/sensitivity appropriate for the expected signal? laser_alignment->detector_settings Alignment OK solution_alignment Solution: - Re-align imaging and uncaging lasers. - Use fluorescent beads to confirm co-localization. laser_alignment->solution_alignment Issue Found solution_detector Solution: - Increase detector gain. - Check filter sets are correct for the signal. detector_settings->solution_detector Issue Found end_ok Problem Resolved detector_settings->end_ok Settings OK solution_caged->laser_power solution_laser_power->laser_alignment solution_alignment->detector_settings solution_detector->end_ok end_nok Issue Persists (Consult advanced diagnostics)

Caption: Troubleshooting workflow for a weak uncaging signal.

Problem: My background noise is too high.

High background noise can obscure even a strong signal. Use this guide to systematically reduce noise sources.

Q: What are the primary sources of noise and how can I reduce them?

A: Noise can be broadly categorized as detector noise, biological noise, and external noise.

  • Detector Noise (e.g., PMT Noise):

    • Cause: Photomultiplier tubes (PMTs) generate thermal noise (dark current) and shot noise.[10]

    • Solution:

      • Cooling: Operate the PMT at a lower temperature to reduce thermal noise.[9]

      • Optimize Gain: Avoid excessively high gain settings, which can amplify noise disproportionately.

      • Signal Averaging: If the signal is repeatable, averaging multiple trials can significantly improve the SNR by reducing random noise.[9]

      • Gating: For pulsed experiments, time-gating the detector to acquire only when the signal is expected can reduce the collection of background noise.[16]

  • Biological Noise (Autofluorescence):

    • Cause: Endogenous fluorophores in the tissue or cells can fluoresce, creating a high, unstructured background.

    • Solution:

      • Wavelength Selection: Choose caged compounds and fluorescent reporters that are spectrally distinct from the peak autofluorescence of your sample. Two-photon excitation at longer wavelengths (e.g., >800 nm) can sometimes reduce autofluorescence compared to one-photon (UV) excitation.[3][4]

      • Spatial Filtering: Use a smaller confocal pinhole to reject out-of-focus autofluorescence, though this may also reduce your signal.

  • External Noise (Stray Light & Electrical Interference):

    • Cause: Ambient light leaking into the microscope path or electrical noise from nearby equipment can contaminate the signal.[5][9]

    • Solution:

      • Light Tightness: Ensure the microscope enclosure is completely light-proof. Turn off room lights during sensitive measurements.

      • Grounding and Shielding: For electrophysiology, ensure all components of the rig are properly grounded and shielded to minimize 50/60 Hz electrical noise.[9]

      • Filtering: Use appropriate optical filters to block the uncaging wavelength from reaching the detector. A high-quality dichroic mirror and emission filter are essential.[17]

Key Experimental Protocols

Protocol 1: Verifying Laser Alignment and Power

This protocol ensures that the uncaging laser is correctly co-aligned with the imaging laser and delivers sufficient power to the sample.

Objective: To confirm the spatial alignment and calibrate the effective power of the uncaging laser at the focal plane.

Materials:

  • Two-photon or confocal microscope with separate imaging and uncaging lasers.

  • Fluorescent beads (e.g., 0.2 µm diameter).

  • Fluorescent slide.

  • Power meter.

Methodology:

  • Power Measurement: Place the sensor of a power meter at the focal plane of the objective. Measure the laser power for both the imaging and uncaging lasers at various settings to create a calibration curve.

  • Co-alignment with Fluorescent Beads:

    • Prepare a slide with fluorescent beads.

    • Using the imaging laser, bring a single bead into focus at the center of the field of view.

    • Switch to the uncaging laser (at a low, non-bleaching power). Adjust the alignment mirrors for the uncaging beam path until the fluorescence excited by the uncaging laser is maximal and perfectly overlaps with the image from the imaging laser.[3]

  • Functional Calibration via Bleaching:

    • Use a fluorescent slide or a fixed, fluorescently labeled sample.

    • Park the uncaging laser beam at a specific point for a defined duration (e.g., 10 ms) at a moderate power level.

    • Acquire an image with the imaging laser. A dark, bleached spot should appear precisely at the location where the uncaging laser was parked. This confirms functional alignment and efficacy.[3] An elegant method developed by Sabatini involves calibrating the local power by measuring the bleaching of a known concentration of a dye like Alexa-594.[4][6]

Protocol 2: Quantifying Signal-to-Noise Ratio (SNR)

Objective: To quantitatively measure the SNR of an uncaging-evoked response.

Methodology (for Electrophysiology):

  • Acquire Data: Record several traces of the physiological response, including a baseline period before the uncaging laser pulse and the response period after the pulse.

  • Measure Signal Amplitude (S):

    • For each trace, calculate the average baseline value in a window just before the uncaging stimulus.

    • Find the peak amplitude of the response following uncaging.

    • The signal (S) is the difference between the peak amplitude and the average baseline.

  • Measure Noise (N):

    • The noise (N) is the standard deviation of the baseline signal in the window just before the stimulus.

  • Calculate SNR:

    • The SNR is calculated as the absolute value of the mean signal amplitude divided by the standard deviation of the noise: SNR = |S| / N .[18][19]

    • For a more robust measurement, average the SNR calculated from multiple individual traces.

Data & Visualization

Data Tables

Table 1: Properties of Common Caged Glutamate Compounds

This table summarizes key properties of frequently used caged glutamate compounds, which can influence uncaging efficiency and potential side effects.

Caged CompoundTypical 2P Wavelength (nm)Quantum Yield (Φ)2P Action Cross-Section (GM)Key Characteristics
MNI-Glutamate 720~0.065~0.06Most commonly used, fast release (<10 µs), but is a GABAA receptor antagonist.[3]
CDNI-Glutamate 720~0.4-0.6Higher than MNIMore water-soluble and higher quantum yield than MNI, but also has GABAA antagonism.
RuBi-Glutamate ~800~0.04~0.25Red-shifted excitation wavelength, useful for avoiding cross-talk with other reporters, but slower release.[14]
DEAC450-Glutamate ~900HighHighFurther red-shifted, allowing for two-color uncaging with compounds like MNI-glutamate.[3][20]

Note: Quantum Yield and 2P Action Cross-Section values can vary based on experimental conditions.

Table 2: Example Laser Parameters for Two-Photon Glutamate Uncaging

These are starting parameters that typically require optimization for each specific setup and preparation.

ParameterTypical RangePurpose
Laser Power (at sample) 5 - 40 mWTo provide sufficient photons for photolysis. Power should be minimized to avoid photodamage.[14]
Pulse Duration 0.25 - 4 msControls the total energy delivered and the duration of neurotransmitter release.[3][14]
Concentration (MNI-Glu) 2.5 - 10 mMHigher concentrations increase signal but can also increase side effects like GABAA antagonism.[3]
Wavelength (for MNI-Glu) 720 nmMatches the two-photon absorption maximum for efficient excitation.[3]

Signaling Pathway & Experimental Setup Diagrams

G cluster_0 Extracellular Space cluster_1 Postsynaptic Membrane cluster_2 Intracellular Signaling caged_glu MNI-Glutamate (Inactive) glu Glutamate (Active) caged_glu->glu Photolysis nmda NMDA Receptor glu->nmda Binds ampa AMPA Receptor glu->ampa Binds ca_influx Ca²+ Influx nmda->ca_influx Opens ampa->ca_influx Depolarization helps open NMDA-R downstream Downstream Signaling (e.g., CaMKII activation) ca_influx->downstream laser Laser Pulse (e.g., 720nm) laser->caged_glu Uncaging

Caption: Glutamate uncaging activating postsynaptic receptors.

G cluster_lasers Light Sources imaging_laser Imaging Laser (e.g., 920 nm) pockels Pockels Cell (Power Control) imaging_laser->pockels Beam 1 uncaging_laser Uncaging Laser (e.g., 720 nm) beamsplitter Polarizing Beamsplitter uncaging_laser->beamsplitter Beam 2 pockels->beamsplitter scanners Scan Mirrors (X-Y Galvanometers) beamsplitter->scanners Combined Beams objective Objective Lens scanners->objective sample Sample (e.g., Brain Slice) objective->sample Excitation / Emission dichroic Dichroic Mirror objective->dichroic sample->objective pmt PMT Detector dichroic->pmt Emitted Photons

Caption: A typical two-photon microscope setup for uncaging.[3]

References

Technical Support Center: 1-(6-Nitroindolin-1-yl)ethanone Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the stability and storage of 1-(6-Nitroindolin-1-yl)ethanone solutions, addressing common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For optimal solubility and stability, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. For aqueous experimental buffers, subsequent dilutions should be made with the understanding that the stability of the compound in aqueous solutions may be limited.

Q2: How should I store the stock solution of this compound?

Stock solutions of this compound in anhydrous DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: What is the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is a critical consideration for experimental design. The compound is susceptible to hydrolysis in aqueous environments. The rate of degradation is influenced by pH, temperature, and the presence of nucleophiles in the buffer. It is strongly recommended to prepare fresh dilutions in aqueous buffers immediately before use.

Q4: Can I store diluted aqueous solutions of this compound for later use?

It is not recommended to store diluted aqueous solutions of this compound. Due to the potential for hydrolysis and degradation, these solutions should be prepared fresh for each experiment to ensure the accuracy and reproducibility of your results. If temporary storage is unavoidable, keep the solution on ice and use it within a few hours.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or weaker than expected experimental results. Degradation of this compound in the working solution.Prepare fresh dilutions of the compound in your experimental buffer immediately before each experiment. Avoid using previously prepared and stored aqueous solutions.
Improper storage of the stock solution.Ensure your DMSO stock solution is stored at -20°C or -80°C and has not been subjected to multiple freeze-thaw cycles. Use freshly thawed aliquots for each experiment.
Precipitation of the compound in aqueous buffer. Poor solubility in the chosen aqueous buffer.Increase the percentage of DMSO in the final working solution, if your experimental system allows. Alternatively, consider using a different buffer system or a solubilizing agent, after verifying its compatibility with your assay.
Variability between experimental replicates. Inconsistent timing between the preparation of the working solution and its use in the assay.Standardize the time between the preparation of the aqueous working solution and its application to your experimental system to ensure uniform compound concentration across all replicates.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Visualizations

G cluster_stock Stock Solution Preparation stock_powder This compound (Solid) dissolve Dissolve in Anhydrous DMSO stock_powder->dissolve stock_solution Concentrated Stock Solution (e.g., 10 mM in DMSO) dissolve->stock_solution aliquot Aliquot into Single-Use Volumes stock_solution->aliquot storage Store at -20°C or -80°C aliquot->storage

Caption: Workflow for preparing a stable stock solution of this compound.

G cluster_working Working Solution Preparation and Use stock Frozen Stock Aliquot (-20°C / -80°C) thaw Thaw Aliquot stock->thaw dilute Dilute in Aqueous Buffer thaw->dilute working Working Solution (Final Concentration) dilute->working use Use Immediately in Experiment working->use degradation Potential for Hydrolysis/ Degradation working->degradation

Caption: Recommended workflow for preparing and using aqueous working solutions.

Artifacts in electrophysiological recordings from caged compound photolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing caged compound photolysis in electrophysiological recordings. This guide provides answers to frequently asked questions and troubleshooting strategies to help you identify, minimize, and control for common artifacts encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of artifacts in electrophysiological recordings during caged compound photolysis?

A1: Artifacts in caged photolysis experiments can be broadly categorized into three main types:

  • Photoelectric & Photovoltaic Artifacts: These are caused by the interaction of the photolysis light (especially high-energy UV or blue light) with the microelectrode.[1][2] Light can eject electrons from the electrode's metal surface, generating a rapid, transient current or voltage change that is unrelated to physiological activity.[3][4] This effect is often more pronounced with metal electrodes than with glass pipettes.[1][2]

  • Thermal Artifacts: The high-intensity light source, such as a flash lamp or laser, can cause localized heating of the recording solution and the biological preparation.[2] This temperature change can alter the activity of temperature-sensitive ion channels or affect membrane properties, leading to shifts in baseline currents or firing rates.

  • Photochemical Artifacts: These artifacts arise from the chemical compounds themselves. The caged compound may not be completely inert before photolysis, or the byproducts generated during the uncaging reaction could be electrogenic or have off-target effects.[5] This is a particular concern when high concentrations of the caged compound are photolyzed.

Q2: How can I distinguish a genuine physiological response from a light-induced artifact?

A2: Differentiating a true signal from an artifact is critical. Key characteristics to look for include:

  • Latency and Kinetics: Photoelectric artifacts typically have a very short latency, appearing almost instantaneously with the light flash, and their kinetics are often much faster than typical biological responses.

  • Intensity Dependence: The amplitude of a light-induced artifact often scales linearly with the intensity of the photolysis light.[6] In contrast, physiological responses may saturate at high concentrations of the uncaged agonist.

  • Waveform Shape: Light-induced artifacts can have a distinct, often "W-shaped" or sharp monophasic waveform that is different from the characteristic shape of an action potential or synaptic current.[6]

  • All-or-None Behavior: Unlike the all-or-none nature of an action potential, artifacts will typically decrease in amplitude as light intensity is reduced.[6]

  • Control Experiments: The most definitive way to identify an artifact is to perform a series of control experiments, as detailed in the protocols section below.[7]

Q3: Can the byproducts of the uncaging reaction affect my recordings?

A3: Yes. The photolysis reaction cleaves the "cage" from the molecule of interest, but it also releases the cage itself as a byproduct. These byproducts are not always inert and can sometimes have their own biological or chemical effects, potentially confounding the interpretation of your results. It is essential to perform control experiments to account for these potential effects.

Troubleshooting Guide

Problem: I see a large, sharp, and immediate electrical signal in my recording as soon as I trigger the light flash, even before my compound could have acted.

  • Likely Cause: This is a classic presentation of a photoelectric artifact, where the light directly interacts with your recording electrode.[3][4]

  • Troubleshooting Steps:

    • Perform a Light Control: Apply the light flash without any caged compound present. If the artifact persists, it is light-induced.

    • Reduce Light Intensity: Lower the laser or flash lamp intensity to the minimum level required for sufficient uncaging. The artifact's amplitude should decrease with the light intensity.[6]

    • Shield the Electrode: Ensure that the light path is focused on the area of interest and avoids direct illumination of the electrode shaft.

    • Change Electrode Type: If using metal electrodes, consider switching to pulled glass micropipettes, which are reported to have smaller photoelectric artifacts.[1][4] Transparent graphene electrodes are also an advanced option designed to eliminate these artifacts.[2]

    • Subtract the Artifact: In some cases, you can record the artifact in a cell-free patch or just outside the cell and subtract this "template" artifact from your experimental recording, though this must be done with caution.[1]

Problem: After the light flash, my baseline current or voltage slowly drifts and does not return to the pre-flash level.

  • Likely Cause: This could be a thermal artifact due to localized heating or an effect of a long-lived, electrogenic byproduct from the photolysis reaction.

  • Troubleshooting Steps:

    • Monitor Temperature: If possible, use a micro-thermocouple to measure temperature changes near the preparation during photolysis.

    • Perform Vehicle/Byproduct Control: Apply the light flash to a solution containing an inert, structurally related caged compound that undergoes a similar photochemical reaction but does not release the active molecule. For example, caged inorganic phosphate can be a control for caged ATP. If the drift persists, it is likely due to the photochemical reaction itself or a byproduct.

    • Increase Perfusion Rate: A faster perfusion of the bath solution can help dissipate both heat and any locally accumulated byproducts.

Problem: My physiological response seems to vary inconsistently between trials, even with the same light intensity.

  • Likely Cause: This could be due to incomplete pre-equilibration of the caged compound, fluctuations in the light source intensity, or degradation of the compound.

  • Troubleshooting Steps:

    • Ensure Equilibration: Allow sufficient time for the caged compound to diffuse and equilibrate to a uniform concentration within the tissue or cell before starting photolysis.[8]

    • Monitor Light Source Power: Use a photodiode to measure the light intensity for each flash to ensure it is stable and consistent across trials.

    • Prepare Fresh Solutions: Caged compounds can degrade over time, especially when exposed to ambient light. Prepare fresh solutions regularly and protect them from light.

Quantitative Summary of Artifact Characteristics

The table below summarizes the typical characteristics of different artifact sources to aid in their identification.

Artifact SourceTypical LatencyDurationDependence on Light IntensityCommon Waveform
Photoelectric Effect < 1 ms (Instantaneous)Brief (ms)Scales linearlySharp, monophasic or biphasic spike
Thermal Effect Seconds to minutesLong-lastingDependent on total energy deliveredSlow drift or shift in baseline
Photochemical Byproduct Variable (ms to s)Variable (can be prolonged)Dependent on concentration uncagedUnpredictable, can be slow currents or shifts

Key Experimental Protocols

Protocol 1: Control for Light-Induced Artifacts

Objective: To isolate and characterize artifacts generated directly by the interaction of the photolysis light with the experimental setup.

Methodology:

  • Establish a stable electrophysiological recording (e.g., whole-cell patch-clamp) from the cell or tissue of interest.

  • Prepare two identical aliquots of extracellular and intracellular solution, one with and one without the caged compound.

  • Begin the experiment using the solutions without the caged compound.

  • Apply light flashes using the same intensity, duration, and frequency as planned for the actual experiment.

  • Record any resulting electrical signals. These represent the sum of photoelectric and thermal artifacts.

  • Compare these artifact recordings to those obtained during the experiment with the caged compound to distinguish the artifact from the physiological response. A more advanced version involves recording the light response with the pipette in the bath just outside the cell and subtracting this from the recording in the cell.[1]

Protocol 2: Control for Vehicle and Photochemical Byproduct Effects

Objective: To determine if the caged molecule itself (before photolysis) or the byproducts of the photochemical reaction have any biological effect.

Methodology:

  • Select an appropriate control compound. This should be a structurally related molecule that undergoes a similar photochemical reaction but does not release the bioactive substance of interest. For example, Diazo-3 can be used as a control for the Ca²⁺ chelator Diazo-2 as it has similar photochemical properties but low affinity for Ca²⁺ before or after photolysis.

  • Establish a stable recording and perfuse the preparation with the control caged compound.

  • Apply light flashes as you would in the main experiment.

  • Record any observed electrical activity. This signal represents the effect of the photochemical reaction and its byproducts, separate from the action of the intended bioactive molecule.

  • If a significant signal is observed, it must be considered when interpreting the results from the primary experiment.

Visual Guides

UncagingProcess cluster_pre Before Photolysis Caged Inert Caged Compound Light Light Flash (hν) Active Active Compound (Physiological Effect) Byproduct Photolysis Byproduct (Potential Artifact) Light->Active Light->Byproduct

Caption: The process of caged compound photolysis, yielding the active compound and a potentially electrogenic byproduct.

TroubleshootingWorkflow Start Artifact Observed During Photolysis Experiment Control_Light Step 1: Perform Light Control (Apply light without caged compound) Start->Control_Light Result_Light_Yes Artifact Persists Control_Light->Result_Light_Yes Yes Result_Light_No Artifact Disappears Control_Light->Result_Light_No No Conclusion_Light Conclusion: Artifact is Photoelectric or Thermal. Action: Reduce light intensity, shield electrode. Result_Light_Yes->Conclusion_Light Control_Byproduct Step 2: Perform Byproduct Control (Use inert caged analogue) Result_Light_No->Control_Byproduct Result_Byproduct_Yes Artifact Reappears Control_Byproduct->Result_Byproduct_Yes Yes Result_Byproduct_No Artifact Absent Control_Byproduct->Result_Byproduct_No No Conclusion_Byproduct Conclusion: Artifact is from photolysis byproducts or vehicle. Action: Note off-target effect, find alternative cage. Result_Byproduct_Yes->Conclusion_Byproduct Conclusion_Signal Conclusion: The observed signal is likely a genuine physiological response. Result_Byproduct_No->Conclusion_Signal

Caption: A logical workflow for troubleshooting and identifying the source of artifacts in photolysis experiments.

References

Validation & Comparative

A Comparative Efficacy Analysis of Caged Glutamate Compounds for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of neuroscience, the precise spatiotemporal control of neuronal activity is paramount to unraveling the complexities of neural circuits. Photolabile "caged" compounds, which release a bioactive molecule upon light stimulation, have become indispensable tools for achieving such control. Among these, caged glutamates are widely used to mimic synaptic transmission by releasing the principal excitatory neurotransmitter, L-glutamate, with high precision.

This guide provides a detailed comparison of the efficacy of various nitroindolinyl-based caged glutamate compounds, with a primary focus on the well-established 4-methoxy-7-nitroindolinyl-caged L-glutamate (MNI-caged glutamate). A direct comparison with 1-(6-Nitroindolin-1-yl)ethanone was not possible as the scientific literature does not contain evidence of its use as a caged glutamate compound. Therefore, this guide will compare MNI-caged glutamate with other relevant and well-characterized alternatives, namely 7-nitroindolinyl-caged L-glutamate (NI-caged glutamate) and 4-carboxymethoxy-5,7-dinitroindolinyl-caged L-glutamate (CDNI-caged glutamate), to inform researchers on the optimal choice for their experimental needs.

Quantitative Comparison of Photochemical Properties

The efficacy of a caged compound is determined by several key photochemical parameters. The quantum yield (Φ) represents the efficiency of photolysis, while the two-photon absorption cross-section (δ) indicates the efficiency of two-photon excitation. The following table summarizes these properties for MNI-caged glutamate and its alternatives.

Caged CompoundOne-Photon Quantum Yield (Φ)Two-Photon Cross-Section (δ) at ~720-730 nm (GM)Key Characteristics
MNI-caged glutamate 0.065 - 0.085[1]0.06[1][2]Well-established, good stability, 2.5-fold more efficient than NI-caged glutamate[1].
NI-caged glutamate ~0.03Not widely reportedPredecessor to MNI-caged glutamate, lower efficiency.
CDNI-caged glutamate ~0.5 - 0.6[2][3][4]Higher than MNI-caged glutamateHigh quantum yield, very efficient for two-photon uncaging[3][5].
MDNI-caged glutamate ~0.5[2][4]~5-6 times more effective than MNI-caged glutamate in cuvette[2][4]High quantum yield, but photolysis can be less clean[6].

Note: GM stands for Goeppert-Mayer units.

Experimental Protocols

Detailed methodologies are crucial for the successful application of caged compounds. Below are representative protocols for one-photon and two-photon uncaging of MNI-caged glutamate.

One-Photon Glutamate Uncaging

This protocol is adapted from studies investigating synaptic function in brain slices.

1. Preparation of Solutions:

  • Artificial Cerebrospinal Fluid (ACSF): Composed of (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2/5% CO2.

  • MNI-caged glutamate stock solution: Prepare a concentrated stock solution (e.g., 50 mM in water) and store at -20°C.

  • Working solution: Dilute the stock solution in ACSF to a final concentration of 200-500 µM for bath application.

2. Electrophysiological Recording:

  • Prepare acute brain slices (e.g., hippocampal or cortical) from rodents.

  • Perform whole-cell patch-clamp recordings from the neuron of interest. The internal solution typically contains a fluorescent dye (e.g., Alexa Fluor 488) to visualize the cell morphology.

3. Photostimulation:

  • Use a UV light source, such as a flash lamp or a UV laser (e.g., 355 nm or 365 nm), coupled to the microscope.

  • Deliver brief pulses of light (e.g., 1 ms) to the area of interest (e.g., a dendritic spine).

  • Monitor the postsynaptic response as an excitatory postsynaptic current (EPSC) or potential (EPSP).

Two-Photon Glutamate Uncaging

This protocol is designed for high-resolution mapping of glutamate receptors on dendritic spines.

1. Preparation of Solutions:

  • ACSF: Same as for one-photon uncaging.

  • MNI-caged glutamate working solution: A higher concentration is typically required for two-photon uncaging, usually in the range of 2.5-10 mM, bath-applied or locally perfused.[7]

2. Electrophysiological Recording and Imaging:

  • Perform whole-cell patch-clamp recordings from the neuron of interest, filled with a fluorescent indicator.

  • Use a two-photon microscope equipped with a mode-locked Ti:sapphire laser tuned to ~720-730 nm for uncaging MNI-glutamate.[1]

3. Photostimulation:

  • Deliver short laser pulses (e.g., 0.5-5 ms) to a diffraction-limited spot on a dendritic spine.

  • The laser power should be carefully calibrated to evoke physiological-like responses and avoid photodamage.

  • Record the uncaging-evoked EPSCs (uEPSCs) and correlate them with the structural properties of the stimulated spine.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the underlying biological mechanisms.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_recording Data Acquisition Brain Slice Brain Slice Patch-clamp Patch-clamp Brain Slice->Patch-clamp Neuron selection MNI-caged Glutamate Application MNI-caged Glutamate Application Patch-clamp->MNI-caged Glutamate Application Cell loading Two-Photon Laser Pulse Two-Photon Laser Pulse MNI-caged Glutamate Application->Two-Photon Laser Pulse Targeting Glutamate Uncaging Glutamate Uncaging Two-Photon Laser Pulse->Glutamate Uncaging Photolysis Electrophysiological Recording Electrophysiological Recording Glutamate Uncaging->Electrophysiological Recording Evokes uEPSC Fluorescence Imaging Fluorescence Imaging Glutamate Uncaging->Fluorescence Imaging Structural changes

Experimental workflow for two-photon glutamate uncaging.

Upon uncaging, glutamate activates postsynaptic receptors, initiating a cascade of intracellular signaling events. The primary receptors involved are AMPA, NMDA, and metabotropic glutamate receptors (mGluRs).

glutamate_signaling cluster_receptors Postsynaptic Receptors cluster_downstream Downstream Signaling Glutamate Glutamate AMPA Receptor AMPA Receptor Glutamate->AMPA Receptor NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor mGlu Receptor mGlu Receptor Glutamate->mGlu Receptor Na+ influx (Depolarization) Na+ influx (Depolarization) AMPA Receptor->Na+ influx (Depolarization) Ca2+ influx Ca2+ influx NMDA Receptor->Ca2+ influx Second Messengers (IP3, DAG) Second Messengers (IP3, DAG) mGlu Receptor->Second Messengers (IP3, DAG) Kinase Activation Kinase Activation Ca2+ influx->Kinase Activation Second Messengers (IP3, DAG)->Kinase Activation Gene Expression Gene Expression Kinase Activation->Gene Expression Synaptic Plasticity Synaptic Plasticity Kinase Activation->Synaptic Plasticity Gene Expression->Synaptic Plasticity

Glutamate receptor signaling pathways.

Conclusion

The choice of a caged glutamate compound is critical for the successful outcome of neuroscience experiments aiming to optically control neuronal activity. MNI-caged glutamate represents a robust and well-characterized tool for both one- and two-photon uncaging applications.[4] For experiments requiring higher photo-efficiency, particularly in two-photon microscopy, CDNI-caged glutamate offers a superior quantum yield.[3] Researchers should carefully consider the specific requirements of their experimental design, including the desired spatial resolution, temporal precision, and potential for off-target effects, when selecting the most appropriate caged glutamate compound.

References

A Comparative Analysis of Quantum Yields: MNI-Glu vs. CDNI-Glu for Neuroscientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise spatiotemporal control of neurotransmitter release is paramount. Caged compounds, such as MNI-Glu and CDNI-Glu, offer a powerful tool for the photostimulation of glutamate receptors. A critical parameter governing the efficiency of these photolabile molecules is their quantum yield (Φ), which dictates the number of glutamate molecules released per absorbed photon. This guide provides an objective comparison of the quantum yields of MNI-Glu and CDNI-Glu, supported by experimental data and detailed methodologies, to aid in the selection of the optimal caged glutamate for your research needs.

Quantitative Comparison of Photolysis Efficiency

The quantum yield of photolysis is a direct measure of the efficiency of a caged compound. A higher quantum yield translates to a greater release of the active molecule (glutamate) for a given amount of light, minimizing the required light exposure and potential phototoxicity. Below is a summary of the reported quantum yields for MNI-Glu and CDNI-Glu under physiological conditions.

Caged CompoundQuantum Yield (Φ)Experimental Conditions
MNI-Glu0.065 - 0.085Aqueous solution, pH 7.0 - 7.4
CDNI-Glu~0.5Aqueous solution, pH 7.4

As the data indicates, CDNI-Glu exhibits a significantly higher quantum yield, approximately six times greater than that of MNI-Glu.[1][2] This substantial difference in photo-release efficiency has important implications for experimental design, particularly in applications requiring high concentrations of uncaged glutamate or in light-sensitive preparations.

Experimental Protocols for Quantum Yield Determination

The determination of the quantum yield of a caged compound is a critical step in its characterization. The following outlines a generalized protocol for measuring the quantum yield of photolysis for compounds like MNI-Glu and CDNI-Glu using a comparative method with a well-characterized chemical actinometer.

Principle

The comparative method involves irradiating the sample of the caged compound and a chemical actinometer with a known quantum yield under identical conditions. By measuring the extent of the photochemical reaction in both the sample and the actinometer, the quantum yield of the sample can be calculated relative to the actinometer.

Materials and Equipment
  • Caged glutamate compound (MNI-Glu or CDNI-Glu) solution of known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Chemical actinometer solution with a well-characterized quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate).

  • Monochromatic light source (e.g., laser or a lamp with a monochromator) at a wavelength strongly absorbed by the caged compound.

  • UV-Vis spectrophotometer for measuring absorbance changes.

  • Quartz cuvettes.

  • Stirring apparatus for the cuvette holder.

Procedure
  • Preparation of Solutions: Prepare solutions of the caged glutamate and the chemical actinometer of known concentrations, ensuring their absorbance at the irradiation wavelength is within a linear range (typically < 0.2) to avoid inner filter effects.

  • Actinometry (Photon Flux Determination):

    • Fill a quartz cuvette with the actinometer solution and place it in the light path.

    • Irradiate the solution for a specific period while stirring.

    • Measure the change in absorbance of the actinometer solution at the appropriate wavelength using a UV-Vis spectrophotometer.

    • Calculate the number of photons absorbed by the actinometer using its known quantum yield and the measured photochemical change. This provides the photon flux of the light source.

  • Photolysis of the Caged Compound:

    • Replace the actinometer solution with the caged glutamate solution in an identical cuvette.

    • Irradiate the solution for the same period and under the same conditions as the actinometer.

    • Monitor the photolysis of the caged compound by measuring the decrease in its absorbance at its λmax or the appearance of a photoproduct.

  • Calculation of Quantum Yield:

    • Determine the number of moles of the caged compound that have been photolyzed from the change in absorbance and the molar extinction coefficient.

    • The quantum yield (Φ) is calculated using the following formula: Φ_sample = (moles of sample photolyzed / moles of actinometer reacted) * Φ_actinometer

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of glutamate uncaging, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_actinometry Actinometry cluster_photolysis Photolysis cluster_calc Calculation Sol_Prep Prepare Caged-Glu & Actinometer Solutions Irrad_Act Irradiate Actinometer Sol_Prep->Irrad_Act Actinometer Solution Irrad_Cage Irradiate Caged-Glu Sol_Prep->Irrad_Cage Caged-Glu Solution Spec_Cal Spectrophotometer Calibration Abs_Act Measure Absorbance Change Irrad_Act->Abs_Act Calc_Flux Calculate Photon Flux Abs_Act->Calc_Flux Calc_QY Calculate Quantum Yield Calc_Flux->Calc_QY Abs_Cage Measure Absorbance Change Irrad_Cage->Abs_Cage Abs_Cage->Calc_QY

Caption: Experimental workflow for determining the quantum yield of a caged compound.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dendrite Caged_Glu Caged Glutamate (MNI-Glu / CDNI-Glu) Glu Glutamate Caged_Glu->Glu Light Light (UV/Vis) Light->Caged_Glu Photolysis (Uncaging) iGluR Ionotropic Receptors (AMPA, NMDA) Glu->iGluR Binds to mGluR Metabotropic Receptors Glu->mGluR Binds to Ca_Influx Ca²⁺ Influx iGluR->Ca_Influx Opens ion channels Second_Mess Second Messengers (IP₃, DAG) mGluR->Second_Mess Activates G-protein Kinase_Act Kinase Activation (PKC, CaMKII) Ca_Influx->Kinase_Act Second_Mess->Kinase_Act Cellular_Resp Cellular Response Kinase_Act->Cellular_Resp Phosphorylation cascades

Caption: Signaling pathway activated by uncaged glutamate.

Conclusion

The choice between MNI-Glu and CDNI-Glu will ultimately depend on the specific requirements of the experiment. For applications demanding high photorelease efficiency and minimal light exposure, CDNI-Glu, with its substantially higher quantum yield, presents a clear advantage. However, MNI-Glu remains a viable and widely used tool, particularly in experimental setups where the lower quantum yield is not a limiting factor. By understanding the quantitative differences in their photochemical properties and the underlying experimental methodologies, researchers can make an informed decision to optimize their glutamate uncaging experiments for reliable and reproducible results.

References

A Comparative Guide to Two-Photon Cross-Sections of Caged Glutamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise spatiotemporal control of neurotransmitter release is a cornerstone of modern neuroscience research. Two-photon uncaging of glutamate, a technique that allows for the activation of glutamate receptors with subcellular resolution, has become an indispensable tool for studying synaptic function, plasticity, and neural circuitry.[1][2] The efficacy of this technique is critically dependent on the photophysical properties of the "caged" glutamate compound used. A key parameter is the two-photon action cross-section (δu), which represents the efficiency of glutamate photorelease upon two-photon excitation.

This guide provides an objective comparison of commonly used caged glutamates, focusing on their two-photon cross-sections and other relevant properties, supported by experimental data to aid researchers in selecting the optimal compound for their specific application.

Quantitative Comparison of Caged Glutamates

The selection of a caged glutamate is often a trade-off between uncaging efficiency, wavelength compatibility, and potential biological side effects. The following table summarizes key quantitative data for several popular caged glutamate compounds. A higher two-photon action cross-section (δu) indicates a more efficient release of glutamate, requiring less laser power and minimizing potential photodamage.[3]

Caged CompoundTwo-Photon Action Cross-Section (δu) [GM]Optimal Wavelength (nm)Quantum Yield (Φ)Key Characteristics & Notes
MNI-Glutamate 0.06 - 0.072 GM[4][5]~720 - 730 nm[5][6]~0.085Most widely used and well-characterized; chemically stable but a known antagonist of GABA-A receptors at concentrations used for uncaging.[5][6][7]
CDNI-Glutamate ~5x more efficient than MNI-Glu in situ[5][8]~720 nm[8][9]~0.5[8]Higher quantum yield leads to significantly greater uncaging efficiency compared to MNI-glutamate, allowing for lower concentrations or laser powers.[8]
MDNI-Glutamate ~5-6x more effective than MNI-Glu in cuvette[5]~720 nm~0.5[5][10]Designed for improved quantum yield.[5]
DNI-Glutamate Higher quantum yield (~7x) than MNI-Glu[11]~720 nm[11]HighReleases glutamate more rapidly than MNI-glutamate under two-photon irradiation.[11]
RuBi-Glutamate 0.11 - 0.29 GM[4]~800 nm[4][6][12]HighExcitable with visible light and two-photon excitation; red-shifted absorption is advantageous for some laser systems and reduces GABA-A antagonism compared to MNI-Glu at effective concentrations.[4][13]
Bhc-Glutamate 50 GM (absorption cross-section)[5][14]~740 nm[3]0.019[5][14]Very high two-photon absorption cross-section but low quantum yield and slow release kinetics (~10 ms), limiting its use for mimicking fast synaptic transmission.[5][14]
DEAC450-Glutamate >60x more efficient at 900nm vs 720nm[15]~900 nm[6][15]HighSpecifically designed for longer wavelength excitation, enabling two-color uncaging experiments when paired with compounds active at ~720 nm.[5][15]

Note: The Göppert-Mayer unit (GM) is 10⁻⁵⁰ cm⁴ s photon⁻¹. The in situ uncaging efficiency can be influenced by the cellular environment.

Signaling Pathway & Experimental Workflow

The process of two-photon glutamate uncaging involves delivering focused near-infrared laser light to a sample containing the caged compound. The non-linear nature of two-photon absorption confines the excitation and subsequent photorelease of glutamate to a femtoliter-sized focal volume, providing exceptional spatial precision.[5]

TwoPhotonUncaging cluster_0 Light Path cluster_1 Biological Sample cluster_2 Photochemical & Biological Response Laser Femtosecond Pulsed Laser (NIR Light) Objective Microscope Objective Laser->Objective Focused Beam Sample Dendritic Spine in Brain Slice with Caged Glutamate Objective->Sample Excitation TPA Two-Photon Absorption Sample->TPA Uncaging Photolysis (Uncaging) TPA->Uncaging Glutamate Free Glutamate + Cage Byproduct Uncaging->Glutamate Receptors Postsynaptic Glutamate Receptors Glutamate->Receptors Response Neuronal Response (e.g., EPSC, Ca²⁺ influx) Receptors->Response

Caption: Workflow of two-photon glutamate uncaging from laser excitation to neuronal response.

Experimental Protocols

The determination of the two-photon action cross-section (δu) is crucial for characterizing a caged compound. While methodologies can vary, a common approach involves a combination of photolysis experiments and electrophysiological or fluorescence-based measurements in a biologically relevant context, such as acute brain slices.

Objective: To quantify and compare the efficiency of glutamate photorelease from different caged compounds under two-photon excitation.

I. Preparation of Acute Brain Slices:

  • Anesthetize and decapitate a rodent (e.g., juvenile rat or mouse) in accordance with institutional animal care guidelines.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (ACSF).

  • Cut acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., hippocampus or cortex) using a vibratome.

  • Allow slices to recover in oxygenated ACSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes before transferring to room temperature.

II. Electrophysiological Recording and Two-Photon Uncaging:

  • Transfer a brain slice to the recording chamber of a two-photon microscope and continuously perfuse with oxygenated ACSF.

  • Perform whole-cell patch-clamp recordings from a target neuron (e.g., a CA1 pyramidal neuron).[8] The internal solution should contain a fluorescent dye (e.g., Alexa Fluor 594) to visualize neuronal morphology.

  • Bath-apply the caged glutamate compound (e.g., 2.5 mM MNI-Glutamate or 0.3 mM RuBi-Glutamate) to the ACSF.[12][13]

  • Identify a dendritic spine on the patched neuron using two-photon imaging.

  • Deliver a focused laser pulse (e.g., Ti:Sapphire laser tuned to 720 nm for MNI-Glu or 800 nm for RuBi-Glu) of short duration (e.g., 0.5-1 ms) targeted to the head of the selected spine.[1]

  • Record the resulting uncaging-evoked excitatory postsynaptic current (uEPSC) in voltage-clamp mode.

III. Data Acquisition and Analysis:

  • Measure the amplitude of the uEPSC for a given laser power and pulse duration.

  • To determine the two-photon action cross-section, measure the rate of photorelease at various laser powers. The uncaging rate should have a quadratic relationship with the laser intensity, which is a hallmark of a two-photon process.[3][16]

  • Perform a side-by-side comparison by perfusing different caged compounds onto the same neuron and measuring the uEPSCs evoked under identical laser parameters.[5][8] This "blind" comparison can reveal the relative efficiency of the compounds in a controlled biological setting.

  • The relative efficiency can be calculated by comparing the uEPSC amplitudes or by determining the laser power required to elicit a response of a specific magnitude. For instance, studies have shown that the current responses from CDNI-Glu are dramatically larger than for MNI-Glu under the same conditions, indicating a much higher uncaging efficiency.[5][8]

This standardized approach allows for the direct comparison of the functional efficacy of different caged glutamates, providing invaluable data for selecting the most appropriate tool for probing synaptic function with light.

References

A Comparative Guide to the Validation of Glutamate Release from Nitroindolinyl-Based Caged Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The precise spatiotemporal control of neurotransmitter release is a cornerstone of modern neuroscience research. "Caged" compounds, which are biologically inert molecules that release a bioactive substance upon photolysis, have emerged as indispensable tools for studying synaptic transmission and plasticity. Among these, derivatives of 1-(6-Nitroindolin-1-yl)ethanone and related nitroindolines are prominent for their efficient photo-release of glutamate, the primary excitatory neurotransmitter in the central nervous system. This guide provides a comparative analysis of key nitroindolinyl-based caged glutamate compounds, detailing their performance, supporting experimental data, and methodologies for their validation.

Comparative Analysis of Nitroindolinyl-Based Caged Glutamates

Several nitroindoline derivatives have been developed to offer improved photochemical properties, such as higher quantum yields and faster release kinetics, crucial for mimicking physiological glutamate signaling. The table below summarizes the key quantitative parameters for some of the most widely used compounds in this class, offering a direct comparison of their efficacy.

Caged CompoundAbbreviationOne-Photon Quantum Yield (Φ)Two-Photon Uncaging Cross-Section (δu) (GM)Wavelength for Uncaging (nm)Key Characteristics
4-Methoxy-7-nitroindolinyl-glutamateMNI-Glu~0.08~0.07350 (1P), 720 (2P)Widely used, but shows antagonism at GABAA receptors.[1]
4-Methoxy-5,7-dinitroindolinyl-glutamateMDNI-Glu~0.47~0.07350 (1P), 720 (2P)Higher one-photon photosensitivity than MNI-Glu, but photolysis can be less "clean".[2]
4-Carboxymethoxy-5,7-dinitroindolinyl-glutamateCDNI-Glu≥ 0.5~0.35350 (1P), 720-740 (2P)High quantum yield and improved water solubility.[3][4] Can interfere with GABAA receptors.[3]
α-CDNI-Glu---350 (1P)Caged at the α-carboxy group; similar photolysis time to CDNI-Glu.[3]
N-CDNI-Glu---350 (1P)Caged at the α-amino group; significantly slower photolysis compared to CDNI-Glu.[3]

Experimental Protocols for Validation of Glutamate Release

The validation of glutamate release from caged compounds is critical to ensure that the observed physiological effects are due to the released glutamate and not artifacts of the caging group or the photolysis process itself. Below are detailed methodologies for key experiments.

Photochemical Characterization

Objective: To determine the rate and efficiency of glutamate photorelease.

Methodology: UV-Visible Spectroscopy and ¹H NMR

  • Sample Preparation: Prepare a solution of the caged glutamate compound (e.g., 20-80 µM in deionized water or a suitable buffer at pH 7).[3]

  • UV-Vis Spectroscopy:

    • Record an initial UV-Vis absorption spectrum of the solution.

    • Irradiate the sample with a light source at the appropriate wavelength (e.g., 350 nm) for a defined period.[3]

    • Record the UV-Vis spectrum at regular intervals during photolysis to observe the decrease in the absorbance of the caged compound and the appearance of the photoproducts.[3]

  • ¹H NMR Spectroscopy:

    • Prepare a higher concentration sample (e.g., 1.5 mM in D₂O) for NMR analysis.[3]

    • Acquire a baseline ¹H NMR spectrum.

    • Irradiate the sample and acquire spectra at various time points.

    • Monitor the disappearance of proton signals corresponding to the caged compound and the emergence of signals from free glutamate to quantify the rate of photolysis.[3]

Electrophysiological Recording in Brain Slices

Objective: To measure the physiological response to photoreleased glutamate at the cellular level.

Methodology: Two-Photon Uncaging and Whole-Cell Patch-Clamp

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cerebellar) from a rodent model.

  • Loading: Bath-apply the caged glutamate compound (e.g., 2 mM CDNI-Glu) to the brain slice.[3]

  • Cell Identification: Identify a target neuron (e.g., a CA1 pyramidal cell) for recording.[3]

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration to record membrane potential or current.

  • Two-Photon Uncaging: Use a Ti:sapphire laser tuned to the appropriate wavelength (e.g., 720 nm) to deliver precise, localized photolysis pulses to specific dendritic spines.[4][5][6]

  • Data Acquisition: Record the evoked excitatory postsynaptic potentials (EPSPs) or currents (EPSCs).[1] The amplitude and kinetics of these responses provide a measure of the amount and time course of glutamate release.

  • Pharmacological Validation: Confirm that the recorded responses are mediated by glutamate receptors by applying specific antagonists (e.g., for AMPA and NMDA receptors), which should block the uncaging-evoked responses.[3]

Fluorometric Assay for Glutamate Release

Objective: To quantify the amount of glutamate released from a population of nerve terminals (synaptosomes).

Methodology: Enzyme-Coupled Fluorescence Assay

  • Synaptosome Preparation: Isolate synaptosomes from brain tissue (e.g., rat cerebral cortex).[7]

  • Assay Mixture: Resuspend the synaptosomes in a buffered solution containing:

    • Glutamate dehydrogenase (GDH)

    • NADP⁺

    • CaCl₂[7]

  • Stimulation: Induce glutamate release using a depolarizing agent like 4-aminopyridine (4-AP).[7]

  • Fluorescence Measurement: Monitor the increase in fluorescence (excitation ~340 nm, emission ~460 nm) in real-time. The released glutamate is converted by GDH to α-ketoglutarate, which reduces NADP⁺ to the fluorescent NADPH. The rate of fluorescence increase is proportional to the rate of glutamate release.[7]

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and underlying biological pathways.

cluster_photolysis Photolysis Caged Glutamate Caged Glutamate Free Glutamate Free Glutamate Caged Glutamate->Free Glutamate Byproducts Byproducts Caged Glutamate->Byproducts UV/Visible Light UV/Visible Light UV/Visible Light->Caged Glutamate Irradiation

Caption: The process of photolytic release of glutamate from a caged compound.

cluster_workflow Two-Photon Uncaging Workflow Brain Slice Preparation Brain Slice Preparation Bath Application of Caged-Glu Bath Application of Caged-Glu Brain Slice Preparation->Bath Application of Caged-Glu Step 1 Whole-Cell Patch-Clamp Whole-Cell Patch-Clamp Bath Application of Caged-Glu->Whole-Cell Patch-Clamp Step 2 Targeted Laser Pulse Targeted Laser Pulse Whole-Cell Patch-Clamp->Targeted Laser Pulse Step 3 Glutamate Release Glutamate Release Targeted Laser Pulse->Glutamate Release Step 4 Receptor Activation Receptor Activation Glutamate Release->Receptor Activation Step 5 Record EPSP/EPSC Record EPSP/EPSC Receptor Activation->Record EPSP/EPSC Step 6 Data Analysis Data Analysis Record EPSP/EPSC->Data Analysis Step 7

Caption: Experimental workflow for validating glutamate release using two-photon uncaging.

cluster_pathway Postsynaptic Signaling Cascade Photoreleased Glutamate Photoreleased Glutamate NMDA Receptor NMDA Receptor Photoreleased Glutamate->NMDA Receptor AMPA Receptor AMPA Receptor Photoreleased Glutamate->AMPA Receptor Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Na+ Influx Na+ Influx AMPA Receptor->Na+ Influx Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling Depolarization Depolarization Na+ Influx->Depolarization Depolarization->NMDA Receptor Relieves Mg2+ block

Caption: Signaling pathway activated by photoreleased glutamate at a postsynaptic terminal.

References

MNI-Caged Glutamate: A Comparative Guide for Neuroscientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise spatiotemporal control of neurotransmitter release is paramount for dissecting neural circuits and understanding synaptic function. Caged compounds, which are photoactivatable neurotransmitters, offer an unparalleled tool for achieving this control. Among these, MNI-caged glutamate has emerged as a widely used tool for studying excitatory neurotransmission. This guide provides an objective comparison of MNI-caged glutamate with other available caged neurotransmitters, supported by experimental data and detailed protocols.

Performance Comparison of Caged Glutamates

The efficacy of a caged neurotransmitter is determined by several key photophysical and chemical properties. These include the quantum yield (Φ), which represents the efficiency of photorelease upon photon absorption, the two-photon absorption cross-section (δ₂), crucial for high-resolution three-dimensional uncaging, the rate of hydrolysis, which affects the stability of the compound in physiological solutions, and its biological inertness. The following table summarizes these critical parameters for MNI-caged glutamate and other commonly used caged glutamates.

Caged CompoundOne-Photon Wavelength (λmax, nm)Quantum Yield (Φ)Two-Photon Wavelength (λmax, nm)Two-Photon Cross-Section (δ₂, GM)Hydrolysis StabilityGABAA Receptor Antagonism
MNI-Glutamate ~330-350[1][2][3]0.065 - 0.085[1][2][4]~720-730[2][4][5]0.06[2][4][5]High, stable at neutral pH[1][4]Yes, IC₅₀ ≈ 0.5 mM[1]
CDNI-Glutamate ~330~0.5[6][7][8]~7200.06Moderate, slow hydrolysisYes
RuBi-Glutamate ~4500.13~8000.14HighYes, IC₅₀ ≈ 7.7 µM
DEAC450-Glutamate ~4500.39~9000.5GoodYes, IC₅₀ ≈ 33 µM

Key Advantages and Disadvantages

MNI-caged L-glutamate stands out for its well-characterized properties, commercial availability, and extensive use in the field, making it a reliable choice for many applications. Its high stability at physiological pH and rapid photorelease kinetics are significant advantages[1][4][5]. However, a notable drawback is its antagonism of GABAA receptors at concentrations typically used for two-photon uncaging, which can complicate the interpretation of results in studies of inhibitory circuits[5][9].

CDNI-caged glutamate offers a significantly higher quantum yield compared to MNI-glutamate, meaning more efficient glutamate release per photon absorbed[6][7][8]. This can be advantageous for reducing light-induced toxicity. However, it also exhibits GABAA receptor antagonism[7][8].

RuBi-Glutamate and DEAC450-Glutamate are excitable at longer wavelengths, which can be beneficial for deeper tissue penetration and reduced phototoxicity[5]. DEAC450-glutamate, in particular, has a large two-photon cross-section, making it highly efficient for two-photon uncaging[10]. Both, however, also show inhibitory effects on GABAA receptors.

Experimental Methodologies

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data when working with caged compounds. Below are methodologies for key experiments.

Measuring Quantum Yield of Photorelease

The quantum yield (Φ) is the efficiency of a photochemical reaction. It is the ratio of the number of molecules that undergo a specific reaction to the number of photons absorbed.

Protocol:

  • Sample Preparation: Prepare a solution of the caged compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration that gives an absorbance of approximately 0.1 at the wavelength of maximum absorption (λmax).

  • Actinometry: Use a well-characterized chemical actinometer, such as potassium ferrioxalate, to determine the photon flux of the light source at the excitation wavelength.

  • Photolysis: Irradiate the sample solution and the actinometer solution under identical conditions (e.g., same light source, geometry, and irradiation time).

  • Analysis:

    • For the actinometer, measure the change in absorbance to determine the number of photons absorbed.

    • For the caged compound, quantify the amount of photoreleased neurotransmitter using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or a specific enzymatic assay.

  • Calculation: The quantum yield is calculated using the following formula: Φ = (moles of neurotransmitter released) / (moles of photons absorbed)

Determining Two-Photon Cross-Section

The two-photon cross-section (δ₂) is a measure of the probability of a molecule simultaneously absorbing two photons.

Protocol:

  • Reference Standard: Use a well-characterized fluorescent dye with a known two-photon absorption spectrum and cross-section (e.g., fluorescein or rhodamine B) as a reference standard.

  • Two-Photon Excited Fluorescence (TPEF) Measurement:

    • Prepare solutions of the caged compound and the reference standard at the same concentration in the same solvent.

    • Using a femtosecond pulsed laser, measure the TPEF intensity of both the sample and the reference standard over a range of excitation wavelengths.

  • Data Analysis: The two-photon cross-section of the caged compound (δ₂,sample) can be calculated relative to the reference standard (δ₂,ref) using the following equation: δ₂,sample = δ₂,ref * (I_sample / I_ref) * (Φ_ref / Φ_sample) where I is the integrated TPEF intensity and Φ is the fluorescence quantum yield.

Assessing Hydrolysis Rate

The stability of a caged compound in aqueous solution is critical for its use in biological experiments.

Protocol:

  • Sample Incubation: Prepare a solution of the caged compound in a physiological buffer (e.g., artificial cerebrospinal fluid, ACSF) at a known concentration. Incubate the solution at a controlled temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Quantification: Analyze the concentration of the intact caged compound and the released neurotransmitter in each aliquot using HPLC.

  • Data Analysis: Plot the concentration of the caged compound as a function of time. The rate of hydrolysis can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Evaluating Receptor Activation Efficiency via Electrophysiology

This protocol assesses the ability of the uncaged neurotransmitter to activate its target receptors on a neuron.

Protocol:

  • Slice Preparation: Prepare acute brain slices from a region of interest (e.g., hippocampus).

  • Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a neuron in the slice.

  • Application of Caged Compound: Bath-apply the caged neurotransmitter at a concentration suitable for uncaging (e.g., 1-5 mM for MNI-glutamate).

  • Photostimulation: Use a focused light source (e.g., a UV laser for one-photon uncaging or a Ti:sapphire laser for two-photon uncaging) to deliver a brief light pulse to a specific location near the recorded neuron (e.g., onto a dendritic spine).

  • Data Acquisition: Record the postsynaptic currents (PSCs) or postsynaptic potentials (PSPs) evoked by the photoreleased neurotransmitter.

  • Analysis: Measure the amplitude, rise time, and decay kinetics of the light-evoked responses. These parameters provide a quantitative measure of receptor activation efficiency.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental setups and biological pathways.

experimental_workflow cluster_preparation Sample Preparation cluster_experiment Two-Photon Uncaging Experiment cluster_analysis Data Analysis Brain Slice Brain Slice Patch-Clamp Patch-Clamp Brain Slice->Patch-Clamp Caged Compound Solution Caged Compound Solution Caged Compound Solution->Patch-Clamp Data Acquisition Data Acquisition Patch-Clamp->Data Acquisition Laser Stimulation Laser Stimulation Laser Stimulation->Patch-Clamp Electrophysiological Analysis Electrophysiological Analysis Data Acquisition->Electrophysiological Analysis

Fig. 1: Workflow for a two-photon uncaging experiment.

LTP_pathway Uncaged Glutamate Uncaged Glutamate NMDA Receptor NMDA Receptor Uncaged Glutamate->NMDA Receptor AMPA Receptor AMPA Receptor Uncaged Glutamate->AMPA Receptor Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx CaMKII Activation CaMKII Activation Ca2+ Influx->CaMKII Activation AMPAR Trafficking AMPAR Trafficking CaMKII Activation->AMPAR Trafficking LTP Expression LTP Expression AMPAR Trafficking->LTP Expression

Fig. 2: Signaling pathway for LTP induction via glutamate uncaging.

References

Off-Target Pharmacology of Nitroindolinyl Cages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitroindolinyl-based photoremovable protecting groups, or "cages," are invaluable tools in neuroscience and pharmacology, enabling precise spatiotemporal control over the release of bioactive molecules. However, the utility of these cages can be compromised by unintended interactions with biological targets other than the caged molecule's intended receptor. This guide provides a comprehensive comparison of the off-target pharmacology of different nitroindolinyl cages, with a focus on their well-documented antagonism of GABA-A receptors.

Quantitative Comparison of Off-Target Effects

A significant off-target effect of several nitroindolinyl-caged compounds is the blockade of GABA-A receptors. This is particularly relevant when using these compounds at the high concentrations often required for two-photon uncaging experiments. The following table summarizes the available quantitative data on the inhibitory potency (IC50) of various nitroindolinyl cages and other relevant caged compounds on GABA-A receptors.

Caged CompoundCage TypeCaged MoleculeOff-TargetIC50 (µM)Reference(s)
MNI-caged glutamate 4-Methoxy-7-nitroindolinylGlutamateGABA-A Receptor110[1]
dcMNI-Glu Dicarboxylate-modified MNIGlutamateGABA-A Receptor~220-367 (50-70% reduction from MNI-Glu)[2]
RuBi-GABA Ruthenium-bipyridine-triphenylphosphineGABAGABA-A Receptor4[1]

Note: Data for NI-caged glutamate, CDNI-caged GABA, and BIST-caged GABA are limited to qualitative descriptions of GABA-A receptor antagonism. Further quantitative studies are needed to determine their precise IC50 values.

Experimental Protocols

To aid researchers in assessing the off-target pharmacology of nitroindolinyl cages, detailed protocols for key experimental assays are provided below.

Protocol 1: Competitive Radioligand Binding Assay for GABA-A Receptor Antagonism

This assay determines the affinity of a test compound (the caged molecule) for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Rat brain membrane preparation (source of GABA-A receptors)

  • Radioligand (e.g., [3H]GABA or [3H]Muscimol)

  • Unlabeled GABA (for determining non-specific binding)

  • Test compound (nitroindolinyl-caged molecule)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in a sucrose buffer and centrifuge to pellet cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension in buffer and centrifugation to remove endogenous GABA.[3]

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Radioligand + membrane preparation.

      • Non-specific Binding: Radioligand + membrane preparation + a high concentration of unlabeled GABA (e.g., 10 mM).[3]

      • Competition: Radioligand + membrane preparation + varying concentrations of the test compound.

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 45 minutes).[3]

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[4]

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Functional Assessment of GABA-A Receptor Antagonism

This protocol directly measures the functional effect of the caged compound on GABA-A receptor-mediated currents in neurons.

Materials:

  • Acute brain slices or cultured neurons

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for the patch pipette

  • Patch-clamp rig with amplifier, digitizer, and microscope

  • Drug perfusion system

  • GABA

  • Test compound (nitroindolinyl-caged molecule)

Procedure:

  • Preparation:

    • Prepare acute brain slices or culture neurons expressing GABA-A receptors.

    • Place the preparation in the recording chamber and perfuse with aCSF.

    • Pull glass micropipettes for patch-clamp recording and fill with internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Voltage-clamp the neuron at a holding potential of -70 mV.

    • Apply a brief pulse of GABA to elicit a GABA-A receptor-mediated inward current (I_GABA).

    • After obtaining a stable baseline I_GABA, co-apply the test compound at various concentrations with the same GABA pulse.

    • Record the amplitude of I_GABA in the presence of the test compound.

    • Wash out the test compound and ensure the I_GABA returns to the baseline level.

  • Data Analysis:

    • Measure the peak amplitude of I_GABA in the absence and presence of different concentrations of the test compound.

    • Calculate the percentage of inhibition of I_GABA for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the GABA-evoked current.

Signaling Pathways and Experimental Workflows

The primary off-target interaction of nitroindolinyl cages identified to date is the antagonism of GABA-A receptors, which directly impacts the GABAergic signaling pathway.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA_pre GABA GAD->GABA_pre Synthesizes GABA_vesicle GABA Vesicle GABA_cleft GABA GABA_vesicle->GABA_cleft Release GABA_pre->GABA_vesicle Packaged into GABA_A_Receptor GABA-A Receptor (Ion Channel) GABA_cleft->GABA_A_Receptor Binds to Cage Nitroindolinyl Cage (e.g., MNI-Glu) Cage->GABA_A_Receptor Blocks Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to

Caption: Off-target antagonism of the GABA-A receptor by a nitroindolinyl cage.

The diagram above illustrates the GABAergic signaling pathway and the point of off-target intervention by nitroindolinyl cages. Under normal physiological conditions, the neurotransmitter GABA is synthesized from glutamate, packaged into vesicles, and released into the synaptic cleft. GABA then binds to post-synaptic GABA-A receptors, which are ligand-gated chloride ion channels. The influx of chloride ions leads to hyperpolarization of the postsynaptic neuron, resulting in an inhibitory effect. Nitroindolinyl cages, such as MNI-caged glutamate, can act as antagonists at the GABA-A receptor, blocking the binding of GABA and thereby reducing the inhibitory signal.

Off_Target_Screening_Workflow cluster_workflow Experimental Workflow for Off-Target Pharmacology Assessment start Select Nitroindolinyl Caged Compound binding_assay Competitive Radioligand Binding Assay start->binding_assay electrophysiology Whole-Cell Patch-Clamp Electrophysiology start->electrophysiology data_analysis Data Analysis (IC50 Determination) binding_assay->data_analysis electrophysiology->data_analysis comparison Compare IC50 Values Across Different Cages data_analysis->comparison conclusion Assess Off-Target Liability comparison->conclusion

Caption: Workflow for assessing the off-target pharmacology of nitroindolinyl cages.

This workflow outlines the key steps in evaluating the off-target effects of nitroindolinyl cages. The process begins with the selection of the caged compound of interest. Two primary experimental approaches are then employed: competitive radioligand binding assays to determine the binding affinity to potential off-targets, and whole-cell patch-clamp electrophysiology to assess the functional consequences of this binding. The data from these experiments are analyzed to determine the IC50 values, which are then compared across different cages to provide a relative measure of their off-target liability. This comprehensive assessment is crucial for selecting the most appropriate caged compound for a given research application and for interpreting experimental results accurately.

References

A Comparative Analysis of One-Photon vs. Two-Photon Uncaging of MNI-Glutamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise release of bioactive molecules is paramount. Photochemical uncaging, a technique that uses light to activate inert "caged" compounds, offers unparalleled spatiotemporal control. This guide provides a detailed comparison of one-photon and two-photon uncaging of 4-methoxy-7-nitroindolinyl-caged glutamate (MNI-glutamate), a widely used tool for studying glutamatergic signaling.

This analysis delves into the fundamental principles, quantitative performance, and experimental considerations of both techniques, supported by experimental data to aid in the selection of the optimal uncaging strategy for your research needs.

Fundamental Principles: One-Photon vs. Two-Photon Excitation

The activation of MNI-glutamate hinges on the absorption of light by its photolabile protecting group. The key distinction between one-photon and two-photon uncaging lies in the mechanism of this light absorption.

One-Photon (1P) Uncaging: In this conventional method, a single, high-energy photon (typically in the UV-A or blue range, ~350-410 nm for MNI-glutamate) is absorbed by the caging group, leading to its cleavage and the release of glutamate.[1][2] This process is linear, meaning the rate of uncaging is directly proportional to the intensity of the incident light.[3]

Two-Photon (2P) Uncaging: This technique utilizes the near-simultaneous absorption of two lower-energy, longer-wavelength photons (typically in the near-infrared range, ~720 nm for MNI-glutamate) to achieve the same excited state as one-photon absorption.[1][4] The probability of this non-linear process is proportional to the square of the light intensity.[3] This quadratic relationship confines the uncaging event to the tiny focal volume of a high-numerical-aperture objective, where photon density is highest.[1][4]

Quantitative Performance Metrics

The choice between one-photon and two-photon uncaging often depends on the desired spatial resolution, uncaging efficiency, and potential for photodamage. The following table summarizes key performance metrics based on experimental findings.

ParameterOne-Photon (1P) UncagingTwo-Photon (2P) UncagingReferences
Excitation Wavelength ~350 - 410 nm (UV-A/Blue)~720 nm (Near-Infrared)[2][5][6]
Spatial Resolution (Axial) Poor (excitation along the entire light path)High (~1-2 µm)[1][7]
Spatial Resolution (Lateral) Limited by diffraction (~0.5 µm with focused laser)High (~0.5 µm)[5][7]
Tissue Penetration Low (significant scattering and absorption)High (less scattering at longer wavelengths)[3]
Photodamage Higher potential for out-of-focus damageReduced out-of-focus photodamage[3][8]
Uncaging Efficiency High quantum yieldLower two-photon absorption cross-section[6]
MNI-Glutamate Concentration Micromolar (µM) to low millimolar (mM) rangeHigher millimolar (mM) range often required[5][6][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible uncaging experiments. Below are generalized protocols for both one-photon and two-photon uncaging of MNI-glutamate in acute brain slices, a common application.

One-Photon Laser Uncaging of MNI-Glutamate

This protocol describes localized uncaging using a continuous wave laser.

1. Slice Preparation:

  • Prepare acute brain slices (e.g., hippocampal or cortical) of desired thickness (e.g., 300 µm) from the animal model of choice.

  • Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

2. Electrophysiology:

  • Perform whole-cell patch-clamp recordings from the neuron of interest.

  • Fill the patch pipette with an internal solution containing a fluorescent dye for visualization.

3. MNI-Glutamate Application:

  • Bath-apply MNI-glutamate at a concentration of 660-670 µM.[5]

4. Uncaging Procedure:

  • Use a continuous wave laser with a wavelength of approximately 410 nm.[5]

  • Direct the laser beam to the desired location (e.g., the soma of the patched neuron).

  • Deliver laser pulses of varying durations (e.g., 1-5 ms) to evoke glutamate-mediated currents.[5]

  • Record the resulting postsynaptic currents.

Two-Photon Uncaging of MNI-Glutamate at Single Spines

This protocol outlines the procedure for high-resolution uncaging at individual dendritic spines.

1. Slice Preparation and Electrophysiology:

  • Follow the same procedures as for one-photon uncaging.

2. MNI-Glutamate Application:

  • Bath-apply MNI-glutamate at a higher concentration, typically 2.5 mM to 3.8 mM.[5][6][9]

3. Two-Photon Microscopy and Uncaging:

  • Use a two-photon microscope equipped with a mode-locked Ti:sapphire laser tuned to approximately 720 nm.[1][4]

  • Identify a dendrite and individual spines using two-photon imaging.

  • Position the laser spot at the desired spine.

  • Deliver short laser pulses (e.g., 0.5-2 ms) to uncage glutamate.

  • Record the uncaging-evoked excitatory postsynaptic potentials (uEPSPs).[10]

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the fundamental differences between the uncaging techniques and the subsequent signaling cascade.

Experimental_Workflow cluster_setup Experimental Setup cluster_1p One-Photon Uncaging cluster_2p Two-Photon Uncaging slice Prepare Brain Slice patch Patch-Clamp Neuron slice->patch mni Apply MNI-Glutamate patch->mni laser_1p 410 nm CW Laser mni->laser_1p laser_2p 720 nm Pulsed Laser mni->laser_2p uncage_1p Deliver Laser Pulse (1-5 ms) laser_1p->uncage_1p record_1p Record Postsynaptic Current uncage_1p->record_1p uncage_2p Deliver Laser Pulse (0.5-2 ms) laser_2p->uncage_2p record_2p Record uEPSP uncage_2p->record_2p Glutamate_Signaling cluster_uncaging Uncaging Event cluster_receptor Receptor Activation cluster_downstream Downstream Signaling MNI MNI-Glutamate Glu Glutamate (Released) MNI->Glu Photolysis Light Light (1P or 2P) Light->Glu iGluR Ionotropic Receptors (AMPA, NMDA) Glu->iGluR mGluR Metabotropic Receptors (mGluRs) Glu->mGluR Ion Ion Flux (Na+, Ca2+) iGluR->Ion Second Second Messengers (IP3, DAG) mGluR->Second Depol Membrane Depolarization Ion->Depol Ca Intracellular Ca2+ Release Second->Ca

References

A Comparative Guide to MNI-Glutamate and DEAC450-Glutamate for Two-Color Uncaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging photostimulation techniques, the choice of caged compounds is critical for the precise spatiotemporal control of neurotransmitter release. This guide provides a detailed comparison of two widely used caged glutamates, MNI-glutamate and DEAC450-glutamate, with a focus on their application in two-color uncaging experiments.

Two-color, or orthogonal, uncaging allows for the independent activation of two different molecules at the same location or at different locations within a sample, providing a powerful tool to dissect complex biological processes. MNI-glutamate and DEAC450-glutamate have emerged as a popular pair for such experiments due to their well-separated two-photon excitation spectra.[1][2][3][4][5][6][7][8] This guide presents a comprehensive analysis of their performance characteristics, supported by experimental data and detailed protocols to aid in experimental design and execution.

Performance Comparison at a Glance

The selection of a caged compound hinges on several key photophysical and biological parameters. The following table summarizes the critical properties of MNI-glutamate and DEAC450-glutamate for two-photon uncaging.

PropertyMNI-GlutamateDEAC450-GlutamateReference
Two-Photon Absorption Max (λ2P max) ~720 nm~900 nm[1][2]
One-Photon Absorption Max (λ1P max) ~330 nm~450 nm[3]
Quantum Yield (Φu) 0.0850.39[3]
Two-Photon Uncaging Cross-Section (δu) 0.06 GM0.5 GM[3]
Recommended Uncaging Wavelength 720-740 nm900 nm[2][3]
GABA-A Receptor Antagonism (IC50) ~105 µM~33 µM[3]
Chemical Stability at pH 7.4 HighHigh[2][3]

Key Performance Attributes

Wavelength Selectivity: The primary advantage of using MNI-glutamate and DEAC450-glutamate in tandem is their distinct two-photon absorption maxima, separated by approximately 180 nm.[1][2] MNI-glutamate is efficiently uncaged with near-infrared light around 720 nm, a wavelength at which DEAC450-glutamate exhibits very low two-photon absorption.[2][3][4][5][6][7][8] Conversely, DEAC450-glutamate is optimally excited at 900 nm, a wavelength where MNI-glutamate is essentially photostable.[2][3][4] This spectral separation allows for the independent release of glutamate from each caged compound with minimal crosstalk, enabling the investigation of how two distinct synaptic inputs integrate.[2][4][9]

Uncaging Efficiency: The efficiency of photorelease is a product of the uncaging cross-section and the quantum yield. DEAC450-glutamate exhibits a significantly higher quantum yield (0.39) compared to MNI-glutamate (0.085).[3] Furthermore, the two-photon uncaging cross-section of DEAC450-glutamate (0.5 GM) is over eight times larger than that of MNI-glutamate (0.06 GM).[3] This translates to a much higher overall uncaging efficiency for DEAC450-glutamate, meaning that lower laser powers are required to release the same amount of glutamate, which can help to reduce phototoxicity in sensitive biological samples.

Biological Considerations: A significant drawback of many caged compounds, including both MNI-glutamate and DEAC450-glutamate, is their off-target pharmacological effects. Both compounds have been shown to act as antagonists at GABA-A receptors.[1][2][3][4][10] Notably, DEAC450-glutamate has a higher affinity for GABA-A receptors (IC50 of ~33 µM) compared to MNI-glutamate (IC50 of ~105 µM).[3] This is an important consideration for experimental design, as the concentrations used for uncaging could potentially interfere with inhibitory neurotransmission. Researchers should carefully titrate the concentrations of the caged compounds and consider including appropriate controls to account for these off-target effects. Both MNI-glutamate and DEAC450-glutamate are reported to be highly stable at physiological pH.[2][3]

Experimental Protocols

The following are generalized protocols for two-color glutamate uncaging using MNI-glutamate and DEAC450-glutamate in acute brain slices. The specific parameters may need to be optimized for different experimental setups and biological preparations.

Preparation of Caged Glutamate Solutions
  • Stock Solutions: Prepare high-concentration stock solutions of MNI-glutamate and DEAC450-glutamate in a suitable buffer (e.g., HEPES-buffered saline). Store frozen in small aliquots, protected from light.

  • Working Solution: On the day of the experiment, dilute the stock solutions into the artificial cerebrospinal fluid (ACSF) to the final working concentration. Typical working concentrations for two-photon uncaging are in the range of 2.5-10 mM for MNI-glutamate and 0.25 mM for DEAC450-glutamate.[1][3][5] The solution should be continuously perfused over the brain slice.

Two-Photon Uncaging and Electrophysiological Recording
  • Slice Preparation: Prepare acute brain slices using standard vibratome sectioning techniques.

  • Cell Identification and Patching: Identify target neurons (e.g., pyramidal neurons) using infrared differential interference contrast (IR-DIC) microscopy. Perform whole-cell patch-clamp recordings to monitor postsynaptic currents evoked by glutamate uncaging.

  • Laser Setup: Use a two-photon microscope equipped with a Ti:sapphire laser capable of tuning to both ~720 nm and ~900 nm.

  • Uncaging Parameters:

    • MNI-glutamate: Tune the laser to ~720 nm. Use short laser pulses (0.25–4 ms) with a power of 5-20 mW at the sample.[1]

    • DEAC450-glutamate: Tune the laser to ~900 nm. Use short laser pulses (e.g., 0.5 ms) with a power of ~10 mW at the sample.[3][5]

  • Targeting: Position the uncaging laser spot to a specific subcellular location, such as a dendritic spine head.

  • Data Acquisition: Record the uncaging-evoked excitatory postsynaptic currents (uEPSCs) using an appropriate data acquisition system. The stimulus parameters should be adjusted to elicit uEPSCs that mimic the kinetics of spontaneous miniature excitatory postsynaptic currents (mEPSCs).[1]

Visualizing Two-Color Uncaging and Glutamate Signaling

To better understand the experimental workflow and the underlying biological processes, the following diagrams are provided.

Two_Color_Uncaging_Workflow cluster_preparation Sample Preparation cluster_experiment Two-Photon Microscopy Brain_Slice Acute Brain Slice Perfusion ACSF Perfusion Brain_Slice->Perfusion Bath Application MNI_Glu MNI-Glutamate (2.5-10 mM) MNI_Glu->Perfusion DEAC_Glu DEAC450-Glutamate (0.25 mM) DEAC_Glu->Perfusion Neuron Target Neuron (Dendritic Spine) Laser_720 720 nm Laser Pulse Laser_720->Neuron Uncages MNI-Glu Laser_900 900 nm Laser Pulse Laser_900->Neuron Uncages DEAC450-Glu Recording Electrophysiological Recording (uEPSCs) Neuron->Recording Measures Response

Caption: Experimental workflow for two-color glutamate uncaging.

Glutamate_Signaling_Pathway cluster_receptors Postsynaptic Receptors cluster_downstream Downstream Signaling Uncaged_Glu Uncaged Glutamate AMPA_R AMPA Receptor Uncaged_Glu->AMPA_R NMDA_R NMDA Receptor Uncaged_Glu->NMDA_R mGluR mGlu Receptor Uncaged_Glu->mGluR EPSP Excitatory Postsynaptic Potential (EPSP) AMPA_R->EPSP Na+ influx Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Second_Messenger Second Messenger Cascades mGluR->Second_Messenger Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Plasticity EPSP->Plasticity Second_Messenger->Plasticity

References

A Comparative Guide to the Temporal Resolution of Caged Glutamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise spatiotemporal control of neurotransmitter release is paramount for dissecting the intricate mechanisms of synaptic transmission and plasticity. Caged glutamates, photolabile molecules that release glutamate upon light stimulation, have emerged as indispensable tools for mimicking synaptic events with high fidelity. The temporal resolution of these compounds—dictated by the speed of glutamate release following photolysis—is a critical parameter that determines their suitability for studying rapid physiological processes. This guide provides an objective comparison of the temporal performance of commonly used caged glutamates, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal compound for their experimental needs.

Quantitative Comparison of Caged Glutamate Properties

The efficacy and temporal resolution of a caged glutamate are determined by several key photophysical and chemical properties. The following table summarizes these parameters for several popular caged glutamate compounds.

Caged CompoundOne-Photon Max Absorption (λmax, nm)Quantum Yield (Φ)Two-Photon Cross-Section (σ2p, GM)Uncaging Time Constant (τ)Key Characteristics & Notes
MNI-Glu ~350~0.0850.06 @ 720 nm[1]< 200 ns[2]Widely used, well-characterized. Known to exhibit antagonism at GABAA receptors at concentrations used for two-photon uncaging.[1][3]
RuBi-Glu ~450 (visible)HighEffective for 2P uncaging[4]Fast kinetics, comparable to mEPSPs[5]Excitable with visible light, reducing phototoxicity. Can be used at lower concentrations, mitigating GABAA receptor blockade.[5][6] Rise times of neuronal responses are nearly twice as fast as those from MNI-glutamate.[5]
CDNI-Glu ~350≥ 0.5[7][8]Effective for 2P uncaging[4]Fast release kineticsHigh quantum yield allows for efficient uncaging.[7][8]
MDNI-Glu ~350~0.5[9]~5-6 times more effective than MNI-Glu in 2P photolysis[9]Fast release kineticsHigh quantum yield and improved two-photon sensitivity compared to MNI-Glu.[9][10]
DEAC450-Glu 450High>60 times more efficient at 900 nm vs 720 nm[11]Fast kinetics, similar to synaptic events[11]Red-shifted absorption allows for selective two-photon uncaging at 900 nm, enabling two-color uncaging experiments.[9][11]

Note: GM stands for Goeppert-Mayer units. mEPSPs are miniature excitatory postsynaptic potentials.

Experimental Protocols

The assessment of the temporal resolution of caged glutamates typically involves a combination of electrophysiological recordings and photostimulation in neuronal preparations.

Protocol 1: Whole-Cell Patch-Clamp Recording with Two-Photon Glutamate Uncaging in Brain Slices

This protocol is designed to measure the kinetics of postsynaptic currents evoked by the photolytic release of glutamate from a caged compound.

1. Preparation of Brain Slices:

  • Anesthetize an animal (e.g., mouse or rat) in accordance with institutional guidelines.

  • Perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (ACSF) of a specific composition (e.g., in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2).

  • Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired brain region (e.g., hippocampus or cortex) using a vibratome in ice-cold, oxygenated ACSF.

  • Allow slices to recover in oxygenated ACSF at 32-34°C for at least 1 hour before recording.

2. Electrophysiological Recording:

  • Transfer a slice to the recording chamber of an upright microscope equipped with differential interference contrast (DIC) optics and a two-photon laser scanning system.

  • Continuously perfuse the slice with oxygenated ACSF at room temperature or a more physiological temperature.

  • Perform whole-cell patch-clamp recordings from visually identified neurons (e.g., pyramidal neurons) using borosilicate glass pipettes (3-6 MΩ resistance).[12]

  • The internal solution should contain a fluorescent dye (e.g., Alexa Fluor 488 or 594) to visualize the neuron's morphology.[13]

3. Application of Caged Glutamate:

  • Add the caged glutamate compound to the perfusion ACSF at a concentration typically ranging from 1 to 10 mM.[1]

  • Allow the caged compound to equilibrate in the tissue for at least 10-20 minutes before uncaging.[13]

4. Two-Photon Uncaging:

  • Use a mode-locked Ti:sapphire laser tuned to the appropriate wavelength for two-photon excitation of the specific caged compound (e.g., 720 nm for MNI-Glu, 900 nm for DEAC450-Glu).[4][11]

  • Focus the laser beam to a small spot (~0.5 µm) on a dendritic spine or a region of the dendrite of the patched neuron.

  • Deliver short laser pulses (e.g., 0.5-2 ms) to trigger the photolysis of the caged glutamate.[13]

  • Record the evoked excitatory postsynaptic currents (uEPSCs) or potentials (uEPSPs) in voltage-clamp or current-clamp mode, respectively.[1][12]

5. Data Analysis:

  • Measure the rise time (e.g., 10-90% of peak amplitude) and decay kinetics of the uEPSCs to assess the temporal characteristics of the glutamate release and subsequent receptor activation.[5]

  • Compare the kinetics of the uEPSCs to those of spontaneous miniature EPSCs (mEPSCs) to evaluate how closely the uncaging event mimics physiological synaptic transmission.[1]

Visualizing Experimental Concepts

Glutamate Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by the release of glutamate at a synapse.

GlutamateSignaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Glutamate in Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Natural Release NMDA_R NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx AMPA_R AMPA Receptor AMPA_R->Ca_Influx mGluR mGluR Downstream Downstream Signaling mGluR->Downstream Ca_Influx->Downstream Caged_Glu Caged Glutamate Caged_Glu->Glutamate Light Light Pulse Light->Caged_Glu Uncaging Glutamate->NMDA_R Glutamate->AMPA_R Glutamate->mGluR ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Brain Slice Preparation Patch_Clamp Whole-Cell Patch-Clamp Slice_Prep->Patch_Clamp Apply_Cage Apply Caged Glutamate Patch_Clamp->Apply_Cage Two_Photon Two-Photon Uncaging Apply_Cage->Two_Photon Record_uEPSC Record uEPSC Two_Photon->Record_uEPSC Measure_Kinetics Measure Rise/Decay Kinetics Record_uEPSC->Measure_Kinetics Compare_mEPSC Compare with mEPSC Measure_Kinetics->Compare_mEPSC Assess_Resolution Assess Temporal Resolution Compare_mEPSC->Assess_Resolution

References

Safety Operating Guide

Proper Disposal of 1-(6-Nitroindolin-1-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 1-(6-Nitroindolin-1-yl)ethanone, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This guide provides a procedural, step-by-step plan for the safe disposal of this compound, a nitroaromatic compound utilized in medicinal chemistry and organic synthesis.[1] Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, this protocol is based on the general guidelines for handling nitroaromatic compounds and hazardous laboratory chemicals.[1]

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound. As a nitroaromatic compound, it should be handled with caution, assuming potential toxicity if ingested, inhaled, or absorbed through the skin.[1] It may also be flammable and reactive under certain conditions.[1]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to prevent inhalation of any dust or vapors.[2]

Waste Minimization and Segregation

The first step in responsible chemical waste management is to minimize its generation. Plan experiments to use the smallest practical quantities of this compound.

Proper segregation is critical to prevent dangerous chemical reactions. [2]

  • Solid Waste: Collect un- or non-contaminated solid this compound in a designated, sealed, and properly labeled hazardous waste container.

  • Liquid Waste: If dissolved in a solvent, the waste stream must be segregated based on the solvent's properties (e.g., halogenated or non-halogenated).[3][4]

  • Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing agents (e.g., nitric acid), strong bases, or amines.[2][5][6] Mixing organic nitro compounds with oxidizing mineral acids can lead to heat, fire, or the release of toxic gases.[5]

Labeling and Temporary Storage

Proper labeling and storage are essential for safety and regulatory compliance.

  • Labeling: As soon as the first particle of waste is placed in the container, it must be clearly labeled with:[2]

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards associated with the compound (e.g., "Toxic," "Flammable").

    • The accumulation start date.

    • The name of the principal investigator and the laboratory location.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, which must be at or near the point of generation. The SAA should include secondary containment, such as a chemical-resistant tray, to contain any potential spills. Keep the waste container securely closed at all times, except when adding waste.[2]

Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][3] The primary and only acceptable disposal route is through an approved hazardous waste disposal facility.

Step-by-Step Disposal Workflow:

  • Don Appropriate PPE: Before handling the waste, ensure all required PPE is correctly worn.

  • Segregate Waste: Collect solid and liquid waste in separate, compatible containers.

  • Label Container: Immediately label the hazardous waste container with all required information.

  • Store in SAA: Place the sealed container in the designated Satellite Accumulation Area.

  • Arrange for Pickup: Once the container is full or reaches the institutional time limit for accumulation, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2][3]

Data Presentation

Parameter Guideline Reference
Waste Type Hazardous Chemical WasteGeneral
Primary Hazard Class Nitroaromatic Compound[1]
Potential Hazards Toxicity, Flammability, Reactivity[1]
PPE Requirements Safety glasses, lab coat, chemical-resistant gloves[2]
Disposal Route Licensed Hazardous Waste Contractor[2][7]
Incompatible Waste Streams Strong oxidizing agents, strong bases, amines[2][5]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that generate this compound as a product. The synthesis of this compound typically involves the nitration of indoline followed by acetylation.[1] Waste generated from such a synthesis would need to be evaluated for residual acids (e.g., nitric acid, sulfuric acid) and acetylating agents (e.g., acetic anhydride, acetyl chloride) and segregated appropriately.[1] Spent nitrating acid mixtures require neutralization before disposal as "Rinsing and Washing Water."[4] Never mix waste nitric acid with organic compounds or solvents. [6]

Mandatory Visualization

G cluster_0 Waste Generation Point (Laboratory Bench) cluster_1 Waste Accumulation & Storage cluster_2 Final Disposal A 1. Don PPE B 2. Generate Waste (Solid or Liquid) A->B C 3. Segregate Waste B->C D 4. Select & Label Hazardous Waste Container C->D Transfer to SAA E 5. Transfer Waste to Container D->E F 6. Store in Satellite Accumulation Area (SAA) E->F G 7. Container Full or Time Limit Reached F->G Monitor Accumulation H 8. Arrange for Pickup by EHS/Licensed Contractor G->H I 9. Transport to Approved Hazardous Waste Facility H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-(6-Nitroindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of 1-(6-Nitroindolin-1-yl)ethanone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally related nitroaromatic and indoline compounds. It is imperative to treat this chemical with caution, assuming it may possess hazards similar to other nitroaromatic substances.[1]

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is limited, the presence of the nitroaromatic functional group suggests potential health risks. Nitroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin.[1] Potential hazards include:

  • Skin, Eye, and Respiratory Irritation: Similar compounds are known to cause irritation upon contact.[2][3]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Systemic Effects: Aromatic nitro compounds, in general, can lead to methemoglobinemia, characterized by symptoms such as headache, cyanosis (blue discoloration of the blood), and shortness of breath.[4]

  • Combustibility: As with many organic solids, there is a potential for combustible dust concentrations to form in the air.[2]

Personal Protective Equipment (PPE)

A stringent adherence to the following PPE protocols is mandatory to minimize exposure and ensure personal safety when handling this compound.

Protection Type Required PPE Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.To protect against splashes, dust, and vapors that can cause serious eye irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a fully buttoned lab coat, and closed-toe shoes.To prevent skin contact, which may cause irritation or toxic effects through absorption.[2][5]
Respiratory Protection Work in a certified chemical fume hood. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.To avoid inhalation of dust or vapors, which may cause respiratory irritation or systemic toxicity.[5]
Operational Plan: Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Donning PPE: Put on all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.

  • Weighing and Transfer:

    • Conduct all manipulations of the solid compound within a chemical fume hood to control dust.

    • Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height.

    • When dissolving the compound, add the solid slowly to the solvent to prevent splashing.[5]

  • Post-Handling:

    • Thoroughly clean any contaminated surfaces and equipment.

    • Remove PPE in the correct order to prevent cross-contamination: remove gloves first, followed by the lab coat and then eye protection.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

Emergency Procedures

In the event of exposure, follow these first-aid measures immediately:

Exposure Route First-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2]
Disposal Plan

Waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Do not dispose of this chemical down the drain.[6]

    • Collect solid and liquid waste in separate, clearly labeled, and compatible containers.

    • Avoid mixing with incompatible materials such as strong oxidizing agents or bases in the same waste container.[6]

  • Labeling and Storage:

    • Label waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[6]

    • Store waste containers in a designated and properly ventilated satellite accumulation area, away from general laboratory traffic.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.

Visual Workflow for PPE Selection and Handling

The following diagram outlines the decision-making process and procedural steps for safely handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Handling Protocol cluster_post Post-Handling & Disposal start Start: Handling this compound assess_hazards Assess Hazards (Nitroaromatic Compound) start->assess_hazards ppe_selection Select Appropriate PPE assess_hazards->ppe_selection lab_coat Lab Coat (Fully Buttoned) ppe_selection->lab_coat gloves Nitrile Gloves (Inspect for Damage) lab_coat->gloves eye_protection Safety Goggles/ Face Shield gloves->eye_protection fume_hood Work in Chemical Fume Hood eye_protection->fume_hood weigh_transfer Weigh and Transfer (Minimize Dust) fume_hood->weigh_transfer dissolve Dissolve Solid (Add Slowly to Solvent) weigh_transfer->dissolve decontaminate Decontaminate Work Area and Equipment dissolve->decontaminate doff_ppe Doff PPE Correctly (Gloves First) decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of as Hazardous Waste wash_hands->dispose_waste end End dispose_waste->end

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Nitroindolin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(6-Nitroindolin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.